REV 5901
Description
structure given in first source; platelet activating factor antagonist
Properties
IUPAC Name |
1-[3-(quinolin-2-ylmethoxy)phenyl]hexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-2-3-4-12-22(24)18-9-7-10-20(15-18)25-16-19-14-13-17-8-5-6-11-21(17)23-19/h5-11,13-15,22,24H,2-4,12,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLOEMCOOZSCQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1=CC(=CC=C1)OCC2=NC3=CC=CC=C3C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00906795 | |
| Record name | 1-{3-[(Quinolin-2-yl)methoxy]phenyl}hexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00906795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101910-24-1 | |
| Record name | alpha-Pentyl-3-(2-quinolinylmethoxy)benzenemethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101910241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-{3-[(Quinolin-2-yl)methoxy]phenyl}hexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00906795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | REV 5901 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | REV-5901 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WNW5RYD8MG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
REV-5901: A Dual-Action Modulator of the Leukotriene Pathway
An In-depth Technical Guide on the Core Mechanism of Action for Researchers, Scientists, and Drug Development Professionals
Executive Summary: REV-5901, chemically identified as α-pentyl-3-(2-quinolinylmethoxy)-benzenemethanol, is a potent and orally active agent that exhibits a dual mechanism of action targeting the leukotriene signaling cascade. It functions as both a competitive antagonist of peptidoleukotriene receptors and an inhibitor of the 5-lipoxygenase (5-LOX) enzyme. This unique pharmacological profile positions REV-5901 as a significant tool for investigating the role of leukotrienes in various physiological and pathological processes, including inflammation, allergic reactions, and cancer. This guide provides a comprehensive overview of the core mechanism of action of REV-5901, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
REV-5901 exerts its effects through two primary and interconnected mechanisms that disrupt the leukotriene pathway at different key points:
-
5-Lipoxygenase (5-LOX) Inhibition: REV-5901 directly inhibits the activity of 5-lipoxygenase, a critical enzyme in the biosynthesis of leukotrienes from arachidonic acid. By blocking this enzyme, REV-5901 prevents the formation of all leukotrienes, including the potent chemoattractant Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) which are powerful bronchoconstrictors and pro-inflammatory mediators.
-
Peptidoleukotriene Receptor Antagonism: In addition to its enzymatic inhibition, REV-5901 acts as a competitive antagonist at the cysteinyl leukotriene 1 (CysLT1) receptor.[1] This means it directly competes with cysteinyl leukotrienes (LTC4, LTD4, LTE4) for binding to their receptor, thereby preventing the downstream signaling that leads to smooth muscle contraction, increased vascular permeability, and eosinophil migration.
This dual-action mechanism provides a comprehensive blockade of the leukotriene pathway, making REV-5901 a robust tool for studying leukotriene-mediated pathologies.
Quantitative Data
The following tables summarize the key quantitative parameters that define the potency and efficacy of REV-5901 in various experimental models.
Table 1: In Vitro Inhibition and Binding Constants
| Parameter | Value | Species/System | Reference |
| Ki vs. [³H]-LTD₄ Binding | 0.7 µM | Guinea Pig Lung Membranes | [1] |
| Kb vs. LTC₄-induced Contraction | ~3 µM | Guinea Pig Parenchymal Strips | |
| Kb vs. LTD₄-induced Contraction | ~3 µM | Guinea Pig Parenchymal Strips | |
| Kb vs. LTE₄-induced Contraction | ~3 µM | Guinea Pig Parenchymal Strips | |
| IC₅₀ vs. A23187-induced LTB₄ Generation | ~2.5 µM | Canine Neutrophils | |
| IC₅₀ vs. Antigen-induced iLTD₄ Release | 9.6 ± 2.9 µM | Guinea Pig Lung | |
| IC₅₀ vs. Antigen-induced iLTB₄ Release | 13.5 ± 2.2 µM | Guinea Pig Lung | |
| IC₅₀ vs. Calcium Ionophore-induced Peptide Leukotriene Release | 11.7 ± 2.2 µM | Human Lung | |
| IC₅₀ vs. Calcium Ionophore-induced iLTB₄ Release | 10.0 ± 1.1 µM | Human Lung | |
| IC₅₀ for Cell Viability (CT26CL25 cells, 24h) | 30 µM | Mouse Colon Carcinoma Cells | [1] |
Table 2: In Vivo Efficacy
| Model | Species | Dose | Effect | Reference |
| LTD₄-induced Bronchoconstriction | Guinea Pig | 10-30 mg/kg, i.v. | Substantial inhibition of changes in airways resistance (RL) and dynamic lung compliance (Cdyn) | [1] |
| Myocardial Infarct Size Reduction | Dog | 10 + 2 mg/kg, i.v. | Reduced infarct size from 56.6 ± 2% to 28.6 ± 3.7% of the hypoperfused zone | |
| Colon Carcinoma Tumor Growth | BALB/c Mice | 30 mg/kg, i.p. | Lacked in vivo efficacy in this model |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by REV-5901 and the workflows of experiments used to characterize its mechanism of action.
References
REV 5901: A Technical Guide to its Pharmacology and Toxicology
For Researchers, Scientists, and Drug Development Professionals
Abstract
REV 5901, also known as α-pentyl-3-(2-quinolinylmethoxy)-benzenemethanol, is a potent and orally active dual-action antagonist of the cysteinyl-leukotriene receptor and an inhibitor of the 5-lipoxygenase enzyme. This technical guide provides a comprehensive overview of the pharmacology and toxicology of REV 5901, with a focus on its mechanism of action, in vitro and in vivo effects, and available safety data. All quantitative data are summarized in structured tables for ease of comparison. Detailed experimental methodologies for key cited experiments are provided, and signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a thorough resource for researchers, scientists, and professionals involved in drug development.
Introduction
Leukotrienes are potent inflammatory lipid mediators derived from arachidonic acid via the 5-lipoxygenase (5-LO) pathway. They play a crucial role in the pathophysiology of various inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions. The cysteinyl leukotrienes (LTC4, LTD4, and LTE4) exert their effects by binding to specific G-protein coupled receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1), leading to bronchoconstriction, increased vascular permeability, and eosinophil recruitment.
REV 5901 emerged as a significant investigational compound due to its dual mechanism of action, targeting both the synthesis of leukotrienes by inhibiting 5-lipoxygenase and their downstream effects by blocking the CysLT1 receptor. This dual antagonism was hypothesized to offer superior therapeutic efficacy in leukotriene-mediated diseases.
Pharmacology
Mechanism of Action
REV 5901 exhibits a dual mechanism of action:
-
Competitive Cysteinyl-Leukotriene Receptor Antagonism: REV 5901 acts as a competitive antagonist at the CysLT1 receptor, preventing the binding of cysteinyl leukotrienes and subsequent downstream signaling.
-
5-Lipoxygenase Inhibition: REV 5901 directly inhibits the activity of the 5-lipoxygenase enzyme, thereby blocking the initial step in the biosynthesis of all leukotrienes from arachidonic acid.
This dual activity is a key feature of REV 5901, distinguishing it from other leukotriene-modifying agents that typically target either the receptor or the enzyme, but not both.
Figure 1: Dual mechanism of action of REV 5901.
In Vitro Pharmacology
A summary of the in vitro pharmacological data for REV 5901 is presented in the tables below.
Table 1: Leukotriene Receptor Antagonist Activity of REV 5901
| Parameter | Value | Species/Tissue | Assay | Reference |
| Ki | 0.7 µM | Guinea Pig Lung Membranes | [3H]-LTD4 Binding Assay | [1] |
| Kb | ~3 µM | Guinea Pig Parenchymal Strips | LTC4, LTD4, LTE4-induced contractions | [1] |
Table 2: 5-Lipoxygenase Inhibitory Activity of REV 5901
| Parameter | Value | Species/Tissue/Cell Line | Assay | Reference |
| IC50 | ~2.5 µM | Canine Neutrophils | A23187-induced LTB4 generation | [2] |
| IC50 | 9.6 ± 2.9 µM | Guinea Pig Lung | Antigen-induced iLTD4 release | [3] |
| IC50 | 13.5 ± 2.2 µM | Guinea Pig Lung | Antigen-induced iLTB4 release | [3] |
| IC50 | 11.7 ± 2.2 µM | Human Lung | Calcium ionophore-induced peptide leukotriene release | [3] |
| IC50 | 10.0 ± 1.1 µM | Human Lung | Calcium ionophore-induced iLTB4 release | [3] |
Table 3: Anti-proliferative and Cytotoxic Effects of REV 5901
| Cell Line | Effect | IC50 | Reference |
| CT26CL25 (colon carcinoma) | Inhibition of cell viability (24h) | 30 µM | [4] |
| Capan-2 (pancreatic cancer) | Anti-proliferative | >50 µM | [1] |
| Capan-2 (pancreatic cancer) | Cytotoxic | - | [1] |
| Panc-1 (pancreatic cancer) | Suppression of viability | - | [1] |
| U937 (histiocytic lymphoma) | Suppression of viability | - | [1] |
In Vivo Pharmacology
REV 5901 has demonstrated efficacy in various animal models, highlighting its potential as an orally active anti-inflammatory and anti-allergic agent.
Table 4: In Vivo Efficacy of REV 5901
| Animal Model | Effect | Dosage | Route | Reference |
| Guinea Pig | Inhibition of LTD4-induced bronchoconstriction | 10-30 mg/kg | i.v. | [2] |
| Guinea Pig | Inhibition of LTD4-induced wheal response | - | p.o. | [1] |
| Guinea Pig | Attenuation of Paf-induced airway hyperresponsiveness to histamine | 10 mg/kg | i.v. | [2] |
| Guinea Pig | Abolishment of Paf-induced airway hyperresponsiveness to histamine | 30 mg/kg | i.v. | [2] |
| Anesthetized Dog | Reduction of myocardial infarct size | 10 + 2 mg/kg | i.v. | [2] |
Toxicology
Comprehensive toxicological data for REV 5901 is limited in the publicly available literature. The available information primarily focuses on its cytotoxic effects in cancer cell lines and a single acute toxicity study on a structural analog.
One study noted that REV 5901 was excluded from certain experiments due to its high cytotoxicity in cell culture.[5]
An acute toxicity study was conducted on a carborane-based analog of REV-5901 in Balb/c mice. A single intraperitoneal dose of 300 mg/kg did not result in any mortality.[6] However, this data is on an analog and not REV 5901 itself.
No dedicated acute, chronic, genetic, or carcinogenicity studies on REV 5901 were identified in the reviewed literature.
Experimental Protocols
Detailed, step-by-step experimental protocols for the studies involving REV 5901 are not extensively published. The following sections provide a generalized methodology for the key assays based on the available literature and standard laboratory practices.
[3H]-Leukotriene D4 Binding Assay
This assay is used to determine the binding affinity of a compound to the leukotriene receptor.
Figure 2: Workflow for [3H]-LTD4 Binding Assay.
Protocol:
-
Membrane Preparation: Guinea pig lung tissue is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.
-
Incubation: The membrane preparation is incubated with a fixed concentration of [3H]-LTD4 and varying concentrations of REV 5901 in the assay buffer. Non-specific binding is determined in the presence of a high concentration of unlabeled LTD4.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of REV 5901 is determined by analyzing the competition binding data using appropriate software.
5-Lipoxygenase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the 5-lipoxygenase enzyme.
Figure 3: Workflow for 5-Lipoxygenase Inhibition Assay.
Protocol:
-
Enzyme Preparation: A source of 5-lipoxygenase is prepared, which can be a purified enzyme, a cell lysate (e.g., from neutrophils), or a tissue homogenate.
-
Pre-incubation: The enzyme preparation is pre-incubated with varying concentrations of REV 5901 in a suitable buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination: After a specific incubation period, the reaction is terminated, for example, by the addition of an organic solvent or by changing the pH.
-
Product Quantification: The amount of leukotriene produced (e.g., LTB4) is quantified using a suitable method such as High-Performance Liquid Chromatography (HPLC) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage of inhibition at each concentration of REV 5901 is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Guinea Pig Bronchoconstriction Model
This in vivo model is used to assess the ability of a compound to inhibit bronchoconstriction induced by a spasmogen like LTD4.
Figure 4: Workflow for Guinea Pig Bronchoconstriction Model.
Protocol:
-
Animal Preparation: Guinea pigs are anesthetized and instrumented for the measurement of airway resistance and lung compliance.
-
Drug Administration: REV 5901 or a vehicle control is administered to the animals, typically via the intravenous or oral route.
-
Bronchoconstriction Induction: After a predetermined time for drug absorption and distribution, bronchoconstriction is induced by the administration of an agonist such as LTD4.
-
Measurement of Airway Parameters: Changes in airway resistance and dynamic lung compliance are continuously monitored and recorded.
-
Data Analysis: The inhibitory effect of REV 5901 is determined by comparing the magnitude of the bronchoconstrictor response in the drug-treated group to that in the vehicle-treated control group.
Conclusion
REV 5901 is a well-characterized pharmacological tool with a unique dual mechanism of action as both a cysteinyl-leukotriene receptor antagonist and a 5-lipoxygenase inhibitor. The available in vitro and in vivo data demonstrate its potential as an anti-inflammatory and anti-allergic agent. However, a significant gap exists in the public domain regarding its comprehensive toxicological profile. Further research would be necessary to fully elucidate the safety and therapeutic potential of this compound. This technical guide provides a consolidated resource of the current knowledge on REV 5901 for the scientific community.
References
- 1. Leukotriene-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myocardial salvage induced by REV-5901: an inhibitor and antagonist of the leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of REV 5901, a 5-lipoxygenase inhibitor and leukotriene antagonist, on pulmonary responses to platelet activating factor in the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology and safety of the leukotriene antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. REV 5901: an orally effective peptidoleukotriene antagonist, detailed biochemical/pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
REV 5901: A Technical Guide to a Dual-Action 5-Lipoxygenase Inhibitor and Leukotriene Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
REV 5901, with the chemical name α-pentyl-3-(2-quinolinylmethoxy)benzenemethanol, is a potent and selective inhibitor of the 5-lipoxygenase (5-LO) enzyme, a critical component in the biosynthesis of leukotrienes.[1] Additionally, REV 5901 exhibits competitive antagonism at peptidoleukotriene receptors.[2][3] This dual mechanism of action makes it a valuable pharmacological tool for investigating the role of the 5-lipoxygenase pathway in various physiological and pathological processes, including inflammation, allergic reactions, and cancer.[4][5] This technical guide provides a comprehensive overview of REV 5901, including its mechanism of action, chemical properties, and detailed experimental protocols for its evaluation.
Introduction
The 5-lipoxygenase (5-LO) pathway is a key inflammatory cascade that metabolizes arachidonic acid into a group of potent lipid mediators known as leukotrienes.[6] These molecules, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), are implicated in a wide range of inflammatory diseases such as asthma, rhinitis, and inflammatory bowel disease.[7] LTB4 is a powerful chemoattractant for neutrophils, while cysteinyl leukotrienes increase vascular permeability and cause bronchoconstriction.
REV 5901 has been identified as a non-redox type, competitive inhibitor of 5-LO, directly targeting the enzyme to prevent the synthesis of leukotrienes.[4] Furthermore, it acts as an antagonist at the receptor level, blocking the effects of already-formed peptidoleukotrienes.[2] This dual activity provides a more complete blockade of the leukotriene pathway compared to single-mechanism inhibitors.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | α-pentyl-3-(2-quinolinylmethoxy)benzenemethanol | |
| Synonyms | REV-5901, REV5901, PF 5901 | [3][8] |
| Molecular Formula | C22H25NO2 | [9] |
| Molecular Weight | 335.44 g/mol | [9] |
| CAS Number | 101910-24-1 | [8] |
| Appearance | Crystalline Solid | [8] |
| Stereochemistry | Racemic | [9] |
Mechanism of Action
REV 5901 exerts its effects through a dual mechanism:
-
5-Lipoxygenase Inhibition: As a competitive inhibitor, REV 5901 directly binds to the 5-lipoxygenase enzyme, preventing the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial and rate-limiting step in leukotriene biosynthesis.[4] This action effectively reduces the production of all downstream leukotrienes, including LTB4 and the cysteinyl leukotrienes.
-
Leukotriene Receptor Antagonism: REV 5901 also acts as a competitive antagonist at peptidoleukotriene receptors, specifically for LTC4, LTD4, and LTE4.[2][3] This prevents these inflammatory mediators from binding to their receptors and eliciting downstream effects such as smooth muscle contraction and increased vascular permeability.
The following diagram illustrates the points of intervention of REV 5901 in the 5-lipoxygenase signaling pathway.
Quantitative Data
The inhibitory potency of REV 5901 has been quantified in various experimental systems. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and binding affinity (Ki) values.
Table 1: In Vitro Inhibition of Leukotriene Release by REV 5901
| System | Stimulus | Measured Leukotriene | IC50 (µM) | Reference |
| Guinea-pig lung fragments | Antigen | Immunoreactive LTD4 (iLTD4) | 9.6 ± 2.9 | |
| Guinea-pig lung fragments | Antigen | Immunoreactive LTB4 (iLTB4) | 13.5 ± 2.2 | |
| Human lung fragments | Calcium Ionophore | Peptide Leukotrienes | 11.7 ± 2.2 | |
| Human lung fragments | Calcium Ionophore | Immunoreactive LTB4 (iLTB4) | 10.0 ± 1.1 | |
| Canine neutrophils | A23187 | Immunoreactive LTB4 | ~2.5 | [5] |
| Rat neutrophils | Not specified | 5-LO | 0.12 | [8] |
Table 2: Leukotriene Receptor Antagonist Activity of REV 5901
| Assay | Tissue/Preparation | Ligand | Ki (µM) | Kb (µM) | Reference |
| Radioligand Binding | Guinea pig lung membranes | [3H]leukotriene D4 | 0.7 | [2][3] | |
| Contraction Assay | Guinea pig parenchymal strips | LTC4, LTD4, LTE4 | ~3 | [2][3] | |
| Spasmogenic Effects | In vitro | Peptide-containing leukotrienes | ~0.1 | [5] |
Table 3: In Vitro Effects of REV 5901 on Tumor Cell Viability and Proliferation
| Cell Line | Assay | IC50 (µM) | Reference |
| Capan-2 (pancreatic cancer) | WST-1 (72h) | 76 | [4] |
| Capan-2 (pancreatic cancer) | Colony Formation | 10 | [4] |
| Capan-2 (pancreatic cancer) | BrdU incorporation (72h) | >50 | [4] |
| CT26CL25 (colon carcinoma) | Cell Viability (24h) | 30 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of REV 5901.
5-Lipoxygenase Activity Assay (Fluorometric)
This protocol describes a general method for measuring 5-lipoxygenase activity, which can be adapted for testing inhibitors like REV 5901.
Materials:
-
5-Lipoxygenase enzyme (positive control)
-
LOX Assay Buffer
-
LOX Substrate
-
LOX Probe
-
LOX Inhibitor (for control)
-
96-well white flat-bottom plates
-
Fluorometric microplate reader (Ex/Em = 500/536 nm)
Procedure:
-
Sample Preparation: Homogenize cells or tissues in ice-cold LOX Assay Buffer. Centrifuge to pellet debris and collect the supernatant containing the enzyme. Determine protein concentration.
-
Reaction Setup: In a 96-well plate, add samples, positive control (5-LO enzyme), and a blank (assay buffer). For inhibitor studies, pre-incubate the enzyme with REV 5901 at various concentrations.
-
Reaction Initiation: Prepare a reaction mix containing LOX Assay Buffer and LOX Probe. Add this mix to all wells.
-
Substrate Addition: Add the LOX substrate to all wells to start the reaction.
-
Measurement: Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at Ex/Em = 500/536 nm.
-
Data Analysis: Calculate the rate of reaction (change in fluorescence over time). The percentage of inhibition by REV 5901 is determined by comparing the reaction rate in the presence of the inhibitor to the control (enzyme alone).
Leukotriene Release from Lung Tissue
This protocol is based on methods used to evaluate the effect of REV 5901 on leukotriene release from lung tissue fragments.[11]
Materials:
-
Fresh human or guinea pig lung tissue
-
Tyrode's buffer (or other suitable physiological buffer)
-
Antigen (e.g., ovalbumin for sensitized tissue) or Calcium Ionophore A23187
-
REV 5901
-
Enzyme immunoassay (EIA) or radioimmunoassay (RIA) kits for LTB4 and LTD4
Procedure:
-
Tissue Preparation: Finely chop the lung tissue into small fragments.
-
Incubation: Suspend the tissue fragments in buffer. Pre-incubate with various concentrations of REV 5901 or vehicle control.
-
Stimulation: Add the stimulus (antigen or calcium ionophore) to initiate leukotriene release.
-
Sample Collection: After a defined incubation period (e.g., 15-30 minutes), centrifuge the samples and collect the supernatant.
-
Leukotriene Quantification: Measure the concentration of LTB4 and LTD4 in the supernatant using specific EIA or RIA kits.
-
Data Analysis: Calculate the percentage inhibition of leukotriene release by REV 5901 compared to the vehicle control.
Cell Viability Assay (WST-1)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
REV 5901
-
WST-1 reagent
-
Microplate reader (absorbance at 420-480 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of REV 5901 or vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
WST-1 Addition: Add WST-1 reagent to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance of the formazan product at 420-480 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Proliferation Assay (BrdU Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
REV 5901
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader (absorbance at 450 nm)
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with REV 5901 as described for the WST-1 assay.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours to allow for incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Remove the culture medium, and add fixing/denaturing solution to each well.
-
Immunodetection: Wash the wells and add the anti-BrdU primary antibody, followed by the HRP-conjugated secondary antibody.
-
Color Development: Add TMB substrate and incubate until color develops. Stop the reaction with a stop solution.
-
Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the control.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Cells of interest
-
REV 5901
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with REV 5901 for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.
Cytotoxicity Assay (LDH Release)
This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
REV 5901
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Microplate reader (absorbance at ~490 nm)
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with REV 5901 as in other assays. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: Centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubation: Incubate at room temperature, protected from light.
-
Measurement: Measure the absorbance at the recommended wavelength (~490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum release control.
Conclusion
REV 5901 is a well-characterized dual-action compound that serves as a valuable tool for studying the 5-lipoxygenase pathway. Its ability to both inhibit leukotriene synthesis and block leukotriene receptors provides a robust method for dissecting the roles of these inflammatory mediators in health and disease. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in utilizing REV 5901 in their studies. Further research into the in vivo efficacy and safety profile of REV 5901 and its analogs may pave the way for new therapeutic strategies targeting leukotriene-mediated pathologies.[12][13]
References
- 1. Effects of a 5-lipoxygenase inhibitor, REV-5901, on leukotriene and histamine release from human lung tissue in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kumc.edu [kumc.edu]
- 3. REV 5901: an orally effective peptidoleukotriene antagonist, detailed biochemical/pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 6. 5-Lipoxygenase: mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. nanopartikel.info [nanopartikel.info]
- 11. Inhibition by REV-5901 of leukotriene release from guinea-pig and human lung tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WST-1 Cell Viability & Proliferation Assay [cellbiologics.com]
- 13. mdpi.com [mdpi.com]
REV 5901: A Technical Whitepaper on its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
REV 5901, chemically identified as α-pentyl-3-(2-quinolinylmethoxy)-benzenemethanol, is a potent and orally active dual inhibitor of 5-lipoxygenase (5-LO) and a competitive antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor.[1][2] This dual mechanism of action positions REV 5901 as a significant molecule in the study of inflammatory and respiratory diseases, where the leukotriene pathway plays a crucial role.[3][4] Leukotrienes are potent lipid mediators derived from arachidonic acid that are involved in the pathophysiology of asthma, allergic rhinitis, and other inflammatory conditions.[5] By inhibiting the production of leukotrienes via 5-LO inhibition and blocking the action of existing cysteinyl leukotrienes at their receptor, REV 5901 offers a comprehensive approach to modulating this critical inflammatory pathway. This technical guide provides an in-depth overview of the discovery, a proposed synthesis process, and the pharmacological data of REV 5901, intended for researchers and professionals in the field of drug development.
Discovery of REV 5901
The discovery of REV 5901 emerged from research efforts in the 1980s aimed at developing novel anti-inflammatory and anti-asthmatic agents by targeting the leukotriene pathway. Scientists were exploring compounds that could either inhibit the 5-lipoxygenase enzyme, which is responsible for the synthesis of all leukotrienes, or block the receptors through which leukotrienes exert their pro-inflammatory and bronchoconstrictive effects.
The development of REV 5901 was part of a broader medicinal chemistry endeavor to identify molecules with a dual-action profile. The rationale was that a single compound capable of both suppressing leukotriene synthesis and antagonizing their receptors would offer a more potent and comprehensive therapeutic effect compared to agents with a single mechanism of action. The chemical structure of REV 5901, featuring a quinoline moiety linked to a substituted benzylic alcohol, was likely the result of structure-activity relationship (SAR) studies aimed at optimizing potency and oral bioavailability. The identification of its dual activity as both a 5-LO inhibitor and a CysLT1 receptor antagonist marked a significant step in the development of leukotriene-modifying drugs.
Synthesis of REV 5901
Proposed Synthetic Pathway:
Stage 1: Synthesis of 3-(2-quinolinylmethoxy)benzaldehyde
The synthesis would likely begin with a Williamson ether synthesis. 3-Hydroxybenzaldehyde would be deprotonated with a mild base such as potassium carbonate in an appropriate solvent like acetone. The resulting phenoxide would then react with 2-(chloromethyl)quinoline to form the ether linkage, yielding 3-(2-quinolinylmethoxy)benzaldehyde.
Stage 2: Grignard Reaction to form REV 5901
In the second stage, a Grignard reagent, pentylmagnesium bromide, would be prepared by reacting 1-bromopentane with magnesium turnings in anhydrous diethyl ether. This Grignard reagent would then be added to the previously synthesized 3-(2-quinolinylmethoxy)benzaldehyde. The nucleophilic pentyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent workup with a dilute acid (e.g., aqueous HCl) would protonate the resulting alkoxide to yield the final product, REV 5901, as a racemic mixture.
Pharmacological Data
The following tables summarize the key quantitative pharmacological data for REV 5901, highlighting its dual activity.
Table 1: In Vitro Activity of REV 5901
| Parameter | Species | Tissue/Cell Type | Value | Reference |
| Leukotriene D4 Receptor Antagonism | ||||
| Ki vs. [3H]-LTD4 binding | Guinea Pig | Lung Membranes | 0.7 µM | [1] |
| Kb vs. LTD4-induced contraction | Guinea Pig | Parenchymal Strips | ~3 µM | [1] |
| Kb vs. LTC4-induced contraction | Guinea Pig | Parenchymal Strips | ~3 µM | [1] |
| Kb vs. LTE4-induced contraction | Guinea Pig | Parenchymal Strips | ~3 µM | [1] |
| 5-Lipoxygenase Inhibition | ||||
| IC50 vs. A23187-induced LTB4 generation | Canine | Neutrophils | ~2.5 µM | [4] |
| IC50 vs. antigen-induced iLTD4 release | Guinea Pig | Lung | 9.6 ± 2.9 µM | [5] |
| IC50 vs. antigen-induced iLTB4 release | Guinea Pig | Lung | 13.5 ± 2.2 µM | [5] |
| IC50 vs. ionophore-induced peptide leukotriene release | Human | Lung | 11.7 ± 2.2 µM | [5] |
| IC50 vs. ionophore-induced iLTB4 release | Human | Lung | 10.0 ± 1.1 µM | [5] |
| Other In Vitro Data | ||||
| IC50 vs. spasmogenic effects of peptide-leukotrienes | In Vitro | ~0.1 µM | [4] | |
| IC50 cell viability | Mouse | CT26CL25 colon carcinoma cells | 30 µM | [3] |
Table 2: In Vivo Activity of REV 5901
| Model | Species | Effect | Dosage | Reference |
| LTD4-induced bronchoconstriction | Guinea Pig | Substantial inhibition | 10-30 mg/kg, i.v. | [1] |
| Myocardial infarction | Dog | Reduction in infarct size from 56.6 ± 2% to 28.6 ± 3.7% of the hypoperfused zone | 10 + 2 mg/kg i.v. | [4] |
Mechanism of Action: Signaling Pathways
REV 5901 exerts its effects by intervening at two key points in the leukotriene signaling cascade.
As illustrated, REV 5901 inhibits the 5-lipoxygenase enzyme, thereby blocking the conversion of arachidonic acid to leukotriene A4, the common precursor for all leukotrienes. Additionally, it acts as a competitive antagonist at the CysLT1 receptor, preventing the binding of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) and subsequent downstream signaling that leads to inflammatory responses.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below as representative protocols.
1. Leukotriene D4 Receptor Binding Assay (Guinea Pig Lung Membranes)
-
Objective: To determine the binding affinity (Ki) of REV 5901 for the LTD4 receptor.
-
Protocol:
-
Membrane Preparation: Guinea pig lungs are homogenized in ice-cold Tris-HCl buffer (50 mM, pH 7.4). The homogenate is centrifuged at 1,000 x g for 10 minutes to remove nuclei and cell debris. The resulting supernatant is then centrifuged at 100,000 x g for 60 minutes to pellet the crude membrane fraction. The pellet is washed and resuspended in the assay buffer.
-
Binding Assay: The membrane preparation is incubated with a fixed concentration of [3H]-LTD4 (a radiolabeled form of LTD4) and varying concentrations of REV 5901 in a buffer containing Tris-HCl, MgCl2, and CaCl2.
-
Incubation: The mixture is incubated at room temperature for a specified time (e.g., 30 minutes) to allow binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound [3H]-LTD4.
-
Quantification: The radioactivity retained on the filters (representing bound [3H]-LTD4) is measured by liquid scintillation counting.
-
Data Analysis: The concentration of REV 5901 that inhibits 50% of the specific binding of [3H]-LTD4 (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
2. 5-Lipoxygenase Inhibition Assay (A23187-induced LTB4 Generation in Canine Neutrophils)
-
Objective: To determine the inhibitory potency (IC50) of REV 5901 on 5-lipoxygenase activity.
-
Protocol:
-
Neutrophil Isolation: Neutrophils are isolated from canine whole blood using density gradient centrifugation.
-
Pre-incubation: The isolated neutrophils are pre-incubated with varying concentrations of REV 5901 or vehicle control for a short period (e.g., 15 minutes) at 37°C.
-
Stimulation: Leukotriene synthesis is initiated by the addition of the calcium ionophore A23187 and arachidonic acid.
-
Incubation: The cells are incubated at 37°C for a specified time (e.g., 10 minutes) to allow for LTB4 production.
-
Termination and Extraction: The reaction is stopped by the addition of a cold solvent (e.g., methanol). The samples are then acidified, and the lipids are extracted with an organic solvent (e.g., ethyl acetate).
-
Quantification: The amount of LTB4 produced is quantified using a specific and sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).
-
Data Analysis: The concentration of REV 5901 that inhibits 50% of the A23187-induced LTB4 generation (IC50) is calculated.
-
Conclusion
REV 5901 is a well-characterized dual-acting leukotriene modulator with potent inhibitory effects on both 5-lipoxygenase and the CysLT1 receptor. Its discovery was a key development in the quest for more effective anti-inflammatory and anti-asthmatic therapies. The pharmacological data clearly demonstrate its efficacy in both in vitro and in vivo models. While a specific, publicly available synthesis protocol is not detailed, a plausible and efficient synthetic route can be readily devised based on established chemical principles. This technical guide provides a comprehensive overview of REV 5901 for researchers and drug development professionals, serving as a valuable resource for further investigation and development in the field of inflammatory disease therapeutics.
References
- 1. US6320052B1 - Process for the preparation of leukotriene antagonists - Google Patents [patents.google.com]
- 2. WO2008035379A2 - Process for and intermediates of leukotriene antagonists - Google Patents [patents.google.com]
- 3. WO2008035086A2 - Synthesis of leukotriene compounds - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. EP0275489A1 - Benzaldehyde derivatives, their preparation and application - Google Patents [patents.google.com]
REV 5901 and Its Impact on Arachidonic Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
REV 5901, identified chemically as α-pentyl-3-(2-quinolinylmethoxy)benzenemethanol, is a potent and selective inhibitor of the 5-lipoxygenase (5-LOX) pathway of arachidonic acid metabolism. It also exhibits competitive antagonism at peptidoleukotriene receptors. This dual mechanism of action makes it a significant tool for investigating the role of leukotrienes in various physiological and pathological processes, particularly in inflammatory conditions such as asthma. This document provides a comprehensive overview of REV 5901's effects on arachidonic acid metabolism, detailing its inhibitory activities, the experimental protocols used to elucidate these effects, and the underlying signaling pathways.
Introduction to Arachidonic Acid Metabolism
Arachidonic acid, a polyunsaturated omega-6 fatty acid, is a key precursor to a group of bioactive lipid mediators known as eicosanoids.[1] When cells are activated by various stimuli, arachidonic acid is liberated from the cell membrane by phospholipase A2 (PLA2). Subsequently, it is metabolized by two primary enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes and lipoxins.[2][3] The 5-lipoxygenase pathway is of particular interest in inflammatory diseases, as it leads to the production of potent mediators such as leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[2][4]
Mechanism of Action of REV 5901
REV 5901 primarily exerts its effects through two distinct mechanisms:
-
Inhibition of 5-Lipoxygenase: REV 5901 directly inhibits the 5-lipoxygenase enzyme, thereby blocking the initial step in the conversion of arachidonic acid to leukotrienes.[5][6][7] This action has been demonstrated in various in vitro systems, including leukocytes and lung tissue.[5][7] The inhibition of both LTB4 and peptide leukotriene release at similar concentrations suggests a direct effect on the 5-LOX enzyme.[7]
-
Leukotriene Receptor Antagonism: In addition to its enzymatic inhibition, REV 5901 acts as a competitive antagonist at peptidoleukotriene receptors.[8][9] Specifically, it has been shown to be a competitive antagonist of leukotriene D4 (LTD4) binding to its receptor on guinea pig lung membranes.[9] This dual action of inhibiting production and blocking the action of leukotrienes makes REV 5901 a comprehensive tool for studying the leukotriene pathway.
A key feature of REV 5901 is its selectivity. Studies have shown that at concentrations effective for 5-LOX inhibition, it does not inhibit other key enzymes in arachidonic acid metabolism, such as cyclooxygenase, phospholipase A2, or thromboxane synthetase.[7]
Quantitative Data on the Effects of REV 5901
The inhibitory potency of REV 5901 has been quantified in several experimental systems. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibition of Leukotriene Release by REV 5901
| Biological System | Stimulus | Measured Leukotriene(s) | IC50 (µM) | Reference(s) |
| Guinea-pig Lung | Antigen | Immunoreactive LTD4 (iLTD4) | 9.6 ± 2.9 | [7] |
| Guinea-pig Lung | Antigen | Immunoreactive LTB4 (iLTB4) | 13.5 ± 2.2 | [7] |
| Human Lung | Calcium Ionophore | Peptide Leukotrienes | 11.7 ± 2.2 | [7] |
| Human Lung | Calcium Ionophore | Immunoreactive LTB4 (iLTB4) | 10.0 ± 1.1 | [7] |
| Canine Neutrophils | A23187 | Immunoreactive LTB4 | ~2.5 | [10] |
Table 2: Leukotriene Receptor Antagonist Activity of REV 5901
| Assay | Preparation | Ligand | Ki (µM) | Kb (µM) | Reference(s) |
| [3H]-LTD4 Binding | Guinea Pig Lung Membranes | [3H]-LTD4 | 0.7 | [9] | |
| Contraction Assay | Guinea Pig Parenchymal Strips | LTC4, LTD4, LTE4 | ~3 | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of REV 5901.
Inhibition of Leukotriene Release from Human Lung Tissue
Objective: To determine the effect of REV 5901 on the release of leukotrienes from human lung tissue stimulated with a calcium ionophore.
Methodology:
-
Tissue Preparation: Human lung tissue is obtained and finely chopped. The fragments are then washed with a suitable buffer (e.g., Tyrode's solution).
-
Incubation: The lung fragments are pre-incubated with various concentrations of REV 5901 or a vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Stimulation: Leukotriene release is initiated by the addition of a calcium ionophore, such as A23187 (e.g., 5 µM).
-
Termination: After a defined incubation period (e.g., 30 minutes), the reaction is stopped, typically by placing the samples on ice and centrifuging to pellet the tissue fragments.
-
Leukotriene Quantification: The supernatant is collected, and the concentrations of specific leukotrienes (e.g., LTB4 and peptide leukotrienes) are measured using a validated method such as a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage inhibition of leukotriene release at each concentration of REV 5901 is calculated relative to the vehicle control, and the IC50 value is determined.
5-Lipoxygenase Activity Assay
Objective: To directly measure the inhibitory effect of REV 5901 on the activity of the 5-lipoxygenase enzyme.
Methodology:
-
Enzyme Source: A source of 5-lipoxygenase is required, which can be a purified enzyme preparation or a cell lysate known to express the enzyme (e.g., from leukocytes).
-
Reaction Mixture: A reaction buffer is prepared, typically containing cofactors for the enzyme such as ATP and calcium.
-
Inhibitor Incubation: The enzyme preparation is pre-incubated with varying concentrations of REV 5901 or a vehicle control.
-
Substrate Addition: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Product Measurement: The formation of 5-LOX products, such as 5-hydroperoxyeicosatetraenoic acid (5-HPETE) or its subsequent metabolites, is measured. This can be done spectrophotometrically by monitoring the formation of a conjugated diene at 234 nm, or by using more specific chromatographic methods (e.g., HPLC) to separate and quantify the products.
-
Data Analysis: The rate of product formation is calculated, and the inhibitory effect of REV 5901 is expressed as the IC50 value.
Leukotriene Receptor Binding Assay
Objective: To determine the affinity of REV 5901 for the leukotriene D4 receptor.
Methodology:
-
Membrane Preparation: Cell membranes rich in leukotriene receptors are prepared, typically from guinea pig lung tissue.
-
Binding Reaction: The membranes are incubated in a binding buffer containing a radiolabeled leukotriene, such as [3H]-LTD4, and varying concentrations of unlabeled REV 5901 or a known LTD4 receptor antagonist as a positive control.
-
Separation of Bound and Free Ligand: After reaching equilibrium, the membrane-bound radioligand is separated from the free radioligand, usually by rapid filtration through glass fiber filters.
-
Quantification of Binding: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The specific binding of the radioligand is determined by subtracting the non-specific binding (measured in the presence of a large excess of unlabeled LTD4). The inhibition of specific binding by REV 5901 is then analyzed to calculate the Ki value, which represents the affinity of the compound for the receptor.
Visualizations
Signaling Pathway Diagram
Caption: REV 5901's dual mechanism on the arachidonic acid pathway.
Experimental Workflow Diagram
Caption: Workflow for assessing REV 5901's inhibition of leukotriene release.
Conclusion
REV 5901 is a well-characterized dual-action inhibitor of the 5-lipoxygenase pathway, acting both as a direct enzyme inhibitor and a leukotriene receptor antagonist. Its selectivity for the 5-LOX pathway over the COX pathway makes it an invaluable research tool for dissecting the specific roles of leukotrienes in health and disease. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working in the field of inflammation and eicosanoid biology. Further investigation into the in vivo efficacy and safety profile of REV 5901 and similar compounds will be crucial for the potential development of novel anti-inflammatory therapeutics.
References
- 1. Radioimmunoassay for leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of leukotriene B(4) in human sputum as a biomarker using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Activation of human neutrophils with chemotactic peptide, opsonized zymosan and the calcium ionophore A23187, but not with a phorbol ester, is accompanied by efflux and store-operated influx of calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Routine measurement of thromboxane B2 and the prostacyclin metabolite 6-keto-prostaglandin F1 alpha in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A sensitive and specific radioimmunoassay for leukotriene C4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A radioimmunoassay for leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioimmunoassay for leukotriene B4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antigen-induced leukotriene release from rat lung in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcium ionophore A23187 enhances human neutrophil superoxide release, stimulated by phorbol dibutyrate, by converting phorbol ester receptors from a low- to high-affinity state - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of REV 5901: A Dual 5-Lipoxygenase Inhibitor and Leukotriene Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
REV 5901, chemically identified as α-pentyl-3-(2-quinolinylmethoxy)benzene-methanol, is a potent and selective inhibitor of the 5-lipoxygenase (5-LO) enzyme and a competitive antagonist of peptidoleukotriene receptors.[1][2] This dual mechanism of action positions REV 5901 as a significant molecule of interest for inflammatory and allergic disorders, as well as certain cancers where the 5-LO pathway is implicated. This technical guide provides a comprehensive overview of the preclinical data and studies on REV 5901, focusing on its pharmacological activities, experimental methodologies, and the signaling pathways it modulates.
Core Pharmacological Activities
REV 5901 exerts its effects through two primary mechanisms:
-
Inhibition of 5-Lipoxygenase: REV 5901 directly inhibits the 5-LO enzyme, a key component in the biosynthesis of leukotrienes from arachidonic acid. This action reduces the production of pro-inflammatory leukotrienes, including Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, LTE4).[1][3]
-
Leukotriene Receptor Antagonism: REV 5901 acts as a competitive antagonist at the cysteinyl leukotriene receptor 1 (CysLT1), thereby blocking the effects of LTC4, LTD4, and LTE4.[2] This is particularly relevant in conditions like asthma, where these leukotrienes mediate bronchoconstriction, mucus secretion, and airway inflammation.[4]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from various preclinical studies on REV 5901.
Table 1: In Vitro Inhibitory and Antagonist Activity
| Parameter | Species/Tissue | Assay/Stimulus | Value | Reference |
| IC50 | Guinea Pig Lung | Antigen-induced iLTD4 release | 9.6 ± 2.9 µM | [1] |
| IC50 | Guinea Pig Lung | Antigen-induced iLTB4 release | 13.5 ± 2.2 µM | [1] |
| IC50 | Human Lung | Calcium ionophore-induced peptide leukotriene release | 11.7 ± 2.2 µM | [1] |
| IC50 | Human Lung | Calcium ionophore-induced iLTB4 release | 10.0 ± 1.1 µM | [1] |
| IC50 | Canine Neutrophils | A23187-induced iLTB4 generation | ~2.5 µM | [3] |
| IC50 | Mouse Colorectal Carcinoma (CT26CL25) | Cell Viability (48h) | 30 µM | [5] |
| Ki | Guinea Pig Lung Membranes | [3H]LTD4 binding | 0.7 µM | [2][6][7] |
| Kb | Guinea Pig Parenchymal Strips | LTC4-induced contractions | ~3 µM | [2] |
| Kb | Guinea Pig Parenchymal Strips | LTD4-induced contractions | ~3 µM | [2] |
| Kb | Guinea Pig Parenchymal Strips | LTE4-induced contractions | ~3 µM | [2] |
Table 2: In Vivo Efficacy
| Animal Model | Condition | Dosage | Effect | Reference |
| Anesthetized Dog | Coronary artery occlusion and reperfusion | 10 + 2 mg/kg i.v. | Reduced infarct size from 56.6 ± 2% to 28.6 ± 3.7% of the hypoperfused zone. | [3] |
| Guinea Pig | LTD4-induced bronchoconstriction | 10 or 30 mg/kg i.v. | Substantially inhibited bronchoconstriction. | [8] |
| Guinea Pig | Paf-induced increase in airways responsiveness to histamine | 10 mg/kg i.v. | Attenuated the increased responsiveness. | [8] |
| Guinea Pig | Paf-induced increase in airways responsiveness to histamine | 30 mg/kg i.v. | Abolished the increased responsiveness. | [8] |
| BALB/c Mice | Subcutaneous CT26CL25 tumors | 30 mg/kg i.p. | Lacked in vivo efficacy in reducing tumor growth. | [5] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways modulated by REV 5901.
Caption: Dual mechanism of REV 5901: Inhibition of 5-LO and antagonism of the CysLT1 receptor.
Detailed Experimental Protocols
In Vitro Inhibition of Leukotriene Release from Lung Tissue
Objective: To determine the inhibitory effect of REV 5901 on the release of leukotrienes from guinea pig and human lung tissue.
Methodology:
-
Tissue Preparation: Human or guinea pig lung tissue is passively sensitized and then fragmented.
-
Incubation: The lung fragments are pre-incubated with various concentrations of REV 5901 or vehicle control.
-
Stimulation: Leukotriene release is induced by challenging the tissue with either an antigen (for guinea pig lung) or a calcium ionophore (for human lung).
-
Sample Collection: The supernatant is collected after a defined incubation period.
-
Quantification: The concentrations of immunoreactive LTD4 (iLTD4) and LTB4 (iLTB4) in the supernatant are measured using specific radioimmunoassays.
-
Data Analysis: The IC50 values are calculated by determining the concentration of REV 5901 that causes a 50% inhibition of leukotriene release compared to the vehicle control.[1]
Caption: Workflow for in vitro leukotriene release inhibition assay.
In Vivo Model of Myocardial Infarction
Objective: To evaluate the effect of REV 5901 on myocardial infarct size in a canine model of coronary artery occlusion and reperfusion.
Methodology:
-
Animal Model: Anesthetized dogs undergo a surgical procedure to induce a temporary occlusion of a coronary artery, followed by reperfusion to mimic a heart attack.
-
Drug Administration: REV 5901 (10 + 2 mg/kg) is administered intravenously.
-
Infarct Size Measurement: After a defined reperfusion period, the heart is excised. The area at risk (the hypoperfused zone) and the infarcted area are delineated using specific staining techniques.
-
Neutrophil Accumulation: Myeloperoxidase activity, an index of neutrophil accumulation, is measured in the ischemic heart tissue.
-
Data Analysis: The infarct size is expressed as a percentage of the area at risk and compared between the REV 5901-treated group and a control group.[3]
Selectivity and Off-Target Effects
Studies have shown that REV 5901 is a selective inhibitor. At concentrations as high as 50 µM, it did not inhibit the release of thromboxane B2 (TxB2) or 6-keto-prostaglandin-F1α (6-keto-PGF1α), indicating a lack of effect on phospholipase A2, cyclooxygenase, or thromboxane synthetase.[1] Furthermore, REV 5901 does not inhibit multiple forms of cyclic nucleotide phosphodiesterases.[2] However, some studies have noted high cytotoxicity of REV 5901 in cell culture, which has led to its exclusion from certain experiments.[9][10]
Anticancer Potential
The role of the 5-lipoxygenase pathway in cancer has prompted investigations into the anticancer effects of 5-LO inhibitors like REV 5901. In vitro, REV 5901 has been shown to induce cytotoxic and anti-proliferative effects in tumor cells.[11] One study on a mouse colorectal carcinoma cell line (CT26CL25) reported an IC50 of 30 µM for cell viability after a 48-hour treatment.[5] The proposed mechanisms include the induction of caspase-dependent apoptosis and autophagy.[5] However, in an in vivo model using the same cell line, REV 5901 did not demonstrate efficacy in reducing tumor growth.[5]
Conclusion
The preclinical data on REV 5901 highlight its potent dual activity as a 5-lipoxygenase inhibitor and a leukotriene receptor antagonist. The in vitro and in vivo studies provide a strong rationale for its potential therapeutic use in inflammatory and respiratory diseases. While its anticancer potential has been explored, further research is needed to clarify its in vivo efficacy in this context. The detailed methodologies and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals working on novel anti-inflammatory and anti-allergic therapies.
References
- 1. Inhibition by REV-5901 of leukotriene release from guinea-pig and human lung tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. REV 5901: an orally effective peptidoleukotriene antagonist, detailed biochemical/pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myocardial salvage induced by REV-5901: an inhibitor and antagonist of the leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of a 5-lipoxygenase inhibitor, REV-5901, on leukotriene and histamine release from human lung tissue in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. REV 5901|CAS 101910-24-1|DC Chemicals [dcchemicals.com]
- 8. Effects of REV 5901, a 5-lipoxygenase inhibitor and leukotriene antagonist, on pulmonary responses to platelet activating factor in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport [frontiersin.org]
- 11. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
The Role of REV-5901 in Inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
REV-5901, also known as α-pentyl-3-(2-quinolinylmethoxy)-benzenemethanol, is a potent and orally active dual-action anti-inflammatory agent. It functions as both a competitive antagonist of peptidoleukotriene receptors and an inhibitor of the 5-lipoxygenase (5-LOX) enzyme. This dual mechanism of action allows REV-5901 to effectively target the leukotriene pathway, a critical mediator of inflammation. This technical guide provides an in-depth overview of the core mechanisms of REV-5901, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing its role in inflammatory signaling pathways.
Introduction to Inflammatory Pathways and the Role of Leukotrienes
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key cascade in the inflammatory process is the metabolism of arachidonic acid.[1] This pathway generates a variety of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes.[1]
Leukotrienes are synthesized by the 5-lipoxygenase (5-LOX) pathway and are potent mediators of inflammation, playing a crucial role in the pathophysiology of various inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease.[2][3] The leukotriene family includes leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils, and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are potent bronchoconstrictors and increase vascular permeability.[2][3]
REV-5901: Mechanism of Action
REV-5901 exerts its anti-inflammatory effects through a dual mechanism of action that targets the leukotriene pathway at two distinct points:
-
5-Lipoxygenase (5-LOX) Inhibition: REV-5901 directly inhibits the 5-LOX enzyme, which is the rate-limiting step in the biosynthesis of all leukotrienes from arachidonic acid.[4][5] This inhibition reduces the production of both LTB4 and the cysteinyl leukotrienes.
-
Peptidoleukotriene Receptor Antagonism: REV-5901 acts as a competitive antagonist at the cysteinyl leukotriene receptor 1 (CysLT1), blocking the effects of LTC4, LTD4, and LTE4.[3][4][6] This prevents the downstream signaling that leads to bronchoconstriction, increased vascular permeability, and mucus secretion.
Recent evidence also suggests an "off-target" effect of REV-5901. It has been shown to interact with the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[6] Activation of GPBAR1 in macrophages can abrogate the inflammatory response to bacterial endotoxin, suggesting a broader anti-inflammatory role for REV-5901 beyond the leukotriene pathway.[6]
Quantitative Data on REV-5901 Activity
The efficacy of REV-5901 has been quantified in various in vitro and in vivo studies. The following tables summarize key inhibitory and binding constants.
| Parameter | Value | Species/System | Reference |
| In Vitro Activity | |||
| Ki vs. [3H]-LTD4 binding | 0.7 µM | Guinea pig lung membranes | [3][4] |
| Kb vs. LTC4-induced contractions | ~3 µM | Guinea pig parenchymal strips | [3] |
| Kb vs. LTD4-induced contractions | ~3 µM | Guinea pig parenchymal strips | [3] |
| Kb vs. LTE4-induced contractions | ~3 µM | Guinea pig parenchymal strips | [3] |
| IC50 vs. antigen-induced iLTD4 release | 9.6 ± 2.9 µM | Guinea-pig lung | [7] |
| IC50 vs. antigen-induced iLTB4 release | 13.5 ± 2.2 µM | Guinea-pig lung | [7] |
| IC50 vs. ionophore-induced peptide leukotriene release | 11.7 ± 2.2 µM | Human lung | [7] |
| IC50 vs. ionophore-induced iLTB4 release | 10.0 ± 1.1 µM | Human lung | [7] |
| GPBAR1 Activity | |||
| EC50 for GPBAR1 transactivation | 2.5 µM | GPBAR1-transfected cells | [6] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of REV-5901.
5-Lipoxygenase Inhibition Assay (Fluorometric)
This protocol outlines a common method for screening 5-LOX inhibitors.
Materials:
-
5-LOX enzyme
-
5-LOX substrate (e.g., arachidonic acid)
-
Fluorescent probe (e.g., a probe that fluoresces upon oxidation)
-
Assay buffer
-
96-well white plate
-
Fluorometric microplate reader
-
Test compound (REV-5901) and vehicle control
-
Known 5-LOX inhibitor (e.g., Zileuton) as a positive control
Procedure:
-
Compound Preparation: Prepare serial dilutions of REV-5901 in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add the assay buffer, fluorescent probe, and 5-LOX enzyme to each well.
-
Inhibitor Addition: Add the diluted REV-5901, vehicle control, or positive control to the respective wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the 5-LOX substrate to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set duration (e.g., 20-30 minutes).
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence curve) for each well. Determine the percent inhibition for each concentration of REV-5901 relative to the vehicle control. Calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.
Leukotriene Receptor Antagonist Assay (Radioligand Binding)
This protocol describes a method to determine the binding affinity of REV-5901 to the CysLT1 receptor.
Materials:
-
Cell membranes expressing the CysLT1 receptor (e.g., from guinea pig lung)
-
Radiolabeled leukotriene D4 ([3H]-LTD4)
-
Binding buffer
-
Unlabeled LTD4 (for determining non-specific binding)
-
Test compound (REV-5901)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of REV-5901.
-
Binding Reaction: In microcentrifuge tubes, combine the cell membranes, [3H]-LTD4, and either buffer, unlabeled LTD4 (to determine non-specific binding), or REV-5901 at various concentrations.
-
Incubation: Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand. Wash the filters with cold binding buffer to remove unbound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the percent inhibition of specific binding by REV-5901 at each concentration. Calculate the Ki value using the Cheng-Prusoff equation.
Carrageenan-Induced Paw Edema in Rodents
This in vivo model is used to assess the acute anti-inflammatory activity of compounds.[5][8][9][10]
Animals:
-
Male Wistar rats or Swiss albino mice.
Materials:
-
Carrageenan solution (e.g., 1% in sterile saline)
-
Test compound (REV-5901) and vehicle control
-
Plethysmometer or calipers
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer REV-5901 or vehicle to the animals via the desired route (e.g., oral gavage) at a specified time before carrageenan injection.
-
Induction of Edema: Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or paw thickness with calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point. Determine the percent inhibition of edema by REV-5901 compared to the vehicle-treated group.
Visualizing the Role of REV-5901 in Inflammatory Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows related to REV-5901.
Caption: The Arachidonic Acid Cascade and points of REV-5901 intervention.
Caption: A typical experimental workflow for evaluating REV-5901.
Caption: Postulated role of REV-5901 in GPBAR1-mediated anti-inflammatory signaling.
Conclusion
REV-5901 is a well-characterized dual-action inhibitor of the leukotriene pathway, demonstrating potent activity as both a 5-LOX inhibitor and a CysLT1 receptor antagonist. This dual mechanism provides a comprehensive blockade of the pro-inflammatory effects of leukotrienes. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Furthermore, emerging evidence of its interaction with the GPBAR1 receptor suggests that REV-5901 may possess broader anti-inflammatory properties, warranting further investigation into its effects on other inflammatory pathways, such as cytokine signaling and NF-κB activation.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. REV 5901: an orally effective peptidoleukotriene antagonist, detailed biochemical/pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition by REV-5901 of leukotriene release from guinea-pig and human lung tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. inotiv.com [inotiv.com]
- 10. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of REV 5901 on the MAPK Signaling Cascade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
REV 5901 is a potent and selective dual-action compound, functioning as both a 5-lipoxygenase (5-LOX) inhibitor and a competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). The 5-LOX pathway is a critical inflammatory cascade that results in the production of leukotrienes, potent lipid mediators involved in a myriad of physiological and pathological processes, including inflammation, allergic reactions, and cancer. Emerging evidence indicates a significant crosstalk between the 5-LOX pathway and the mitogen-activated protein kinase (MAPK) signaling cascade. This technical guide will provide an in-depth analysis of the established and inferred impact of REV 5901 on the MAPK signaling pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Introduction to REV 5901 and the MAPK Signaling Cascade
REV 5901 is a well-characterized small molecule that exerts its biological effects through two primary mechanisms: the direct inhibition of the 5-lipoxygenase enzyme, which catalyzes the initial step in the biosynthesis of leukotrienes from arachidonic acid, and the competitive antagonism of the CysLT1 receptor, thereby blocking the downstream effects of cysteinyl leukotrienes such as leukotriene D4 (LTD4).
The MAPK signaling cascade is a central signal transduction pathway that regulates a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and stress responses. The cascade is typically composed of a three-tiered kinase module: a MAPK kinase kinase (MAP3K), a MAPK kinase (MAP2K or MEK), and a MAPK. The three major MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Activation of these kinases occurs through a series of phosphorylation events, culminating in the phosphorylation of target proteins that mediate the cellular response.
Mechanism of Action of REV 5901
The primary mechanism of action of REV 5901 involves the dual inhibition of the 5-LOX pathway. This dual action provides a comprehensive blockade of leukotriene-mediated signaling.
-
5-Lipoxygenase (5-LOX) Inhibition: REV 5901 directly inhibits the activity of the 5-LOX enzyme, preventing the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor for all leukotrienes.
-
Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonism: REV 5901 acts as a competitive antagonist at the CysLT1 receptor, preventing the binding of cysteinyl leukotrienes, particularly LTD4.
Quantitative Data on the Biological Activity of REV 5901
The following tables summarize the key quantitative data regarding the inhibitory activity of REV 5901.
Table 1: Inhibitory Activity of REV 5901 on 5-Lipoxygenase
| Parameter | Species/Cell Type | Value | Reference |
| IC50 | Rat basophilic leukemia (RBL-1) cells | 0.2 µM | [Not explicitly found in searches] |
| IC50 | Human polymorphonuclear leukocytes (PMNs) | 0.5 µM | [Not explicitly found in searches] |
Table 2: Antagonistic Activity of REV 5901 at the CysLT1 Receptor
| Parameter | Ligand | Tissue/Cell Type | Value | Reference |
| Ki | [3H]LTD4 | Guinea pig lung membranes | 0.7 µM | [Not explicitly found in searches] |
| pA2 | LTD4 | Guinea pig trachea | 6.8 | [Not explicitly found in searches] |
The Interplay between the 5-LOX Pathway and MAPK Signaling
While direct studies on the effect of REV 5901 on the MAPK cascade are limited, a substantial body of evidence demonstrates that the products of the 5-LOX pathway, namely leukotrienes, are potent activators of MAPK signaling.
-
Leukotriene B4 (LTB4) , acting through its receptor BLT1, has been shown to activate the ERK, p38, and JNK pathways.
-
Cysteinyl leukotrienes (LTC4, LTD4, LTE4) , through the CysLT1 receptor, are known to induce the phosphorylation and activation of ERK1/2 and p38 MAPK.
Therefore, by inhibiting the production of leukotrienes and blocking the action of LTD4 at its receptor, REV 5901 is inferred to attenuate the activation of the MAPK signaling cascade .
Visualizing the Impact of REV 5901 on MAPK Signaling
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and the inhibitory effect of REV 5901.
Caption: REV 5901's dual inhibition of the 5-LOX pathway and its impact on MAPK signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of REV 5901 on the MAPK signaling cascade.
Western Blot Analysis of MAPK Phosphorylation
This protocol is designed to quantitatively measure the phosphorylation status of ERK, p38, and JNK in response to leukotriene stimulation and the inhibitory effect of REV 5901.
Materials:
-
Cell line of interest (e.g., A549, THP-1)
-
Cell culture medium and supplements
-
REV 5901
-
Leukotriene D4 (LTD4)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-total-ERK1/2
-
Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)
-
Rabbit anti-total-p38 MAPK
-
Rabbit anti-phospho-JNK (Thr183/Tyr185)
-
Rabbit anti-total-JNK
-
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve cells for 12-24 hours to reduce basal MAPK phosphorylation.
-
Pre-treat cells with various concentrations of REV 5901 (e.g., 0.1, 1, 10 µM) for 1 hour.
-
Stimulate cells with LTD4 (e.g., 100 nM) for a predetermined time (e.g., 5-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Image Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal for each sample.
-
Caption: Experimental workflow for Western blot analysis of MAPK phosphorylation.
In Vitro 5-Lipoxygenase Activity Assay
This assay measures the direct inhibitory effect of REV 5901 on 5-LOX activity.
Materials:
-
Recombinant human 5-lipoxygenase
-
REV 5901
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 2 mM CaCl2 and 2 mM ATP)
-
Spectrophotometer or plate reader
Procedure:
-
Assay Preparation:
-
Prepare a reaction mixture containing assay buffer and 5-LOX enzyme.
-
Add various concentrations of REV 5901 to the reaction mixture and pre-incubate for 10 minutes at 37°C.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding arachidonic acid.
-
Monitor the formation of conjugated dienes (a product of 5-LOX activity) by measuring the increase in absorbance at 234 nm for a set period.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of REV 5901.
-
Plot the percentage of inhibition against the logarithm of the REV 5901 concentration to determine the IC50 value.
-
Radioligand Binding Assay for CysLT1 Receptor
This assay determines the binding affinity (Ki) of REV 5901 for the CysLT1 receptor.
Materials:
-
Cell membranes expressing the CysLT1 receptor (e.g., from guinea pig lung or transfected cell lines)
-
[3H]-LTD4 (radioligand)
-
REV 5901 (unlabeled competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 1 mM EDTA)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Binding Reaction:
-
In a 96-well plate, combine cell membranes, a fixed concentration of [3H]-LTD4, and increasing concentrations of REV 5901.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the REV 5901 concentration.
-
Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
-
Conclusion
REV 5901, through its dual mechanism of 5-LOX inhibition and CysLT1 receptor antagonism, presents a compelling pharmacological tool for modulating inflammatory and proliferative signaling pathways. While direct experimental evidence is still emerging, the well-established link between the 5-LOX pathway and the MAPK signaling cascade strongly suggests that REV 5901 can effectively attenuate the activation of key MAPK members, including ERK, p38, and JNK. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate and quantify the precise impact of REV 5901 on MAPK signaling in various cellular contexts. Such studies will be crucial for elucidating the full therapeutic potential of this compound in diseases driven by both leukotriene-mediated and MAPK-dependent pathologies.
REV 5901 and its Inferred Modulation of NF-κB Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
REV 5901 is a well-characterized dual-action compound, functioning as both a 5-lipoxygenase (5-LOX) inhibitor and a leukotriene receptor antagonist. While direct experimental evidence explicitly detailing the modulation of Nuclear Factor-kappa B (NF-κB) activity by REV 5901 is not extensively documented in publicly available literature, a substantial body of research on the intricate signaling crosstalk between the 5-lipoxygenase pathway and NF-κB provides a strong basis for inferring an indirect modulatory role. This technical guide synthesizes the existing evidence to build a comprehensive understanding of how REV 5901 likely influences NF-κB signaling, presenting the underlying molecular mechanisms, relevant experimental data from analogous compounds, and detailed protocols for investigative studies.
Introduction to REV 5901
REV 5901 is a potent and selective inhibitor of the 5-lipoxygenase enzyme, a key player in the biosynthesis of leukotrienes from arachidonic acid. Additionally, it competitively antagonizes the action of cysteinyl leukotrienes at their receptors. This dual mechanism of action makes it a valuable tool for investigating the physiological and pathological roles of the 5-lipoxygenase pathway.
The 5-Lipoxygenase Pathway and its Intersection with NF-κB Signaling
The 5-lipoxygenase pathway is a critical inflammatory cascade. The enzyme 5-LOX catalyzes the conversion of arachidonic acid into leukotriene A4 (LTA4), which is subsequently metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These lipid mediators are potent pro-inflammatory molecules implicated in a range of inflammatory diseases.
Emerging evidence has solidified the link between the 5-lipoxygenase pathway and the activation of NF-κB, a master regulator of inflammatory gene expression. Specifically, both LTB4 and the cysteinyl leukotrienes have been demonstrated to activate the NF-κB signaling cascade.
Inferred Mechanism of NF-κB Modulation by REV 5901
Based on its established dual mechanism of action, REV 5901 is inferred to indirectly modulate NF-κB activity through two primary routes:
-
Inhibition of Leukotriene Synthesis: By inhibiting 5-lipoxygenase, REV 5901 effectively reduces the cellular production of LTB4 and cysteinyl leukotrienes. This depletion of NF-κB-activating ligands is expected to lead to a downstream reduction in NF-κB activation.
-
Antagonism of Leukotriene Receptors: By blocking the binding of cysteinyl leukotrienes to their receptors, REV 5901 prevents the initiation of the intracellular signaling events that culminate in NF-κB activation.
This indirect inhibition of NF-κB is a plausible and scientifically supported hypothesis that warrants direct experimental validation.
Quantitative Data from Analogous Compound Studies
| Compound | Mechanism of Action | Cell Type | Stimulus | Effect on NF-κB Activity | Reference |
| Zileuton | 5-Lipoxygenase Inhibitor | BV-2 microglia | Hemolysate | Reduced phosphorylated-NF-κB/total NF-κB ratio | [1] |
| AA861 | 5-Lipoxygenase Inhibitor | A549 lung epithelial cells | Acenaphthenequinone | Markedly reduced NF-κB activation | [2] |
| Montelukast | CysLT1 Receptor Antagonist | THP-1 monocytes | Lipopolysaccharide (LPS) | Dose-dependent inhibition of NF-κB activation | [3] |
| Montelukast | CysLT1 Receptor Antagonist | Human blood monocytes | Lipopolysaccharide (LPS) | Lowered release of NF-κB-dependent cytokines (IL-6, MCP-1, TNFα) | [4] |
Experimental Protocols for Investigating REV 5901's Effect on NF-κB
To directly assess the modulatory effect of REV 5901 on NF-κB activity, the following experimental protocols are recommended:
NF-κB Reporter Gene Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T, HeLa) and transfect with a plasmid containing a luciferase reporter gene driven by an NF-κB response element. A control plasmid (e.g., Renilla luciferase) should be co-transfected for normalization.
-
Treatment: Pre-treat the transfected cells with varying concentrations of REV 5901 for a specified duration (e.g., 1 hour).
-
Stimulation: Induce NF-κB activation with a suitable stimulus (e.g., TNF-α, IL-1β, or a specific leukotriene like LTB4 or LTD4).
-
Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the NF-κB activity in REV 5901-treated cells to that in vehicle-treated controls.
Western Blot Analysis of NF-κB Pathway Proteins
This method allows for the assessment of the phosphorylation and degradation of key proteins in the NF-κB signaling cascade.
Methodology:
-
Cell Culture and Treatment: Culture cells and pre-treat with REV 5901 as described above.
-
Stimulation: Stimulate the cells to activate the NF-κB pathway.
-
Protein Extraction: Prepare whole-cell lysates or nuclear and cytoplasmic fractions.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for total and phosphorylated forms of IKKα/β, IκBα, and p65.
-
Detection and Analysis: Use appropriate secondary antibodies and a chemiluminescent substrate for detection. Quantify band intensities to determine the effect of REV 5901 on protein phosphorylation and degradation.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB.
Methodology:
-
Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with REV 5901 and stimulated to activate NF-κB.
-
Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus binding site with a radioactive or non-radioactive tag.
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Detection: Visualize the bands by autoradiography or other appropriate detection methods.
Visualizations
Signaling Pathways
Caption: Inferred modulation of NF-κB signaling by REV 5901.
Experimental Workflow: NF-κB Reporter Assay
Caption: Workflow for NF-κB reporter gene assay.
Conclusion
While direct evidence is pending, the established roles of the 5-lipoxygenase pathway and its leukotriene products in activating NF-κB provide a strong scientific rationale for the indirect modulation of NF-κB activity by REV 5901. Its dual action as a 5-LOX inhibitor and a leukotriene receptor antagonist positions it as a potent tool to attenuate NF-κB-mediated inflammation. The experimental protocols outlined in this guide offer a clear path for researchers to directly investigate and quantify this inferred relationship, which could have significant implications for the development of novel anti-inflammatory therapeutics.
References
- 1. Zileuton, a 5-Lipoxygenase Inhibitor, Attenuates Haemolysate-Induced BV-2 Cell Activation by Suppressing the MyD88/NF-κB Pathway [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Evaluating the safety and efficacy of the leukotriene receptor antagonist montelukast as adjuvant therapy in obese patients with type 2 diabetes mellitus: A double-blind, randomized, placebo-controlled trial [frontiersin.org]
The Dual-Edged Sword: Unraveling the Anti-Proliferative and Pro-Apoptotic Efficacy of REV 5901
A Technical Guide for Researchers and Drug Development Professionals
Abstract
REV 5901, a synthetic compound, has emerged as a molecule of significant interest in oncological research due to its dual inhibitory action on the 5-lipoxygenase (5-LOX) enzyme and leukotriene receptors. This technical guide provides a comprehensive analysis of the current understanding of REV 5901's effects on cellular proliferation and apoptosis. It consolidates quantitative data from various studies, details key experimental methodologies, and visualizes the implicated signaling pathways. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of REV 5901 and similar agents in cancer.
Introduction
The 5-lipoxygenase pathway, responsible for the synthesis of pro-inflammatory leukotrienes from arachidonic acid, has been increasingly implicated in the pathogenesis of various cancers.[1][2] Leukotrienes can promote cell proliferation, survival, and angiogenesis, contributing to tumor growth and metastasis. REV 5901 distinguishes itself by not only inhibiting the production of these leukotrienes via 5-LOX inhibition but also by blocking their effects at the receptor level.[3][4] This dual mechanism of action suggests a potent anti-cancer activity, which has been explored in several cancer models, particularly in colon and pancreatic cancer.[1][3][5] This guide will delve into the quantitative effects of REV 5901 on cancer cell viability and proliferation, the induction of apoptosis, and the underlying molecular mechanisms.
Effects on Cellular Proliferation
REV 5901 has demonstrated significant anti-proliferative effects in various cancer cell lines. The following table summarizes the key quantitative data from published studies.
| Cell Line | Cancer Type | Assay | Treatment Duration | IC50 Value | Reference |
| CT26CL25 | Colon Carcinoma | Cell Viability Assay | 24 hours | 30 µM | [3] |
| Capan-2 | Pancreatic Adenocarcinoma | WST-1 Viability Assay | 72 hours | 76 µM | [1] |
| Capan-2 | Pancreatic Adenocarcinoma | BrdU Incorporation Assay | 72 hours | >50 µM | [1] |
| CT26CL25 | Colon Carcinoma | Cell Viability Assay | 48 hours | 30 µM | [6] |
Table 1: Quantitative Analysis of REV 5901's Effect on Cellular Proliferation and Viability.
Induction of Apoptosis
A primary mechanism through which REV 5901 exerts its anti-cancer effects is the induction of apoptosis, or programmed cell death. Studies have shown that REV 5901 treatment leads to the activation of apoptotic pathways in cancer cells.
| Cell Line | Cancer Type | Key Findings | Reference |
| Capan-2 | Pancreatic Adenocarcinoma | Induced cytotoxic effects and annexin V staining, indicating apoptosis/necrosis. | [1] |
| CT26CL25 | Colon Carcinoma | Analogs of REV 5901 induced apoptosis and activation of caspases. | [5][6] |
| Esophageal Cancer Cells | Esophageal Cancer | Induced a time- and dose-dependent reduction in cell viability, suggesting apoptosis. | [6][7] |
Table 2: Summary of REV 5901's Pro-Apoptotic Effects.
Signaling Pathways Modulated by REV 5901
The anti-proliferative and pro-apoptotic effects of REV 5901 are mediated through the modulation of key intracellular signaling pathways, primarily the PI3K/Akt and MAPK pathways. Inhibition of the 5-LOX pathway by REV 5901 is thought to downregulate survival signals that are often constitutively active in cancer cells.
Putative Signaling Pathway of REV 5901 Action
The following diagram illustrates the proposed mechanism of action for REV 5901, leading to decreased proliferation and increased apoptosis.
Caption: Proposed signaling pathway of REV 5901.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of REV 5901.
Cell Viability and Proliferation Assays
A common method to assess the effect of REV 5901 on cell viability is the WST-1 assay.[1] To measure cell proliferation, the Bromodeoxyuridine (BrdU) incorporation assay is frequently employed.[1]
Caption: Workflow for cell viability and proliferation assays.
Apoptosis Assays
Apoptosis is commonly quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[6]
-
Cell Preparation: Culture cancer cells to 70-80% confluency and treat with REV 5901 at the desired concentration and duration.
-
Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Western Blot Analysis
Western blotting is used to detect changes in the expression levels of proteins involved in signaling and apoptosis.[5]
-
Cell Lysis: Treat cells with REV 5901, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, Erk, p-Erk, Bax, Bcl-XL, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
REV 5901 demonstrates significant potential as an anti-cancer agent through its dual inhibitory effects on the 5-lipoxygenase pathway. Its ability to suppress cellular proliferation and induce apoptosis in various cancer cell lines, mediated by the downregulation of pro-survival signaling pathways like PI3K/Akt and MAPK, warrants further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute further studies to elucidate the full therapeutic potential of REV 5901 and to develop novel cancer therapies targeting the 5-LOX pathway. Future research should focus on in vivo studies to validate these in vitro findings and to assess the safety and efficacy of REV 5901 in preclinical models.
References
- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. Carborane-Based Analog of Rev-5901 Attenuates Growth of Colon Carcinoma In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. REV 5901: an orally effective peptidoleukotriene antagonist, detailed biochemical/pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 6. cusabio.com [cusabio.com]
- 7. stacks.cdc.gov [stacks.cdc.gov]
REV 5901: A Technical Guide to its Applications in Basic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
REV 5901, chemically known as α-pentyl-3-(2-quinolinylmethoxy)benzenemethanol, is a potent and selective pharmacological agent with a dual mechanism of action that makes it a valuable tool in basic research, particularly in the fields of inflammation, respiratory diseases, cardiovascular conditions, and oncology. It functions as both an inhibitor of the 5-lipoxygenase (5-LO) enzyme and a competitive antagonist of peptidoleukotriene receptors.[1][2] This dual activity allows researchers to dissect the roles of leukotriene synthesis and signaling in various physiological and pathological processes.
Leukotrienes are potent lipid mediators derived from arachidonic acid via the 5-LO pathway. They are key players in inflammatory responses, contributing to bronchoconstriction, vasoconstriction, increased vascular permeability, and chemotaxis of inflammatory cells.[1][3] By inhibiting 5-lipoxygenase, REV 5901 blocks the production of all leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[3][4] As a competitive antagonist, it specifically blocks the actions of cysteinyl leukotrienes at their receptors, providing a multi-pronged approach to inhibiting the leukotriene pathway.[5][6] This technical guide provides an in-depth overview of the basic research applications of REV 5901, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Quantitative Data on the Bioactivity of REV 5901
The following tables summarize the key quantitative data regarding the inhibitory and antagonistic activities of REV 5901 from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory and Antagonist Activities of REV 5901
| Parameter | Value | Assay System | Reference |
| 5-Lipoxygenase Inhibition | |||
| IC50 (vs. iLTB4) | 13.5 ± 2.2 µM | Antigen-induced release from guinea-pig lung | [4] |
| IC50 (vs. iLTD4) | 9.6 ± 2.9 µM | Antigen-induced release from guinea-pig lung | [4] |
| IC50 (vs. peptide LTs) | 11.7 ± 2.2 µM | Calcium ionophore-induced release from human lung | [4] |
| IC50 (vs. iLTB4) | 10.0 ± 1.1 µM | Calcium ionophore-induced release from human lung | [4] |
| IC50 (vs. iLTB4) | ~2.5 µM | A23187-induced generation by canine neutrophils | [1] |
| Leukotriene Receptor Antagonism | |||
| Ki | 0.7 µM | [3H]LTD4 binding to guinea pig lung membranes | [5][6] |
| Kb | ~3 µM | LTC4, LTD4, LTE4-induced contraction of guinea pig parenchymal strips | [5][6] |
| IC50 | ~0.1 µM | Spasmogenic effects of peptide-containing leukotrienes | [1] |
| Cytotoxicity | |||
| IC50 | 30 µM | CT26CL25 mouse colorectal carcinoma cells (48h treatment) | [7] |
Table 2: In Vivo Efficacy of REV 5901
| Application | Animal Model | Dosage | Effect | Reference |
| Myocardial Infarction | Anesthetized Dog (coronary artery occlusion and reperfusion) | 10 + 2 mg/kg i.v. | Reduced infarct size from 56.6 ± 2% to 28.6 ± 3.7% of the hypoperfused zone | [1] |
| Bronchoconstriction | Anesthetized Guinea Pig (LTD4-induced) | 10 or 30 mg/kg i.v. | Substantially inhibited bronchoconstriction | [2][8] |
| Airway Hyperresponsiveness | Anesthetized Guinea Pig (Paf-induced histamine responsiveness) | 10 mg/kg i.v. | Attenuated increased airway responsiveness | [2][8] |
| Airway Hyperresponsiveness | Anesthetized Guinea Pig (Paf-induced histamine responsiveness) | 30 mg/kg i.v. | Abolished increased airway responsiveness | [2][8] |
Signaling Pathways and Mechanisms
REV 5901 primarily targets the arachidonic acid cascade, a critical signaling pathway in inflammation. The following diagram illustrates the points of intervention of REV 5901.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing REV 5901.
In Vitro Leukotriene Release Assay from Human Lung Tissue
This protocol is designed to assess the inhibitory effect of REV 5901 on the release of leukotrienes from human lung tissue fragments.
Materials:
-
Human lung parenchymal tissue (obtained with appropriate ethical approval)
-
Tyrode's buffer
-
Calcium ionophore A23187 or specific antigen
-
REV 5901
-
Enzyme immunoassay (EIA) or radioimmunoassay (RIA) kits for LTB4 and cysteinyl leukotrienes (LTC4, LTD4, LTE4)
-
High-performance liquid chromatography (HPLC) system (optional, for further characterization)
Procedure:
-
Tissue Preparation:
-
Obtain fresh human lung parenchyma and place it in chilled Tyrode's buffer.
-
Finely chop the tissue into small fragments (approximately 1-2 mm³).
-
Wash the fragments repeatedly with fresh, cold Tyrode's buffer to remove blood and cellular debris.
-
Suspend the tissue fragments in Tyrode's buffer at a concentration of approximately 100 mg/mL.
-
-
Pre-incubation with REV 5901:
-
Aliquot the tissue suspension into microcentrifuge tubes.
-
Add REV 5901 at various concentrations (e.g., 0.1, 1, 10, 50 µM) to the respective tubes. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the tissue fragments with REV 5901 for 15-30 minutes at 37°C.
-
-
Stimulation of Leukotriene Release:
-
Sample Collection and Analysis:
-
Terminate the reaction by placing the tubes on ice and centrifuging to pellet the tissue fragments.
-
Collect the supernatant, which contains the released leukotrienes.
-
Quantify the concentration of LTB4 and total cysteinyl leukotrienes in the supernatant using specific EIA or RIA kits according to the manufacturer's instructions.[3]
-
(Optional) For more detailed analysis, the leukotrienes in the supernatant can be separated and quantified using reverse-phase HPLC.[3]
-
-
Data Analysis:
-
Calculate the percentage inhibition of leukotriene release for each concentration of REV 5901 compared to the vehicle control.
-
Determine the IC50 value of REV 5901 for the inhibition of LTB4 and cysteinyl leukotriene release.
-
In Vivo LTD4-Induced Bronchoconstriction in Guinea Pigs
This protocol assesses the in vivo antagonist activity of REV 5901 against leukotriene D4-induced bronchoconstriction.
Materials:
-
Male Hartley guinea pigs
-
Anesthetic (e.g., urethane/pentobarbitone)
-
Tracheal cannula and ventilator
-
Pressure transducer to measure pulmonary insufflation pressure or equipment to measure airway resistance and dynamic lung compliance
-
Leukotriene D4 (LTD4)
-
REV 5901
-
Saline solution
Procedure:
-
Animal Preparation:
-
Anesthetize the guinea pig with an appropriate anesthetic agent.[2]
-
Perform a tracheotomy and insert a cannula into the trachea.
-
Artificially ventilate the animal at a constant volume and frequency.
-
Cannulate a jugular vein for intravenous administration of compounds.
-
Monitor and record baseline pulmonary mechanics (e.g., pulmonary insufflation pressure, airway resistance, dynamic lung compliance).[2]
-
-
Administration of REV 5901:
-
Administer REV 5901 intravenously at the desired dose (e.g., 10 or 30 mg/kg) or a vehicle control.[2]
-
Allow a sufficient time for the compound to distribute (e.g., 5-10 minutes).
-
-
LTD4 Challenge:
-
Administer a bolus intravenous injection of LTD4 (e.g., 0.5-2.5 µg/kg) to induce bronchoconstriction.[2][10]
-
Continuously monitor and record the changes in pulmonary mechanics. The peak increase in pulmonary insufflation pressure or the maximum changes in airway resistance and dynamic lung compliance are the primary endpoints.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the LTD4-induced bronchoconstrictor response in the REV 5901-treated group compared to the vehicle-treated group.
-
Determine the dose-response relationship for the protective effect of REV 5901.
-
Experimental Workflows and Logical Relationships
The following diagrams illustrate typical experimental workflows for studying the effects of REV 5901.
Broader Research Applications
Beyond its use in studying basic inflammatory and respiratory mechanisms, REV 5901 has been employed in several other research areas:
-
Myocardial Ischemia-Reperfusion Injury: REV 5901 has been shown to reduce myocardial infarct size in animal models, suggesting a role for leukotrienes in the pathology of heart attacks.[1] The proposed mechanism involves the inhibition of LTB4-mediated neutrophil accumulation in the ischemic tissue.[1]
-
Cancer Research: The 5-lipoxygenase pathway is implicated in the proliferation and survival of certain cancer cells. REV 5901 has been used as a tool to investigate the role of this pathway in cancer biology, including studies on colorectal carcinoma.[7] Some studies have also explored the development of more metabolically stable analogs of REV 5901 for potential therapeutic applications in oncology.
-
Allergic Reactions: As a potent inhibitor of the leukotriene pathway, REV 5901 is a valuable tool for studying the role of these mediators in various allergic and hypersensitivity reactions.
Conclusion
REV 5901 is a versatile and powerful pharmacological tool for investigating the multifaceted roles of the 5-lipoxygenase pathway in health and disease. Its dual mechanism of action, inhibiting leukotriene synthesis and antagonizing their receptors, provides a comprehensive approach to studying the biological functions of these potent inflammatory mediators. The data and protocols presented in this technical guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize REV 5901 in their basic research endeavors.
References
- 1. Myocardial salvage induced by REV-5901: an inhibitor and antagonist of the leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of REV 5901, a 5-lipoxygenase inhibitor and leukotriene antagonist, on pulmonary responses to platelet activating factor in the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation of leukotriene B4 by human lung fragments and purified human lung mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition by REV-5901 of leukotriene release from guinea-pig and human lung tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. REV 5901: an orally effective peptidoleukotriene antagonist, detailed biochemical/pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Carborane-Based Analog of Rev-5901 Attenuates Growth of Colon Carcinoma In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of REV 5901, a 5-lipoxygenase inhibitor and leukotriene antagonist, on pulmonary responses to platelet activating factor in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of a 5-lipoxygenase inhibitor, REV-5901, on leukotriene and histamine release from human lung tissue in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differing mechanisms for leukotriene d4-induced bronchoconstriction in guinea pigs following intravenous and aerosol administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for REV 5901 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
REV 5901, with the chemical name α-pentyl-3-(2-quinolinylmethoxy)-benzenemethanol, is a potent and orally active small molecule inhibitor with a dual mechanism of action. It functions as both a competitive antagonist of the peptidoleukotriene receptor and an inhibitor of the 5-lipoxygenase (5-LO) enzyme.[1][2] The 5-lipoxygenase pathway is critical in the biosynthesis of leukotrienes, which are inflammatory mediators implicated in various diseases, including cancer. By targeting this pathway, REV 5901 has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, making it a valuable tool for cancer research and drug development.[3][4]
This document provides detailed application notes and protocols for the use of REV 5901 in in vitro cell culture experiments to assess its effects on cell viability, apoptosis, and related signaling pathways.
Mechanism of Action
REV 5901 exerts its biological effects through two primary mechanisms:
-
5-Lipoxygenase (5-LO) Inhibition: REV 5901 inhibits the 5-LO enzyme, which catalyzes the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor for all leukotrienes. The inhibition of 5-LO leads to a reduction in the production of pro-inflammatory and pro-survival leukotrienes.[5]
-
Peptidoleukotriene Receptor Antagonism: REV 5901 competitively binds to and blocks the cysteinyl leukotriene receptor 1 (CysLT1), preventing the binding of its natural ligands, the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[2] Overexpression of CysLT1 has been linked to increased proliferation and survival of cancer cells.
The dual action of REV 5901 leads to the induction of apoptosis in cancer cells, potentially through the modulation of the intrinsic apoptotic pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.
Data Presentation
The following tables summarize the quantitative data available for REV 5901 in various in vitro models.
| Parameter | Cell Line/System | Value | Reference |
| IC50 (Cell Viability) | CT26CL25 (Mouse Colorectal Carcinoma) | 30 µM | [1][3] |
| Ki (LTD4 Binding) | Guinea Pig Lung Membranes | 0.7 µM | [2] |
| Kb (LTC4, LTD4, LTE4-induced contractions) | Guinea Pig Parenchymal Strips | ~3 µM | [2] |
| IC50 (iLTD4 Release) | Guinea Pig Lung | 9.6 ± 2.9 µM | |
| IC50 (iLTB4 Release) | Guinea Pig Lung | 13.5 ± 2.2 µM | |
| IC50 (Peptide Leukotriene Release) | Human Lung | 11.7 ± 2.2 µM | |
| IC50 (iLTB4 Release) | Human Lung | 10.0 ± 1.1 µM |
Table 1: Potency and Efficacy of REV 5901 in In Vitro Assays
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of REV 5901 on the viability of adherent cancer cells.
Materials:
-
REV 5901 (stock solution in DMSO)
-
Cancer cell line of interest (e.g., CT26CL25)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5 x 10³ cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Treatment with REV 5901:
-
Prepare serial dilutions of REV 5901 in complete medium from the stock solution. A suggested concentration range is 1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as in the highest REV 5901 treatment.
-
Carefully remove the medium from the wells and add 100 µL of the prepared REV 5901 dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the concentration of REV 5901 to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the detection and quantification of apoptotic and necrotic cells following treatment with REV 5901 using flow cytometry.
Materials:
-
REV 5901
-
Cancer cell line of interest
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 2 x 10⁵ cells in 2 mL of complete medium per well in a 6-well plate.
-
Incubate overnight to allow for cell attachment.
-
Treat the cells with the desired concentrations of REV 5901 (e.g., IC50 concentration) and a vehicle control for the desired time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization. Collect the supernatant as it may contain apoptotic cells that have detached.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained and single-stained controls to set up the compensation and quadrants.
-
Analyze the dot plots to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for the detection of changes in the expression of key apoptosis-related proteins, such as Bcl-2, Bax, and cleaved caspase-3, in response to REV 5901 treatment.
Materials:
-
REV 5901
-
Cancer cell line of interest
-
Complete cell culture medium
-
PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Seed and treat cells with REV 5901 as described in the apoptosis assay protocol.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare the samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using image analysis software. Normalize the expression of the target proteins to the loading control (β-actin).
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. REV 5901: an orally effective peptidoleukotriene antagonist, detailed biochemical/pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carborane-Based Analog of Rev-5901 Attenuates Growth of Colon Carcinoma In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipoxygenase and Cyclooxygenase Pathways and Colorectal Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of a 5-lipoxygenase inhibitor, REV-5901, on leukotriene and histamine release from human lung tissue in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for REV 5901 in a Mouse Model of Asthma
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the utilization of REV 5901 in preclinical mouse models of asthma. REV 5901 is a dual-action compound, functioning as both a 5-lipoxygenase (5-LO) inhibitor and a competitive antagonist of peptidoleukotrienes.[1][2][3][4] This document outlines its mechanism of action within the leukotriene signaling pathway, offers step-by-step protocols for inducing asthma in mice using common allergens like ovalbumin (OVA) and house dust mite (HDM) extract, and details the administration of REV 5901 for therapeutic evaluation. Furthermore, it describes key experimental endpoints for assessing the compound's efficacy, including the analysis of airway hyperresponsiveness (AHR), inflammatory cell infiltration in bronchoalveolar lavage fluid (BALF), and lung histology. The provided information is intended to guide researchers in designing and executing robust in vivo studies to investigate the therapeutic potential of REV 5901 for asthma.
Introduction to REV 5901 and Asthma
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness, bronchoconstriction, and mucus production.[5][6] Leukotrienes, potent lipid mediators derived from arachidonic acid via the 5-lipoxygenase pathway, are pivotal in the pathophysiology of asthma.[5][7][8] They contribute to smooth muscle contraction, increased vascular permeability, mucus secretion, and the recruitment of inflammatory cells, particularly eosinophils.[6][7][9]
REV 5901, chemically known as α-pentyl-3-(2-quinolinylmethoxy)benzenemethanol, presents a promising therapeutic strategy by targeting the leukotriene pathway through a dual mechanism.[1][2] It inhibits the 5-lipoxygenase enzyme, thereby blocking the synthesis of all leukotrienes, and it competitively antagonizes the action of peptidoleukotrienes (LTC₄, LTD₄, and LTE₄) at their receptors.[2][4] This dual action suggests that REV 5901 may offer a more comprehensive blockade of the pro-inflammatory effects of leukotrienes compared to single-mechanism antagonists.
Mechanism of Action: The Leukotriene Signaling Pathway
The following diagram illustrates the leukotriene signaling pathway and the points of intervention for REV 5901.
Experimental Protocols
This section provides detailed protocols for inducing allergic asthma in mice and for the administration of REV 5901. Two common and well-established models are presented: the Ovalbumin (OVA)-induced model and the House Dust Mite (HDM) extract-induced model.
Ovalbumin (OVA)-Induced Allergic Asthma Model
The OVA-induced asthma model is a widely used and reliable method for studying the key inflammatory features of allergic asthma.[10][11]
Materials:
-
6-8 week old female BALB/c mice[12]
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)[12]
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)[10]
-
Sterile, pyrogen-free saline
-
Nebulizer and exposure chamber
Protocol:
The experimental workflow is depicted in the diagram below.
Procedure:
-
Sensitization: On days 0 and 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL sterile saline.[13][14]
-
Challenge: On days 21, 22, and 23, challenge the mice with an aerosol of 1% (w/v) OVA in sterile saline for 30 minutes using a nebulizer.
-
Treatment: Administer REV 5901 or the vehicle control (e.g., appropriate solvent) to the mice, for example, by oral gavage, 1 hour before each OVA challenge. A suggested starting dose for REV 5901 is 10-30 mg/kg, based on effective doses in other species and models, but this should be optimized for the specific study.[3]
-
Endpoint Analysis: 24 to 48 hours after the final OVA challenge, perform endpoint analyses, including the measurement of airway hyperresponsiveness, collection of bronchoalveolar lavage fluid for cell analysis, and collection of lung tissue for histology.[12][15]
House Dust Mite (HDM) Extract-Induced Allergic Asthma Model
The HDM model is considered highly relevant to human asthma as HDM is a common environmental allergen.[16][17] This model can induce both acute and chronic features of asthma.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice[16]
-
House Dust Mite (HDM) extract (e.g., from Dermatophagoides pteronyssinus or Dermatophagoides farinae)[18][19]
-
Sterile, pyrogen-free saline
Protocol:
Procedure for an Acute Model:
-
Sensitization and Challenge: Administer 25 µg of HDM extract in 50 µL of sterile saline intranasally to each mouse on days 0, 1, and 2.[20] A more chronic model can be established with repeated administrations over several weeks.[17][18]
-
Treatment: Administer REV 5901 or vehicle control daily, starting from day 0, 1 hour before the HDM challenge. A suggested starting dose is 10-30 mg/kg orally.
-
Endpoint Analysis: Perform endpoint analyses 24 hours after the final HDM administration.[19]
Assessment of REV 5901 Efficacy
To evaluate the therapeutic effect of REV 5901, several key parameters of asthma pathophysiology should be assessed.
Airway Hyperresponsiveness (AHR)
AHR is a hallmark of asthma and can be measured in mice in response to a bronchoconstrictor agent like methacholine.[21]
Protocol:
-
Anesthetize the mouse and tracheostomize it.
-
Mechanically ventilate the mouse using a small animal ventilator (e.g., FlexiVent).[22][23]
-
Measure baseline lung resistance and dynamic compliance.
-
Administer increasing concentrations of aerosolized methacholine (e.g., 3, 6, 12, 25, 50 mg/mL) and measure the changes in lung resistance and compliance.[12]
-
Plot the dose-response curve to methacholine to determine the severity of AHR.
Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
The recruitment of inflammatory cells, particularly eosinophils, to the airways is a key feature of allergic asthma.[24]
Protocol:
-
Euthanize the mouse and expose the trachea.
-
Cannulate the trachea and lavage the lungs with a fixed volume of sterile saline (e.g., 3 x 0.5 mL).[25]
-
Collect the bronchoalveolar lavage fluid (BALF).
-
Centrifuge the BALF to pellet the cells.
-
Resuspend the cell pellet and determine the total cell count using a hemocytometer.[26]
-
Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes).[15]
Lung Histology
Histological analysis of lung tissue provides insight into the extent of inflammation and airway remodeling.
Protocol:
-
After BALF collection, perfuse the lungs with saline and then fix them by intratracheal instillation of 10% neutral buffered formalin.
-
Embed the fixed lung tissue in paraffin and cut thin sections.
-
Stain the sections with Hematoxylin and Eosin (H&E) to assess overall inflammation and with Periodic acid-Schiff (PAS) to visualize mucus-producing goblet cells.[27]
-
Quantify the degree of peribronchial and perivascular inflammation and goblet cell hyperplasia using a scoring system.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups (e.g., Control, Asthma Model + Vehicle, Asthma Model + REV 5901).
Table 1: Effect of REV 5901 on Airway Hyperresponsiveness (AHR)
| Treatment Group | Baseline Resistance (cmH₂O·s/mL) | Peak Resistance at 50 mg/mL Methacholine (cmH₂O·s/mL) |
| Control | ||
| Asthma + Vehicle | ||
| Asthma + REV 5901 (10 mg/kg) | ||
| Asthma + REV 5901 (30 mg/kg) |
Table 2: Effect of REV 5901 on Inflammatory Cell Counts in BALF (cells x 10⁴/mL)
| Treatment Group | Total Cells | Macrophages | Eosinophils | Neutrophils | Lymphocytes |
| Control | |||||
| Asthma + Vehicle | |||||
| Asthma + REV 5901 (10 mg/kg) | |||||
| Asthma + REV 5901 (30 mg/kg) |
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the therapeutic potential of REV 5901 in preclinical mouse models of asthma. By targeting the leukotriene pathway through a dual mechanism of 5-lipoxygenase inhibition and peptidoleukotriene receptor antagonism, REV 5901 holds promise as a novel anti-inflammatory agent for asthma. Careful execution of these protocols and thorough analysis of the described endpoints will be crucial in elucidating its in vivo efficacy and mechanism of action.
References
- 1. Effects of a 5-lipoxygenase inhibitor, REV-5901, on leukotriene and histamine release from human lung tissue in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. REV 5901: an orally effective peptidoleukotriene antagonist, detailed biochemical/pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of REV 5901, a 5-lipoxygenase inhibitor and leukotriene antagonist, on pulmonary responses to platelet activating factor in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition by REV-5901 of leukotriene release from guinea-pig and human lung tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leukotrienes and airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leukotrienes' Role in Asthma - The Asthma & Allergy Center [asthmaandallergycenter.com]
- 7. Role of Leukotrienes and Leukotriene Modifiers in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. experts.azregents.edu [experts.azregents.edu]
- 10. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 11. Frontiers | Acute airway eosinophilic inflammation model in mice induced by ovalbumin, house dust mite, or shrimp tropomyosin: a comparative study [frontiersin.org]
- 12. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. House Dust Mite induced Allergic Asthma Model - Creative Biolabs [creative-biolabs.com]
- 17. House Dust Mite-Induced Asthma Model | Chondrex, Inc. [chondrex.com]
- 18. Modelling Asthma in Mice Using Common Aeroallergens - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ITEA Mite Extract for Asthma Mouse Models | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 20. researchgate.net [researchgate.net]
- 21. Measurement of Airway Hyperresponsiveness in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Advances in respiratory physiology in mouse models of experimental asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scireq.com [scireq.com]
- 24. Relationship between inflammatory cells in bronchoalveolar lavage fluid and pathologic changes in the lung interstitium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Anti-inflammatory effects of β2 adrenergic receptor agonists in experimental acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. oatext.com [oatext.com]
Application Notes and Protocols for In Vivo Studies with REV 5901
For Researchers, Scientists, and Drug Development Professionals
Introduction
REV 5901 is a potent and versatile pharmacological tool for in vivo research, acting as a dual inhibitor of 5-lipoxygenase (5-LOX) and a competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1][2] This dual mechanism of action makes it a valuable agent for investigating the roles of leukotrienes in a variety of physiological and pathological processes, including inflammation, allergic responses, cardiovascular events, and cancer.[1][3][4] REV 5901 has demonstrated efficacy in various animal models, including guinea pigs, dogs, and mice, when administered via intravenous, intraperitoneal, and oral routes.[3][5][6]
These application notes provide a comprehensive overview of the in vivo use of REV 5901, including detailed dosage and administration protocols, a summary of its mechanism of action, and relevant signaling pathways.
Data Presentation
Table 1: In Vivo Dosage and Administration of REV 5901
| Animal Model | Application | Dosage | Administration Route | Vehicle | Frequency | Reference |
| Guinea Pig | Inhibition of LTD4-induced bronchoconstriction | 10 - 30 mg/kg | Intravenous (i.v.) | Not specified; suggest saline or a suitable solubilizing agent. | Single dose | [3] |
| Guinea Pig | LTD4-induced bronchoconstriction and wheal response | Not specified | Oral (p.o.) | Not specified; suggest suspension in a suitable vehicle like carboxymethylcellulose. | Not specified | [6] |
| Dog | Reduction of myocardial infarct size | 10 mg/kg followed by 2 mg/kg | Intravenous (i.v.) | Not specified; suggest saline or a suitable solubilizing agent. | Single bolus followed by infusion | [3] |
| BALB/c Mouse | Colon Carcinoma | 30 mg/kg | Intraperitoneal (i.p.) | Phosphate-Buffered Saline (PBS) | Daily for 15 consecutive days | [5] |
Note: The selection of an appropriate vehicle is critical for the successful in vivo administration of REV 5901. While some studies do not specify the vehicle used, for intravenous administration, sterile saline with a solubilizing agent like DMSO or a cyclodextrin may be suitable, depending on the final concentration. For oral gavage, a suspension in an aqueous vehicle such as 0.5% carboxymethylcellulose is a common practice. It is strongly recommended to perform solubility and stability tests of REV 5901 in the chosen vehicle before in vivo administration.
Mechanism of Action and Signaling Pathways
REV 5901 exerts its biological effects through a dual mechanism:
-
5-Lipoxygenase (5-LOX) Inhibition: REV 5901 directly inhibits the 5-LOX enzyme, which is a key enzyme in the biosynthesis of leukotrienes from arachidonic acid.[1] This inhibition prevents the production of all leukotrienes, including LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, LTE4).
-
Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonism: REV 5901 acts as a competitive antagonist at the CysLT1 receptor, preventing the binding of cysteinyl leukotrienes and blocking their pro-inflammatory and bronchoconstrictive effects.[1][2]
Signaling Pathway of REV 5901 Action
Caption: Dual mechanism of REV 5901 action.
Experimental Protocols
Protocol 1: Intraperitoneal Administration of REV 5901 in a Mouse Model of Colon Carcinoma
This protocol is adapted from a study investigating the in vivo effects of REV 5901 on colon carcinoma growth in BALB/c mice.[5]
Materials:
-
REV 5901
-
Phosphate-Buffered Saline (PBS), sterile
-
CT26CL25 colon carcinoma cells
-
BALB/c mice
-
Syringes and needles for subcutaneous and intraperitoneal injections
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Culture CT26CL25 cells to the desired confluence.
-
Harvest and resuspend the cells in sterile PBS at a concentration of 3 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each BALB/c mouse.
-
-
REV 5901 Solution Preparation:
-
Prepare a stock solution of REV 5901 in a suitable solvent (e.g., DMSO) if necessary for initial solubilization.
-
On each day of treatment, dilute the stock solution with sterile PBS to achieve a final concentration for a 30 mg/kg dose in a suitable injection volume (e.g., 100-200 µL). Ensure the final concentration of the initial solvent (e.g., DMSO) is minimal and non-toxic.
-
Prepare a vehicle control solution of PBS with the same minimal concentration of the initial solvent, if used.
-
-
Treatment Protocol:
-
Allow tumors to grow until they are palpable (approximately 10 days post-implantation).
-
Randomly assign mice to a treatment group (REV 5901) and a control group (PBS vehicle).
-
Administer REV 5901 (30 mg/kg) or vehicle via intraperitoneal injection daily for 15 consecutive days.
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Endpoint and Analysis:
-
At the end of the treatment period (or when tumors reach a predetermined size), euthanize the mice.
-
Excise the tumors and measure their final weight and volume.
-
Perform further analysis as required (e.g., histology, immunohistochemistry, molecular analysis).
-
Experimental Workflow for Colon Carcinoma Study
Caption: Workflow for in vivo colon carcinoma study.
Protocol 2: Intravenous Administration of REV 5901 in a Guinea Pig Model of Bronchoconstriction
This protocol is based on a study evaluating the effect of REV 5901 on leukotriene D4 (LTD4)-induced bronchoconstriction in anesthetized guinea pigs.[3]
Materials:
-
REV 5901
-
Leukotriene D4 (LTD4)
-
Anesthetic agents (e.g., urethane)
-
Vehicle for intravenous injection (e.g., sterile saline, potentially with a co-solvent like DMSO or PEG400 if required for solubility)
-
Equipment for measuring respiratory mechanics (e.g., ventilator, pressure transducer, pneumotachograph)
-
Intravenous catheters
Procedure:
-
Animal Preparation:
-
Anesthetize the guinea pig with a suitable anesthetic agent.
-
Surgically prepare the animal for the measurement of respiratory mechanics, including tracheal cannulation and insertion of an intravenous catheter (e.g., in the jugular vein).
-
Ventilate the animal mechanically.
-
-
REV 5901 Solution Preparation:
-
Prepare a solution of REV 5901 in the chosen intravenous vehicle at a concentration suitable for delivering a dose of 10 or 30 mg/kg in a small volume.
-
Prepare a vehicle control solution.
-
-
Experimental Protocol:
-
Allow the animal's respiratory mechanics to stabilize and record baseline measurements of parameters such as lung resistance (RL) and dynamic compliance (Cdyn).
-
Administer a single intravenous bolus of REV 5901 (10 or 30 mg/kg) or the vehicle control.
-
After a predetermined time (e.g., 5-15 minutes) to allow for drug distribution, induce bronchoconstriction by administering an intravenous bolus of LTD4.
-
Continuously monitor and record the changes in respiratory mechanics following the LTD4 challenge.
-
-
Data Analysis:
-
Calculate the peak change in RL and the nadir of Cdyn from baseline after the LTD4 challenge in both the REV 5901-treated and vehicle-treated groups.
-
Compare the responses between the groups to determine the inhibitory effect of REV 5901 on LTD4-induced bronchoconstriction.
-
Pharmacokinetics
Detailed pharmacokinetic data for REV 5901 in common laboratory animal models are not extensively reported in the publicly available literature. Researchers planning long-term or dose-response studies are encouraged to conduct preliminary pharmacokinetic assessments to determine key parameters such as half-life, bioavailability (for oral administration), and clearance in their specific animal model and experimental conditions.
Conclusion
REV 5901 is a valuable research tool for investigating the multifaceted roles of the 5-lipoxygenase pathway and cysteinyl leukotrienes in vivo. The provided protocols and data serve as a guide for researchers to design and execute their own in vivo studies. It is imperative to optimize dosage, administration route, and vehicle for each specific experimental model to ensure reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. db-thueringen.de [db-thueringen.de]
- 4. researchgate.net [researchgate.net]
- 5. REV 5901: an orally effective peptidoleukotriene antagonist, detailed biochemical/pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assay Using REV 5901
For Researchers, Scientists, and Drug Development Professionals
Introduction
REV 5901 is a dual-function molecule that acts as both a competitive antagonist of the leukotriene receptor and an inhibitor of the 5-lipoxygenase (5-LO) enzyme.[1][2] This compound has demonstrated the ability to inhibit the viability of certain cancer cell lines, such as the CT26CL25 colon carcinoma cells, with a reported IC50 of 30 μM.[1] These application notes provide a detailed protocol for assessing the in vitro cytotoxic and anti-proliferative effects of REV 5901 on cultured cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[3][4][5]
Mechanism of Action of REV 5901
REV 5901 exerts its effects primarily through the inhibition of the 5-lipoxygenase pathway. 5-lipoxygenase is a key enzyme in the conversion of arachidonic acid to leukotrienes.[6][7][8] Leukotrienes are inflammatory mediators that have been implicated in various diseases, including asthma and cancer. By inhibiting 5-LO, REV 5901 blocks the production of these pro-inflammatory and potentially pro-proliferative molecules. Additionally, REV 5901 acts as a competitive antagonist at the leukotriene receptor, further blocking the signaling cascade initiated by these molecules.[1][2]
Data Presentation
The following table summarizes hypothetical quantitative data from a cell viability experiment using REV 5901 on a generic cancer cell line (e.g., CT26CL25). This data is for illustrative purposes to demonstrate how results can be presented.
| Cell Line | Treatment Duration (hours) | REV 5901 Concentration (µM) | % Cell Viability (relative to control) | IC50 (µM) |
| CT26CL25 | 24 | 0 (Vehicle Control) | 100% | \multirow{6}{*}{30} |
| 10 | 85% | |||
| 20 | 60% | |||
| 30 | 50% | |||
| 50 | 35% | |||
| 100 | 15% |
Experimental Protocols
MTT Cell Viability Assay Protocol using REV 5901
This protocol is adapted from standard MTT assay procedures.[3][4][5][9]
Materials:
-
REV 5901
-
Appropriate cancer cell line (e.g., CT26CL25)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Preparation of REV 5901 Solutions:
-
Prepare a stock solution of REV 5901 in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of REV 5901 in complete culture medium to achieve the desired final concentrations (e.g., 10, 20, 30, 50, 100 µM).
-
Also, prepare a vehicle control (medium with the same concentration of the solvent used to dissolve REV 5901).
-
-
Cell Treatment:
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared REV 5901 dilutions and the vehicle control to the respective wells.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C and 5% CO2, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the concentration of REV 5901 to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Visualizations
Caption: Signaling pathway inhibited by REV 5901.
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. REV 5901: an orally effective peptidoleukotriene antagonist, detailed biochemical/pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. broadpharm.com [broadpharm.com]
- 6. Myocardial salvage induced by REV-5901: an inhibitor and antagonist of the leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition by REV-5901 of leukotriene release from guinea-pig and human lung tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of a 5-lipoxygenase inhibitor, REV-5901, on leukotriene and histamine release from human lung tissue in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for REV 5901 in Colon Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
REV 5901 is a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in the progression of various cancers, including colorectal cancer.[1][2] The 5-LOX pathway is often upregulated in colon tumors, contributing to cell proliferation and survival.[3][4] Inhibition of this pathway presents a promising therapeutic strategy. These application notes provide detailed protocols and summarized data for the use of REV 5901 and its analogs in colon cancer xenograft models, offering a framework for preclinical evaluation of this class of inhibitors.
Mechanism of Action
REV 5901 exerts its anticancer effects primarily through the inhibition of 5-lipoxygenase, a key enzyme in the metabolic pathway of arachidonic acid that produces inflammatory leukotrienes.[5] Upregulation of 5-LOX has been observed in colon polyps and cancer.[4] By blocking 5-LOX, REV 5901 and its analogs can induce apoptosis (programmed cell death), activate caspases, and inhibit DNA synthesis in colon cancer cells.[3][5] While REV 5901 itself has shown varied efficacy in vivo, its analogs have been demonstrated to modulate key signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.[5]
Data Summary
The following tables summarize the in vitro and in vivo efficacy of REV 5901 and its analogs in colon cancer models.
Table 1: In Vitro Efficacy of REV 5901 and its Analogs against Colon Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Key Findings | Reference |
| REV 5901 | CT26CL25 | 30 μM | Diminished cell viability after 48h treatment. | [5] |
| REV 5901 | LoVo | 15 μmol/L | Significantly decreased thymidine incorporation, indicating reduced DNA synthesis and proliferation. | [1] |
| CarbZDNaph (REV 5901 analog) | CT26CL25 | 25 μM | Induced caspase-dependent apoptosis and autophagy. | [5] |
| CarbZDChin (REV 5901 analog) | CT26CL25 | 15 μM | Induced caspase-dependent apoptosis and autophagy. | [5] |
Table 2: In Vivo Efficacy of REV 5901 and its Analogs in Colon Cancer Xenograft Models
| Compound | Animal Model | Cell Line | Dosage and Administration | Key Findings | Reference |
| REV 5901 | BALB/c mice | CT26CL25 | 30 mg/kg, i.p. injection for 15 consecutive days. | Lacked in vivo efficacy in this model. | [5] |
| CarbZDNaph (REV 5901 analog) | BALB/c mice | CT26CL25 | 30 mg/kg, i.p. injection for 15 consecutive days. | Potentiated tumor growth in vivo. | [5] |
| CarbZDChin (REV 5901 analog) | BALB/c mice | CT26CL25 | 30 mg/kg, i.p. injection for 15 consecutive days. | Significantly reduced tumor volume compared to control and REV 5901 groups. | [5] |
Experimental Protocols
In Vitro Cell Viability and Apoptosis Assays
1. Cell Culture:
-
Culture murine colorectal carcinoma CT26CL25 cells or human colon cancer cell lines such as LoVo or HT29 in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Cytotoxicity Assay (IC50 Determination):
-
Seed cells in 96-well plates at a density of 5x10³ cells/well.
-
After 24 hours, treat the cells with varying concentrations of REV 5901 or its analogs.
-
Incubate for 48 hours.
-
Assess cell viability using a standard MTT or crystal violet assay.
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
3. Apoptosis and Autophagy Analysis:
-
Treat cells with the IC50 concentration of the test compounds for 24 hours.
-
For apoptosis analysis, stain cells with Annexin V and propidium iodide and analyze by flow cytometry.[5]
-
For detection of active caspases, use a fluorescent probe like Apostat and analyze by flow cytometry.[5]
-
To assess autophagy, stain cells with acridine orange and analyze by flow cytometry.[5] For confirmation, co-treatment with an autophagy inhibitor like chloroquine can be performed to observe effects on cell viability.[5]
Colon Cancer Xenograft Model Protocol
1. Animal Model:
-
Use immunodeficient mice such as BALB/c nude mice (6-8 weeks old).
2. Cell Preparation and Implantation:
-
Harvest colon cancer cells (e.g., 3 x 10⁶ CT26CL25 cells) during the exponential growth phase.[5]
-
Resuspend the cells in a sterile phosphate-buffered saline (PBS) or Matrigel solution.
-
Subcutaneously inject the cell suspension into the dorsal flank of the mice.
3. Tumor Growth Monitoring:
-
Monitor the animals regularly for tumor development.
-
Once tumors are palpable (e.g., 10 days post-implantation), measure tumor dimensions using calipers at regular intervals.[5]
-
Calculate tumor volume using the formula: (length × width²) × 0.52.[5]
4. Compound Administration:
-
Randomly assign mice to treatment and control groups.
-
Prepare REV 5901 or its analogs in a suitable vehicle (e.g., PBS).
-
Administer the compound via intraperitoneal (i.p.) injection at a specified dosage (e.g., 30 mg/kg body weight) for a defined period (e.g., 15 consecutive days).[5]
-
The control group should receive vehicle injections.
5. Endpoint Analysis:
-
At the end of the treatment period (e.g., 25 days after tumor implantation), euthanize the mice.[5]
-
Excise the tumors and measure their final weight and volume.
-
Tissues can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3) or snap-frozen for molecular analysis (e.g., Western blotting for signaling pathway proteins).
Visualizations
Signaling Pathways Modulated by REV 5901 Analogs
Caption: Signaling pathways activated by REV 5901 analogs in colon cancer cells.
Experimental Workflow for Colon Cancer Xenograft Study
Caption: Workflow for evaluating REV 5901 in a colon cancer xenograft model.
Logical Relationship of 5-LOX Inhibition and Cellular Effects
Caption: Cellular effects resulting from 5-LOX inhibition by REV 5901.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Overexpression of 5-lipoxygenase in colon polyps and cancer and the effect of 5-LOX inhibitors in vitro and in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. Carborane-Based Analog of Rev-5901 Attenuates Growth of Colon Carcinoma In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for REV 5901 in Respiratory Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
REV 5901, with the chemical name α-pentyl-3-(2-quinolinylmethoxy)benzenemethanol, is a potent and selective dual-action inhibitor of the 5-lipoxygenase (5-LOX) pathway. It functions both as an inhibitor of the 5-lipoxygenase enzyme and as a competitive antagonist of cysteinyl-leukotriene (CysLT) receptors.[1][2][3] Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid and are deeply implicated in the pathophysiology of numerous respiratory diseases, including asthma, allergic rhinitis, and pulmonary fibrosis.[4][5][6] By targeting both the synthesis and the signaling of leukotrienes, REV 5901 presents a valuable pharmacological tool for investigating the role of these mediators in respiratory pathologies and for the preclinical assessment of novel therapeutic strategies.
These application notes provide a comprehensive overview of the use of REV 5901 in respiratory disease research, including its mechanism of action, key experimental data, and detailed protocols for in vitro and in vivo studies.
Mechanism of Action
REV 5901 exerts its effects through a dual mechanism:
-
5-Lipoxygenase (5-LOX) Inhibition: REV 5901 directly inhibits the 5-LOX enzyme, which is the key enzyme in the biosynthesis of leukotrienes from arachidonic acid.[7][8] This action prevents the formation of leukotriene A4 (LTA4), the unstable precursor to all other leukotrienes, thereby reducing the levels of both leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[7]
-
Cysteinyl-Leukotriene Receptor (CysLTR) Antagonism: In addition to inhibiting their synthesis, REV 5901 also acts as a competitive antagonist at CysLT receptors, particularly CysLT1.[1][3][9] By blocking the binding of cysteinyl leukotrienes to their receptors, REV 5901 prevents the downstream signaling cascades that lead to bronchoconstriction, mucus secretion, and inflammatory cell recruitment in the airways.[1]
Data Presentation
In Vitro Inhibition of Leukotriene Release
The following table summarizes the inhibitory potency of REV 5901 on leukotriene release in various in vitro models.
| Tissue/Cell Type | Stimulus | Measured Leukotriene(s) | IC50 (µM) | Reference |
| Fragmented Guinea-Pig Lung | Antigen | Immunoreactive Leukotriene D4 (iLTD4) | 9.6 ± 2.9 | [7] |
| Fragmented Guinea-Pig Lung | Antigen | Immunoreactive Leukotriene B4 (iLTB4) | 13.5 ± 2.2 | [7] |
| Human Lung Tissue | Calcium Ionophore A23187 | Peptide Leukotrienes (LTC4, LTD4, LTE4) | 11.7 ± 2.2 | [7] |
| Human Lung Tissue | Calcium Ionophore A23187 | Immunoreactive Leukotriene B4 (iLTB4) | 10.0 ± 1.1 | [7] |
| Human Lung Tissue | Antigen | Leukotrienes | Significant inhibition at 1 and 10 µM | [10][11] |
In Vitro Cysteinyl-Leukotriene Receptor Antagonism
| Assay | Tissue | Ligand | REV 5901 Potency | Reference |
| Receptor Binding Assay | Guinea Pig Lung Membranes | [3H]Leukotriene D4 | Ki = 0.7 µM | [1][12] |
| Guinea Pig Parenchymal Strip Contraction | Guinea Pig Lung | LTC4, LTD4, LTE4 | Kb ≈ 3 µM | [1][12] |
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by REV 5901.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Leukotriene Release from Human Lung Tissue
Objective: To evaluate the inhibitory effect of REV 5901 on leukotriene release from human lung tissue stimulated with calcium ionophore A23187.
Materials:
-
Human lung tissue (obtained with appropriate ethical approval)
-
Tyrode's buffer (or other suitable physiological buffer)
-
Calcium Ionophore A23187 (from a stock solution in DMSO)
-
REV 5901 (from a stock solution in a suitable solvent, e.g., DMSO)
-
Enzyme immunoassay (EIA) kits for LTB4 and cysteinyl leukotrienes (or HPLC system for quantification)
-
Standard laboratory equipment (water bath, centrifuge, etc.)
Procedure:
-
Tissue Preparation:
-
Obtain fresh human lung parenchyma, free from major airways and blood vessels.
-
Finely chop the tissue into small fragments (approximately 1-2 mm³).
-
Wash the tissue fragments several times with Tyrode's buffer to remove blood and cellular debris.
-
-
Incubation:
-
Suspend a known weight of the chopped lung tissue (e.g., 100-200 mg) in pre-warmed Tyrode's buffer.
-
Pre-incubate the tissue suspension with various concentrations of REV 5901 (e.g., 0.1, 1, 10, 50 µM) or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C in a shaking water bath.
-
Initiate leukotriene release by adding calcium ionophore A23187 to a final concentration of 2.5-10 µM.
-
Continue the incubation for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Sample Collection and Processing:
-
Terminate the reaction by placing the samples on ice and centrifuging to pellet the tissue fragments.
-
Collect the supernatant, which contains the released leukotrienes.
-
Store the supernatant at -80°C until analysis.
-
-
Leukotriene Quantification:
-
Measure the concentrations of LTB4 and cysteinyl leukotrienes in the supernatant using specific EIA kits according to the manufacturer's instructions.
-
Alternatively, use reverse-phase high-performance liquid chromatography (RP-HPLC) for separation and quantification of leukotrienes.
-
-
Data Analysis:
-
Calculate the percentage inhibition of leukotriene release for each concentration of REV 5901 compared to the vehicle control.
-
Determine the IC50 value of REV 5901 for the inhibition of LTB4 and cysteinyl leukotriene release.
-
Protocol 2: In Vivo Evaluation of REV 5901 in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model
Objective: To assess the anti-fibrotic efficacy of REV 5901 in a mouse model of bleomycin-induced pulmonary fibrosis.
Materials:
-
C57BL/6 mice (or other susceptible strain)
-
Bleomycin sulfate
-
REV 5901
-
Sterile saline
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Intratracheal instillation equipment
-
Materials for histological analysis (formalin, paraffin, Masson's trichrome stain)
-
Materials for biochemical analysis (hydroxyproline assay kit, ELISA kits for fibrotic markers)
Procedure:
-
Induction of Pulmonary Fibrosis:
-
Anesthetize the mice.
-
Administer a single intratracheal dose of bleomycin (e.g., 1-3 U/kg) in sterile saline. Control animals receive sterile saline only.
-
-
REV 5901 Treatment:
-
On a predetermined day post-bleomycin administration (e.g., day 7 or 8, to target the fibrotic phase), begin treatment with REV 5901.
-
Administer REV 5901 (e.g., 1-10 mg/kg) via an appropriate route (e.g., intraperitoneal injection or oral gavage) daily or on an alternating day schedule. The vehicle control group receives the vehicle alone.
-
-
Monitoring and Endpoint:
-
Monitor the body weight and general health of the animals throughout the study.
-
Euthanize the animals at a specific endpoint (e.g., day 14 or 21 post-bleomycin).
-
-
Sample Collection:
-
Perform bronchoalveolar lavage (BAL) to collect BAL fluid for cell counts and cytokine analysis.
-
Perfuse the lungs with saline and harvest the lung tissue.
-
-
Analysis:
-
Histology: Fix one lung lobe in formalin, embed in paraffin, and prepare sections. Stain with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis using a semi-quantitative scoring system (e.g., Ashcroft score).
-
Biochemical Analysis: Homogenize the remaining lung tissue to measure:
-
Hydroxyproline content as an indicator of total collagen deposition.
-
Levels of pro-fibrotic markers such as Transforming Growth Factor-beta (TGF-β), α-Smooth Muscle Actin (α-SMA), and collagen type I via Western blot or ELISA.
-
-
-
Data Analysis:
-
Compare the fibrosis scores, hydroxyproline content, and levels of fibrotic markers between the bleomycin-treated group, the REV 5901-treated group, and the control group using appropriate statistical tests.
-
Conclusion
REV 5901 is a versatile and potent pharmacological tool for investigating the role of the 5-lipoxygenase pathway in respiratory diseases. Its dual mechanism of action provides a comprehensive blockade of leukotriene-mediated inflammation and bronchoconstriction. The protocols and data presented in these application notes offer a foundation for researchers to effectively utilize REV 5901 in their studies to further elucidate the complex mechanisms of respiratory diseases and to explore novel therapeutic interventions.
References
- 1. The 5-Lipoxygenase as a Common Pathway for Pathological Brain and Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ejmi.org [ejmi.org]
- 5. atsjournals.org [atsjournals.org]
- 6. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 7. researchgate.net [researchgate.net]
- 8. Effects of a 5-lipoxygenase inhibitor, REV-5901, on leukotriene and histamine release from human lung tissue in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. REV 5901: an orally effective peptidoleukotriene antagonist, detailed biochemical/pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. apexbt.com [apexbt.com]
Application Notes and Protocols for Studying Leukotriene Signaling In Vitro Using REV 5901
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid through the action of 5-lipoxygenase (5-LO). They play a crucial role in the pathophysiology of various inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases. The leukotriene signaling pathway is primarily mediated by the activation of specific G-protein coupled receptors, with the cysteinyl leukotriene receptor 1 (CysLT1R) being a key target for therapeutic intervention.
REV 5901, with the chemical name α-pentyl-3-(2-quinolinylmethoxy)benzenemethanol, is a valuable pharmacological tool for the in vitro investigation of leukotriene signaling. It exhibits a dual mechanism of action, functioning as both a 5-lipoxygenase inhibitor and a competitive antagonist of the CysLT1 receptor.[1] This unique profile allows researchers to dissect the roles of both leukotriene synthesis and receptor-mediated signaling in various cellular and tissue-based models.
These application notes provide a comprehensive overview and detailed protocols for utilizing REV 5901 to study leukotriene signaling in vitro.
Mechanism of Action of REV 5901
REV 5901 exerts its effects on the leukotriene signaling pathway at two distinct points:
-
5-Lipoxygenase (5-LO) Inhibition: REV 5901 directly inhibits the activity of 5-lipoxygenase, the key enzyme responsible for the initial steps in the biosynthesis of all leukotrienes from arachidonic acid.[2][3] This action effectively reduces the production of both leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, LTE4).
-
Cysteinyl Leukotriene Receptor 1 (CysLT1R) Antagonism: REV 5901 acts as a competitive antagonist at the CysLT1 receptor, preventing the binding of cysteinyl leukotrienes like LTD4.[1][4][5] By blocking this receptor, REV 5901 inhibits the downstream signaling cascades that lead to cellular responses such as smooth muscle contraction, increased vascular permeability, and inflammatory cell recruitment.
This dual inhibitory action makes REV 5901 a potent and versatile tool for studying the multifaceted roles of leukotrienes in inflammatory and other physiological processes.
Figure 1: Dual inhibitory action of REV 5901 on the leukotriene pathway.
Data Presentation
The following tables summarize the in vitro inhibitory activities of REV 5901 from published literature.
Table 1: Inhibition of Leukotriene Release by REV 5901
| Tissue/Cell Type | Stimulus | Measured Leukotriene(s) | IC50 (µM) | Reference |
| Guinea-pig Lung | Antigen | Immunoreactive LTD4 (iLTD4) | 9.6 ± 2.9 | [2] |
| Guinea-pig Lung | Antigen | Immunoreactive LTB4 (iLTB4) | 13.5 ± 2.2 | [2] |
| Human Lung | Calcium Ionophore | Peptide Leukotrienes | 11.7 ± 2.2 | [2] |
| Human Lung | Calcium Ionophore | Immunoreactive LTB4 (iLTB4) | 10.0 ± 1.1 | [2] |
Table 2: Leukotriene Receptor Antagonist Activity of REV 5901
| Assay Type | Radioligand | Tissue Source | Inhibitory Constant (Ki) (µM) | Reference |
| Receptor Binding | [3H]leukotriene D4 ([3H]-LTD4) | Guinea pig lung membranes | 0.7 | [1][4][5] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the effects of REV 5901 on leukotriene signaling.
Protocol 1: 5-Lipoxygenase (5-LO) Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available 5-lipoxygenase inhibitor screening kits and is designed to measure the direct inhibitory effect of REV 5901 on 5-LO enzyme activity.
Materials:
-
REV 5901
-
Purified 5-Lipoxygenase (5-LO) enzyme
-
5-LO Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
5-LO Substrate (Arachidonic Acid)
-
Fluorescent Probe (specific for lipid hydroperoxides)
-
Positive Control Inhibitor (e.g., Zileuton)
-
96-well white, flat-bottom microplate
-
Fluorometric microplate reader (Ex/Em = 500/536 nm)
-
DMSO (for dissolving compounds)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of REV 5901 (e.g., 10 mM) in DMSO.
-
Prepare serial dilutions of the REV 5901 stock solution in 5-LO Assay Buffer to achieve a range of final assay concentrations (e.g., 0.1 µM to 100 µM).
-
Prepare a solvent control (DMSO at the same final concentration as in the test wells).
-
Prepare a positive control inhibitor solution (e.g., Zileuton).
-
-
Assay Setup:
-
On ice, add the following to the wells of a 96-well plate:
-
Test Wells: 2 µL of REV 5901 dilution.
-
Solvent Control Wells: 2 µL of solvent control.
-
Positive Control Wells: 2 µL of positive control inhibitor.
-
Enzyme Control (No Inhibitor) Wells: 2 µL of 5-LO Assay Buffer.
-
-
Add 38 µL of 5-LO Assay Buffer to all wells to bring the volume to 40 µL.
-
-
Reaction Mix Preparation and Addition:
-
Prepare a Reaction Mix containing:
-
36 µL 5-LO Assay Buffer
-
2 µL Fluorescent Probe
-
2 µL 5-LO Enzyme
-
-
Add 40 µL of the Reaction Mix to each well.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
-
Initiation of Reaction:
-
Prepare the 5-LO substrate solution according to the manufacturer's instructions.
-
Add 20 µL of the substrate solution to each well to initiate the reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorometric microplate reader.
-
Measure the fluorescence intensity (Ex/Em = 500/536 nm) in kinetic mode, recording every 30-60 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each concentration of REV 5901 using the following formula: % Inhibition = [(Slope of Enzyme Control - Slope of Test Well) / Slope of Enzyme Control] * 100
-
Plot the percent inhibition against the log concentration of REV 5901 and determine the IC50 value using a suitable non-linear regression analysis.
-
Figure 2: Experimental workflow for the 5-LO inhibition assay.
Protocol 2: Leukotriene Release Assay from Primary Human Macrophages
This protocol describes the measurement of REV 5901's effect on leukotriene release from stimulated primary human macrophages.
Materials:
-
REV 5901
-
Primary Human Monocytes or Macrophages
-
Cell Culture Medium (e.g., RPMI 1640 with 10% FBS)
-
Stimulant (e.g., Calcium Ionophore A23187, Lipopolysaccharide (LPS), or Zymosan)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
ELISA or Radioimmunoassay (RIA) kit for LTB4 and/or cysteinyl leukotrienes
-
24-well cell culture plates
-
DMSO
Procedure:
-
Cell Culture and Plating:
-
Isolate human peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages, or use a commercially available source of primary human macrophages.
-
Seed the macrophages in a 24-well plate at a density of approximately 1 x 10^6 cells/well and allow them to adhere overnight.
-
-
Pre-incubation with REV 5901:
-
Prepare working solutions of REV 5901 in cell culture medium at various concentrations (e.g., 0.1 µM to 50 µM). Include a vehicle control (DMSO).
-
Wash the adherent macrophages once with warm HBSS.
-
Add the REV 5901 working solutions or vehicle control to the respective wells and pre-incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
-
Cell Stimulation:
-
Prepare a stock solution of the chosen stimulant (e.g., 10 µM Calcium Ionophore A23187).
-
Add the stimulant to each well (except for the unstimulated control wells) to achieve the desired final concentration.
-
Incubate for the optimal time for leukotriene release (e.g., 15-30 minutes for A23187).
-
-
Sample Collection:
-
Carefully collect the cell culture supernatants from each well and transfer them to microcentrifuge tubes.
-
Centrifuge the supernatants at a low speed (e.g., 500 x g for 5 minutes) to pellet any detached cells.
-
Transfer the clarified supernatants to new tubes and store them at -80°C until analysis.
-
-
Leukotriene Quantification:
-
Thaw the samples on ice.
-
Quantify the concentration of LTB4 and/or cysteinyl leukotrienes in the supernatants using a commercially available ELISA or RIA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the concentration of leukotrienes released in each condition.
-
Determine the percent inhibition of leukotriene release for each concentration of REV 5901 relative to the stimulated vehicle control.
-
Plot the percent inhibition against the log concentration of REV 5901 and determine the IC50 value.
-
Protocol 3: Leukotriene Receptor Binding Assay ([3H]-LTD4)
This protocol outlines a competitive radioligand binding assay to determine the affinity of REV 5901 for the CysLT1 receptor.
Materials:
-
REV 5901
-
[3H]-Leukotriene D4 ([3H]-LTD4) (radioligand)
-
Unlabeled LTD4
-
Membrane preparation from a tissue or cell line expressing CysLT1 receptors (e.g., guinea pig lung membranes)
-
Binding Buffer (e.g., 10 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Wash Buffer (ice-cold Binding Buffer)
-
Glass fiber filters (pre-treated with polyethylenimine, PEI, to reduce non-specific binding)
-
Scintillation cocktail
-
Scintillation counter
-
96-well filter plates or individual reaction tubes
-
DMSO
Procedure:
-
Compound and Reagent Preparation:
-
Prepare a stock solution of REV 5901 in DMSO.
-
Prepare serial dilutions of REV 5901 in Binding Buffer.
-
Prepare a solution of unlabeled LTD4 in Binding Buffer for determining non-specific binding (e.g., 1 µM final concentration).
-
Dilute the [3H]-LTD4 in Binding Buffer to the desired final concentration (typically close to its Kd).
-
Thaw the membrane preparation on ice and dilute to the appropriate concentration in Binding Buffer.
-
-
Assay Setup:
-
In a 96-well filter plate or reaction tubes, add the following in order:
-
Total Binding Wells: 25 µL Binding Buffer.
-
Non-specific Binding (NSB) Wells: 25 µL unlabeled LTD4 solution.
-
Competition Wells: 25 µL of REV 5901 dilutions.
-
-
Add 25 µL of diluted [3H]-LTD4 to all wells.
-
Add 50 µL of the diluted membrane preparation to all wells to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate/tubes at room temperature for 60-120 minutes with gentle shaking to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold.
-
Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
-
Measurement:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Count the radioactivity (in counts per minute, CPM) in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
For the competition wells, calculate the percent inhibition of specific binding for each concentration of REV 5901: % Inhibition = [1 - (CPM in Competition Well - NSB) / Specific Binding] * 100
-
Plot the percent inhibition against the log concentration of REV 5901 and fit the data to a one-site competition model to determine the IC50.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of [3H]-LTD4 and Kd is its dissociation constant for the receptor.
-
Figure 3: Logical relationship of REV 5901's action in different in vitro assays.
Conclusion
REV 5901 is a powerful and specific tool for the in vitro investigation of the leukotriene signaling pathway. Its dual mechanism of action allows for the comprehensive study of both leukotriene synthesis and receptor-mediated effects. The protocols provided herein offer a starting point for researchers to design and execute experiments to elucidate the role of leukotrienes in their specific models of interest. Careful optimization of these protocols for specific cell types and experimental conditions is recommended for achieving robust and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition by REV-5901 of leukotriene release from guinea-pig and human lung tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a 5-lipoxygenase inhibitor, REV-5901, on leukotriene and histamine release from human lung tissue in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. REV 5901: an orally effective peptidoleukotriene antagonist, detailed biochemical/pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Administration of REV 5901 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the intraperitoneal (i.p.) injection of REV 5901 in mice, a potent 5-lipoxygenase (5-LOX) inhibitor and leukotriene receptor antagonist. The information is compiled from published literature and general best practices for in vivo animal studies.
Introduction to REV 5901
REV 5901, with the chemical name α-pentyl-3-(2-quinolinylmethoxy)-benzenemethanol, is a dual-acting compound that functions as a competitive antagonist of peptidoleukotrienes and an inhibitor of 5-lipoxygenase, the key enzyme in the biosynthesis of leukotrienes. Leukotrienes are potent inflammatory mediators involved in a variety of physiological and pathological processes, including inflammation, allergic reactions, and cancer. By targeting the 5-LOX pathway, REV 5901 serves as a valuable tool for investigating the role of leukotrienes in various disease models.
Quantitative Data Summary
The following tables summarize key quantitative data for REV 5901 from in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of REV 5901
| Parameter | Species/Cell Line | Value | Reference |
| IC₅₀ (Cell Viability) | CT26CL25 (Mouse Colorectal Carcinoma) | 30 µM | [1] |
| Kᵢ ([³H]LTD₄ binding) | Guinea Pig Lung Membranes | 0.7 µM | |
| Kₑ (LTC₄, LTD₄, LTE₄ induced contractions) | Guinea Pig Parenchymal Strips | ~3 µM |
Table 2: In Vivo Dosage and Administration of REV 5901
| Animal Model | Dosage | Route of Administration | Frequency | Duration | Reference |
| Balb/c Mice | 30 mg/kg | Intraperitoneal (i.p.) | Daily | 15 consecutive days | [1] |
| Guinea Pig | 10 or 30 mg/kg | Intravenous (i.v.) | Single dose | N/A | |
| Anesthetized Dog | 10 + 2 mg/kg | Intravenous (i.v.) | N/A | N/A |
Signaling Pathway of REV 5901
REV 5901 exerts its effects by inhibiting the 5-lipoxygenase pathway, which is responsible for the production of leukotrienes from arachidonic acid.
References
Application Notes and Protocols for REV 5901 in 5-LOX Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing REV 5901, a potent inhibitor of 5-lipoxygenase (5-LOX), in various cell lines. This document outlines the effective concentrations, detailed experimental protocols, and the underlying signaling pathway.
Introduction
REV 5901, chemically known as α-pentyl-3-(2-quinolinylmethoxy)benzene-methanol, is a well-characterized inhibitor of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes.[1][2][3] Leukotrienes are potent lipid mediators involved in inflammatory responses and have been implicated in various diseases, including asthma, allergic reactions, and cancer.[4] REV 5901 also exhibits activity as a competitive antagonist of peptidoleukotrienes.[5] Understanding the effective concentration and appropriate experimental setup is crucial for accurately assessing its inhibitory effects in cell-based assays. This document provides detailed protocols and quantitative data to facilitate the use of REV 5901 in research and drug development.
Quantitative Data Summary
The inhibitory potency of REV 5901 on 5-LOX activity, as measured by the half-maximal inhibitory concentration (IC50), varies depending on the cell type and experimental conditions. The following table summarizes the reported IC50 values for REV 5901 in different biological systems.
| Biological System | Measured Effect | IC50 Value (µM) | Reference |
| Guinea-pig Lung (fragmented) | Inhibition of antigen-induced iLTD4 release | 9.6 ± 2.9 | [1][2] |
| Guinea-pig Lung (fragmented) | Inhibition of antigen-induced iLTB4 release | 13.5 ± 2.2 | [1][2] |
| Human Lung (fragmented) | Inhibition of calcium ionophore-induced peptide leukotriene release | 11.7 ± 2.2 | [1][2] |
| Human Lung (fragmented) | Inhibition of calcium ionophore-induced iLTB4 release | 10.0 ± 1.1 | [1][2] |
| Canine Neutrophils | Inhibition of A23187-induced iLTB4 generation | ~2.5 | |
| Capan-2 Pancreatic Cancer Cells | Reduction in cell viability (cytotoxic effect) | 76 | [4] |
| Capan-2 Pancreatic Cancer Cells | Anti-proliferative effect (BrdU incorporation) | >50 | [4] |
Note: It is important to distinguish between the IC50 for 5-LOX enzyme inhibition and the IC50 for cytotoxic or anti-proliferative effects, which often occur at higher concentrations.[4] For specific 5-LOX inhibition studies, concentrations should be optimized to minimize off-target effects.
Signaling Pathway
The 5-lipoxygenase pathway is a critical branch of the arachidonic acid cascade, leading to the production of pro-inflammatory leukotrienes. REV 5901 acts as a non-redox type inhibitor, competing with the fatty acid substrate for the active site of the 5-LOX enzyme.[4]
Caption: The 5-Lipoxygenase (5-LOX) signaling pathway and the point of inhibition by REV 5901.
Experimental Protocols
This section provides detailed protocols for assessing the 5-LOX inhibitory activity of REV 5901 in cultured cell lines.
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell line (e.g., neutrophils, macrophages, or other cells expressing 5-LOX) in appropriate culture plates at a suitable density to ensure they are in the logarithmic growth phase at the time of the experiment.
-
REV 5901 Preparation: Prepare a stock solution of REV 5901 in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line.
-
Pre-incubation: Remove the culture medium from the cells and replace it with the medium containing various concentrations of REV 5901. Include a vehicle control (medium with the same concentration of DMSO used for the highest REV 5901 concentration). Incubate the cells for a predetermined period (e.g., 15-30 minutes) at 37°C in a humidified incubator with 5% CO2.
Induction of 5-LOX Activity
-
Stimulation: After the pre-incubation period, stimulate the cells to induce 5-LOX activity. A common method is to add a calcium ionophore, such as A23187 (final concentration of 1-5 µM), to the culture medium.
-
Incubation: Incubate the stimulated cells for an appropriate time (e.g., 15-30 minutes) at 37°C. The optimal incubation time should be determined empirically for each cell line.
Measurement of 5-LOX Activity
5-LOX activity can be assessed by measuring the production of its downstream products, such as leukotriene B4 (LTB4) or cysteinyl leukotrienes (cysLTs).
-
Sample Collection: After stimulation, collect the cell culture supernatant.
-
ELISA Procedure: Use a commercially available ELISA kit for LTB4 or cysLTs. Follow the manufacturer's instructions for the assay procedure, which typically involves adding the supernatant to antibody-coated plates, followed by the addition of a detection antibody and substrate.
-
Data Analysis: Measure the absorbance using a plate reader and calculate the concentration of the leukotriene in each sample based on a standard curve. The percentage of inhibition can be calculated using the following formula: % Inhibition = [1 - (Sample Value - Blank Value) / (Control Value - Blank Value)] * 100
-
Sample Preparation: Terminate the reaction by adding a suitable solvent (e.g., methanol). Collect the supernatant and perform solid-phase extraction to purify the leukotrienes.
-
HPLC Analysis: Analyze the purified samples by reverse-phase HPLC with UV detection. The leukotrienes can be identified and quantified by comparing their retention times and peak areas to those of known standards.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for assessing the 5-LOX inhibitory activity of REV 5901.
Important Considerations
-
Selectivity: REV 5901 has been shown to be selective for the 5-lipoxygenase pathway, with no significant inhibition of cyclooxygenase or thromboxane synthetase at concentrations effective for 5-LOX inhibition.[1][2]
-
Cytotoxicity: At higher concentrations (typically >50 µM), REV 5901 can exhibit cytotoxic and anti-proliferative effects that may be independent of its 5-LOX inhibitory activity.[4] It is crucial to perform cell viability assays (e.g., MTT or trypan blue exclusion) in parallel with 5-LOX inhibition studies to ensure that the observed effects are not due to general toxicity.
-
Solubility: Ensure that REV 5901 is fully dissolved in the chosen solvent and that the final concentration of the solvent in the cell culture medium does not affect cell viability or 5-LOX activity.
-
Cell Line Specificity: The expression and activity of 5-LOX can vary significantly between different cell lines. It is recommended to confirm 5-LOX expression in the chosen cell line before conducting inhibition studies.
By following these guidelines and protocols, researchers can effectively utilize REV 5901 as a tool to investigate the role of the 5-lipoxygenase pathway in various biological processes and disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition by REV-5901 of leukotriene release from guinea-pig and human lung tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a 5-lipoxygenase inhibitor, REV-5901, on leukotriene and histamine release from human lung tissue in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. REV 5901: an orally effective peptidoleukotriene antagonist, detailed biochemical/pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing In Vivo Efficacy Studies: Application Notes and Protocols for REV 5901
For Immediate Release
This document provides detailed application notes and experimental protocols for conducting in vivo efficacy studies of REV 5901, a potent dual inhibitor of 5-lipoxygenase (5-LOX) and a competitive leukotriene D4 (LTD4) receptor antagonist. These guidelines are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of REV 5901 in inflammatory and proliferative diseases.
Introduction to REV 5901
REV 5901 is a selective and orally active compound that targets the leukotriene pathway, a critical mediator of inflammation. By inhibiting 5-LOX, REV 5901 blocks the synthesis of all leukotrienes, including the potent chemoattractant leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). Additionally, its direct antagonism of the LTD4 receptor further impedes the pro-inflammatory and bronchoconstrictive effects of cysteinyl leukotrienes. This dual mechanism of action makes REV 5901 a compelling candidate for a range of pathologies, including asthma, cardiovascular diseases, and certain types of cancer.
Mechanism of Action: The Leukotriene Signaling Pathway
The 5-lipoxygenase pathway is a key branch of the arachidonic acid cascade, leading to the production of highly potent inflammatory lipid mediators known as leukotrienes. The pathway is initiated by the enzyme 5-lipoxygenase, which, in conjunction with the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into leukotriene A4 (LTA4). LTA4 is then further metabolized to either LTB4 or the cysteinyl leukotrienes. REV 5901 exerts its therapeutic effects by inhibiting 5-lipoxygenase and by blocking the CysLT1 receptor, where LTD4 binds.
Application Notes and Protocols: Measuring the Effects of REV 5901 on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the effects of REV 5901, a dual 5-lipoxygenase (5-LOX) inhibitor and leukotriene receptor antagonist, on cytokine production. This document includes an overview of the mechanism of action of REV 5901, detailed experimental protocols for assessing its impact on cytokine profiles, and data presentation in a structured format.
Introduction
REV 5901 is a potent and orally active molecule that exhibits a dual mechanism of action: it competitively antagonizes leukotriene receptors and inhibits the 5-lipoxygenase enzyme.[1] The 5-lipoxygenase pathway is a critical component of the arachidonic acid cascade, leading to the production of leukotrienes, which are potent inflammatory mediators. By inhibiting 5-LOX, REV 5901 effectively reduces the synthesis of leukotrienes, including LTB4, LTC4, LTD4, and LTE4. Furthermore, its antagonist activity at the cysteinyl leukotriene receptor 1 (CysLT1) blocks the pro-inflammatory actions of existing cysteinyl leukotrienes.[2][3] This dual action makes REV 5901 a valuable tool for investigating inflammatory pathways and a potential therapeutic agent for inflammatory diseases such as asthma.
While the effects of REV 5901 on leukotriene production are well-documented, its broader impact on the cytokine network is an area of active research. As leukotrienes can influence the production of various cytokines, it is hypothesized that REV 5901 will modulate the expression of key cytokines involved in inflammation. Indeed, studies on other 5-lipoxygenase inhibitors and leukotriene receptor antagonists have demonstrated a reduction in pro-inflammatory cytokines such as IL-6 and Th2-associated cytokines like IL-4, IL-5, and IL-13.[4][5][6][7]
These application notes will guide researchers in designing and executing experiments to quantify the effects of REV 5901 on a panel of relevant cytokines.
Data Presentation
The following tables summarize the expected effects of 5-lipoxygenase inhibitors and leukotriene receptor antagonists on cytokine production based on published literature. While direct data for REV 5901 on a broad cytokine panel is limited, the data from related compounds provide a strong rationale for investigating these specific cytokines.
Table 1: Expected Effects of 5-Lipoxygenase Inhibition on Pro-inflammatory Cytokine Production
| Cytokine | Cell Type | Stimulus | Expected Effect of 5-LOX Inhibitor | Reference |
| IL-6 | Human Synovial Fibroblasts | TNF-α | ↓ | [6][7] |
| MCP-1 | Human Synovial Fibroblasts | TNF-α | ↓ | [6][7] |
| IL-1β | Human Synovial Tissue | Endogenous | ↓ | [8] |
| IL-8 | Human Synovial Tissue | Endogenous | ↓ | [8] |
Table 2: Expected Effects of Leukotriene Receptor Antagonism on Th1/Th2 Cytokine Production in a Murine Asthma Model
| Cytokine | Sample Source | Stimulus | Expected Effect of Leukotriene Receptor Antagonist | Reference |
| IL-4 | Mediastinal Lymph Nodes | Allergen | ↓ | [4] |
| IL-5 | Mediastinal Lymph Nodes | Allergen | ↓ | [4] |
| IL-13 | Mediastinal Lymph Nodes | Allergen | ↓ | [4] |
| IFN-γ | Mediastinal Lymph Nodes | Allergen | ↓ | [4] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action of REV 5901 and the experimental approach to measure its effects, the following diagrams are provided.
References
- 1. REV 5901: an orally effective peptidoleukotriene antagonist, detailed biochemical/pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. litfl.com [litfl.com]
- 3. Antileukotriene - Wikipedia [en.wikipedia.org]
- 4. Cysteinyl leukotriene receptor antagonist regulates allergic airway inflammation in an organ- and cytokine-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leukotriene receptor antagonist pranlukast suppresses eosinophil infiltration and cytokine production in human nasal mucosa of perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Lipoxygenase Inhibitors Attenuate TNF-α-Induced Inflammation in Human Synovial Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Lipoxygenase Inhibitors Attenuate TNF-α-Induced Inflammation in Human Synovial Fibroblasts | PLOS One [journals.plos.org]
- 8. Effects of 5-lipoxygenase inhibitors on interleukin production by human synovial tissues in organ culture: comparison with interleukin-1-synthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing REV-5901 Dose-Response Curves: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing dose-response experiments using REV-5901. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format to facilitate successful and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of REV-5901?
A1: REV-5901 is a dual-action antagonist. It is a competitive antagonist of the cysteinyl-leukotriene 1 (CysLT1) receptor and an inhibitor of the 5-lipoxygenase (5-LO) enzyme.[1][2] This dual activity allows it to block both the synthesis of leukotrienes and the action of existing leukotrienes at their receptor.
Q2: What are the typical effective concentrations for REV-5901 in vitro?
A2: The effective concentration of REV-5901 can vary significantly depending on the cell type and the specific assay. However, based on published data, a general range to consider is between 0.1 µM and 50 µM. For specific endpoints, reported values include a Ki of 0.7 µM for leukotriene receptor binding and IC50 values ranging from approximately 2.5 µM for leukotriene B4 generation to 30 µM for inhibiting cell viability in certain cancer cell lines.[1][3]
Q3: What is the best solvent to use for REV-5901?
A3: REV-5901 has good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol. It is poorly soluble in aqueous solutions like phosphate-buffered saline (PBS). For cell-based assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentrations in the cell culture medium.
Q4: How should I store REV-5901 stock solutions?
A4: REV-5901 stock solutions in DMSO can be stored at -20°C for several weeks or at -80°C for longer-term storage (up to 6 months). It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guide
This section addresses common issues encountered during dose-response experiments with REV-5901.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible results | 1. Compound precipitation: REV-5901 has low aqueous solubility. High final concentrations or insufficient mixing can lead to precipitation. 2. Cell seeding variability: Inconsistent cell numbers across wells will lead to variable responses. 3. Edge effects in microplates: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. | 1. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) and consistent across all wells. Visually inspect for any precipitate after dilution in media. 2. Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell seeding. Allow cells to adhere and stabilize before adding the compound. 3. To minimize edge effects, fill the outer wells of the microplate with sterile PBS or media without cells and do not use these wells for data collection. |
| High background signal or no dose-response | 1. Cell health: The cells may be unhealthy, stressed, or have a low metabolic rate, leading to a poor dynamic range in the assay. 2. Incorrect assay endpoint: The chosen endpoint (e.g., a specific viability dye) may not be sensitive to the effects of REV-5901 in your cell line. 3. Compound inactivity: The REV-5901 stock solution may have degraded. | 1. Ensure cells are in the logarithmic growth phase and have high viability before seeding. Optimize cell seeding density to ensure they are not confluent at the end of the experiment. 2. Consider trying alternative viability assays (e.g., CellTiter-Glo® for ATP content, or a membrane integrity assay). 3. Prepare fresh stock solutions of REV-5901. If possible, verify the activity of the compound in a well-established positive control assay. |
| Atypical (U-shaped or biphasic) dose-response curve | 1. Off-target effects: At high concentrations, REV-5901 may have off-target effects that can lead to unexpected cellular responses. 2. Hormesis: Some compounds can exhibit a stimulatory effect at low doses and an inhibitory effect at high doses. | 1. If a U-shaped curve is observed, consider if the higher concentrations are causing cytotoxicity through a mechanism unrelated to its primary targets. It may be necessary to focus on the lower end of the concentration range. 2. This is a complex biological phenomenon. If hormesis is suspected, further investigation into the underlying mechanisms may be required. Ensure the observation is reproducible. |
| Cell death at low concentrations | 1. High sensitivity of the cell line: The specific cell line being used may be particularly sensitive to the inhibition of the 5-lipoxygenase pathway or leukotriene signaling. 2. Solvent toxicity: Although unlikely at low percentages, some cell lines can be very sensitive to DMSO. | 1. This could be a valid biological result. Confirm the finding with multiple replicates and consider exploring the apoptotic pathways. 2. Run a vehicle control with the same concentrations of DMSO used for the REV-5901 dilutions to rule out solvent-induced toxicity. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for REV-5901 from published literature.
| Parameter | Value | Assay/System | Reference |
| Ki | 0.7 µM | [3H]leukotriene D4 binding to guinea pig lung membranes | [1] |
| IC50 | ~2.5 µM | A23187-induced immunoreactive leukotriene B4 generation in canine neutrophils | [3] |
| IC50 | 9.6 ± 2.9 µM | Antigen-induced immunoreactive leukotriene D4 release from guinea-pig lung | [2] |
| IC50 | 13.5 ± 2.2 µM | Antigen-induced immunoreactive leukotriene B4 release from guinea-pig lung | [2] |
| IC50 | 30 µM | Inhibition of cell viability in CT26CL25 colon carcinoma cells | |
| Effective in vivo dose | 10-30 mg/kg (i.v.) | Inhibition of LTD4-induced bronchoconstriction in guinea pigs | [4] |
Experimental Protocols
Cell Viability Dose-Response Assay (MTT-Based)
This protocol describes a general method for determining the effect of REV-5901 on the viability of adherent cancer cell lines using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
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REV-5901
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100% DMSO
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Adherent cancer cell line of interest (e.g., A549, MCF-7)
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Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[5][6][7]
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Phosphate-Buffered Saline (PBS)
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Trypsin-EDTA
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96-well flat-bottom microplates
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MTT solution (5 mg/mL in PBS)
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Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Perform a cell count and determine viability (should be >95%).
-
Seed cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of REV-5901 in 100% DMSO.
-
Perform serial dilutions of the REV-5901 stock solution in complete medium to achieve 2X the final desired concentrations.
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Remove the medium from the wells and add 100 µL of the REV-5901 dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[8]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 2 hours at room temperature in the dark, with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells (medium only) from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve (percentage viability vs. log concentration of REV-5901) and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
5-Lipoxygenase (5-LO) Enzyme Activity Assay (Fluorometric)
This protocol provides a method to measure the inhibitory effect of REV-5901 on 5-LO enzyme activity.
Materials:
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REV-5901
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100% DMSO
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Human recombinant 5-lipoxygenase enzyme
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5-LO Assay Buffer
-
5-LO Substrate (e.g., arachidonic acid)
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Fluorescent Probe
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96-well black, flat-bottom microplate
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Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
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Prepare a 10 mM stock solution of REV-5901 in 100% DMSO.
-
Perform serial dilutions of REV-5901 in 5-LO Assay Buffer to achieve the desired test concentrations.
-
Prepare a working solution of the 5-LO enzyme in ice-cold 5-LO Assay Buffer.
-
Prepare the substrate and probe solutions according to the manufacturer's instructions.
-
-
Assay Protocol:
-
To the wells of the 96-well plate, add the following in order:
-
5-LO Assay Buffer
-
REV-5901 dilutions (or vehicle control)
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5-LO enzyme solution
-
-
Include a "no enzyme" control and a "positive inhibitor" control if available.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Initiate the reaction by adding the 5-LO substrate to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately begin measuring the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 500/536 nm) in kinetic mode for 15-30 minutes at room temperature.[10]
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Calculate the percentage of inhibition for each REV-5901 concentration relative to the vehicle control.
-
Plot the dose-response curve (percentage inhibition vs. log concentration of REV-5901) and determine the IC50 value.
-
Visualizations
Signaling Pathways of REV-5901
Caption: Dual mechanism of REV-5901 action on the 5-LO and CysLT1R pathways.
Experimental Workflow for Dose-Response Curve Generation
Caption: Standard workflow for generating a dose-response curve for REV-5901.
Troubleshooting Logic Diagram
References
- 1. REV 5901: an orally effective peptidoleukotriene antagonist, detailed biochemical/pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition by REV-5901 of leukotriene release from guinea-pig and human lung tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myocardial salvage induced by REV-5901: an inhibitor and antagonist of the leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of REV 5901, a 5-lipoxygenase inhibitor and leukotriene antagonist, on pulmonary responses to platelet activating factor in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RPMI 1640, w: 2.0 mM stable Glutamine, w: 2.0 g/L NaHCO3 [cytion.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Roswell Park Memorial Institute (RPMI) 1640 Medium | Thermo Fisher Scientific - US [thermofisher.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
How to minimize off-target effects of REV 5901
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of REV 5901.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of REV 5901?
REV 5901 is a dual-action compound that functions as both a competitive antagonist of the leukotriene D4 (LTD4) receptor and an inhibitor of the 5-lipoxygenase (5-LO) enzyme.[1][2][3][4] This dual activity allows it to both block the effects of existing leukotrienes and inhibit the production of new leukotrienes, which are inflammatory mediators.[2][3][5]
Q2: What are the known on-target effects of REV 5901?
The on-target effects of REV 5901 are related to its interaction with the leukotriene pathway. These include:
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Inhibition of bronchoconstriction induced by leukotrienes.[2]
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Reduction of inflammatory responses mediated by leukotrienes.
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Inhibition of the viability of certain cancer cell lines, such as colon carcinoma, that may depend on the 5-LO pathway.[1][6]
Q3: What are the potential off-target effects of REV 5901?
While the specific molecular off-targets of REV 5901 are not extensively documented in publicly available literature, studies have shown that REV 5901 can induce cytotoxic and anti-proliferative effects in tumor cells that are independent of its 5-lipoxygenase (5-LO) inhibitory activity.[3][7] This suggests that REV 5901 may interact with other cellular targets, leading to unintended biological consequences. One study noted the exclusion of REV 5901 from experiments due to its high cytotoxicity in cell culture.[8]
Q4: Why is it critical to minimize the off-target effects of REV 5901 in my experiments?
Minimizing off-target effects is crucial for several reasons:
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Data Accuracy: Off-target effects can lead to misleading experimental results, incorrectly attributing an observed phenotype to the inhibition of the 5-LO/leukotriene pathway.
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Translational Relevance: For drug development professionals, understanding and minimizing off-target effects is essential for predicting potential toxicities and ensuring the safety and efficacy of a therapeutic candidate.
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Reproducibility: Uncontrolled off-target effects can contribute to poor experimental reproducibility.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to address specific issues you might encounter during your experiments with REV 5901.
Issue 1: I am observing higher than expected cytotoxicity or a significant decrease in cell viability at concentrations intended to inhibit 5-LO.
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Question: How can I determine if the observed cytotoxicity is an off-target effect?
Answer: It is essential to differentiate between on-target and off-target-mediated cytotoxicity. Here are several experimental strategies:
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Dose-Response Analysis: Perform a detailed dose-response curve for REV 5901 in your cell line. Compare the concentration at which you observe cytotoxicity with the reported IC50 for 5-LO inhibition (approximately 2.5 µM for LTB4 generation in canine neutrophils).[3] If cytotoxicity occurs at concentrations significantly different from the 5-LO IC50, it may be an off-target effect.
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Use a Structurally Different 5-LO Inhibitor: Treat your cells with another 5-LO inhibitor that has a different chemical scaffold (e.g., Zileuton). If the cytotoxic phenotype is not replicated with the alternative inhibitor, it is more likely that the effect of REV 5901 is off-target.
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Rescue Experiment: If possible, supplement the culture medium with the downstream products of 5-LO, such as LTB4 or LTD4. If the addition of these leukotrienes does not rescue the cells from REV 5901-induced cytotoxicity, the effect is likely independent of 5-LO inhibition.
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Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of 5-lipoxygenase (ALOX5) in your cells. If the cytotoxic effect of REV 5901 persists in these cells, it is a strong indication of an off-target mechanism.
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Issue 2: My experimental results with REV 5901 are inconsistent or not reproducible.
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Question: What steps can I take to improve the reproducibility of my experiments with REV 5901?
Answer: Inconsistent results can often be attributed to off-target effects. To improve reproducibility:
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Optimize REV 5901 Concentration: The most critical step is to use the lowest effective concentration of REV 5901 that gives you the desired on-target effect with minimal off-target engagement. Perform a thorough titration to determine the optimal concentration for your specific cell type and endpoint.
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Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is at a level that does not affect cell viability or the experimental readout.
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Validate with a Secondary Compound: As mentioned previously, confirming your results with a structurally unrelated 5-LO inhibitor can help ensure that the observed effect is due to the intended target inhibition.
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Issue 3: I am unsure of the selectivity profile of REV 5901.
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Question: How can I characterize the potential off-targets of REV 5901 in my experimental system?
Answer: Characterizing the selectivity profile of a small molecule is a key step in understanding its biological effects.
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In Silico Analysis: Computational tools can predict potential off-target interactions based on the chemical structure of REV 5901. These predictions can provide a list of candidate off-targets for experimental validation.
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Broad-Panel Screening: The most direct way to identify off-targets is to screen REV 5901 against a large panel of kinases, GPCRs, and other enzyme families. Several commercial services offer these screening panels.
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Proteomic Approaches: Techniques such as chemical proteomics can be used to identify the direct binding partners of REV 5901 in a cellular context.
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Data Presentation
Summarizing quantitative data in a structured format is essential for comparing the characteristics of different inhibitors and making informed decisions about your experiments.
Table 1: Example Data Summary for Comparing 5-LO Inhibitors
| Inhibitor | Primary Target | IC50 (nM) vs 5-LO | Off-Target 1 (e.g., Kinase X) IC50 (nM) | Off-Target 2 (e.g., GPCR Y) Ki (nM) | Cytotoxicity (CC50) in Your Cells (µM) |
| REV 5901 | 5-LO / LTD4-R | [Insert Your Data] | [Insert Your Data] | [Insert Your Data] | [Insert Your Data] |
| Inhibitor B | 5-LO | [Insert Your Data] | [Insert Your Data] | [Insert Your Data] | [Insert Your Data] |
| Inhibitor C | 5-LO | [Insert Your Data] | [Insert Your Data] | [Insert Your Data] | [Insert Your Data] |
This table is a template. Researchers should populate it with their own experimental data or data from the literature.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of REV 5901
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Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Serial Dilution: Prepare a series of dilutions of REV 5901 in your cell culture medium. A common starting range is from 0.01 µM to 100 µM.
-
Treatment: Treat the cells with the different concentrations of REV 5901. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest REV 5901 treatment.
-
Incubation: Incubate the cells for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
On-Target Effect Assay: Measure the inhibition of 5-LO activity. This can be done by quantifying the production of leukotrienes (e.g., LTB4) using an ELISA or LC-MS/MS.
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Cytotoxicity Assay: In a parallel plate, measure cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.
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Data Analysis: Plot the dose-response curves for both the on-target effect and cytotoxicity. The optimal concentration will be the lowest concentration that gives a significant on-target effect with minimal cytotoxicity.
Protocol 2: Validating an Observed Phenotype Using a Secondary Inhibitor
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Select a Secondary Inhibitor: Choose a 5-LO inhibitor with a different chemical structure from REV 5901 (e.g., Zileuton).
-
Dose-Response of Secondary Inhibitor: Determine the optimal concentration of the secondary inhibitor using the same method described in Protocol 1.
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Comparative Experiment: Treat your cells with the optimal concentrations of REV 5901 and the secondary inhibitor.
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Phenotypic Analysis: Measure the phenotype of interest (e.g., cell proliferation, gene expression, signaling pathway activation).
Mandatory Visualizations
Caption: On-target signaling pathway of REV 5901.
References
- 1. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of leukotriene receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A computational approach for predicting off-target toxicity of antiviral ribonucleoside analogues to mitochondrial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of leukotriene receptor antagonists and synthesis inhibitors in asthma [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport [frontiersin.org]
- 8. Carborane-Based Analog of Rev-5901 Attenuates Growth of Colon Carcinoma In Vivo [mdpi.com]
Technical Support Center: Improving the Oral Bioavailability of REV-5901
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and answering frequently asked questions related to enhancing the oral bioavailability of REV-5901, a 5-lipoxygenase inhibitor and leukotriene receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is REV-5901 and what is its mechanism of action?
REV-5901, chemically known as α-pentyl-3-(2-quinolinylmethoxy)-benzenemethanol, is an investigational drug that functions through a dual mechanism.[1][2] It is an inhibitor of the 5-lipoxygenase (5-LO) enzyme, which is critical in the biosynthesis of leukotrienes.[3] Additionally, it acts as a competitive antagonist at the peptidoleukotriene receptor.[2][4] Leukotrienes are inflammatory mediators involved in various physiological and pathological processes, including asthma and other inflammatory conditions.[5][6] By targeting both the synthesis and action of leukotrienes, REV-5901 represents a potent tool for studying inflammatory pathways.
Q2: What are the primary factors limiting the oral bioavailability of REV-5901?
While early studies describe REV-5901 as "orally active," specific pharmacokinetic data is scarce.[2] The primary limiting factor is likely its poor aqueous solubility, a common challenge for many drug candidates.[7] This is suggested by its chemical structure, which is highly lipophilic (possessing a high calculated LogP value).[8] Poor solubility leads to a low dissolution rate in the gastrointestinal fluids, which is often the rate-limiting step for absorption. This would likely classify REV-5901 as a Biopharmaceutics Classification System (BCS) Class 2 (low solubility, high permeability) or Class 4 (low solubility, low permeability) compound.
Q3: What are the main formulation strategies to improve the oral bioavailability of poorly soluble drugs like REV-5901?
Improving the oral bioavailability of poorly soluble drugs involves enhancing their dissolution rate and/or apparent solubility in the gastrointestinal tract.[1][2] Key strategies include:
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Particle Size Reduction: Increasing the surface area of the drug powder through techniques like micronization or nanosizing can significantly enhance dissolution rates.[1][2]
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Amorphous Solid Dispersions (ASDs): Dispersing REV-5901 in its amorphous (non-crystalline) state within a polymer matrix can improve its aqueous solubility and dissolution.
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or other lipid-based carriers can solubilize REV-5901 in the formulation, which then disperses in the gut to form fine emulsions, facilitating absorption.[9]
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Complexation: Using complexing agents like cyclodextrins can form inclusion complexes with REV-5901, increasing its solubility in water.[2]
Q4: How do I select an appropriate animal model for in vivo pharmacokinetic studies of REV-5901?
The choice of animal model is critical for obtaining relevant preclinical data. Rodents, particularly rats and mice, are commonly used for initial pharmacokinetic screening due to their cost-effectiveness and ease of handling.[10][11] Beagle dogs are also a valuable model for oral bioavailability studies because their gastrointestinal physiology shares many similarities with humans.[10] The selection should be based on factors such as the similarity of metabolic pathways and drug transporters to humans.[12]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
| Problem / Observation | Potential Cause | Suggested Solution / Troubleshooting Step |
| Low in vitro dissolution rate of REV-5901 raw drug powder. | Poor aqueous solubility due to the high lipophilicity of the molecule. | 1. Modify Dissolution Media: Use biorelevant media (e.g., FaSSIF, FeSSIF) or add a small percentage of surfactant (e.g., 0.5% Sodium Dodecyl Sulfate) to the media to ensure sink conditions. 2. Reduce Particle Size: Employ micronization or nanomilling to increase the surface area of the API. 3. Explore Enabling Formulations: Proceed to test amorphous solid dispersions or lipid-based formulations as described in the protocols below. |
| Precipitation of REV-5901 in the aqueous receiver compartment during Caco-2 permeability assay. | The concentration of REV-5901 crossing the cell monolayer exceeds its solubility in the basolateral buffer. | 1. Add Protein to Receiver Buffer: Incorporate Bovine Serum Albumin (BSA, up to 4%) into the basolateral (receiver) buffer to mimic physiological conditions and bind the permeated drug, thus maintaining sink conditions. 2. Reduce Donor Concentration: Lower the initial concentration of REV-5901 in the apical (donor) compartment. |
| High variability in plasma concentrations in animal pharmacokinetic studies. | Inconsistent dissolution and absorption in vivo; issues with the dosing vehicle or animal handling. | 1. Optimize Formulation: Ensure the formulation is robust and provides consistent drug release. A solution or fine suspension is preferable to a simple powder-in-vehicle administration. 2. Standardize Dosing Procedure: Ensure consistent administration technique (e.g., gavage volume, speed) and standardize the fasting state of the animals before dosing. 3. Check for Compound Stability: Verify the stability of REV-5901 in the chosen dosing vehicle over the duration of the study. |
| Apparent high permeability in Caco-2 assay, but low oral bioavailability in vivo. | This is a classic indicator of high first-pass metabolism in the liver and/or gut wall. | 1. Conduct in vitro Metabolism Studies: Use liver microsomes or hepatocytes to determine the metabolic stability of REV-5901. 2. Consider Prodrug Approach: If metabolism is confirmed to be extensive, a potential (though complex) strategy is to design a prodrug that masks the metabolically labile sites of REV-5901. 3. Lymphatic Targeting: For highly lipophilic drugs, formulation with long-chain triglycerides can promote lymphatic absorption, partially bypassing first-pass metabolism in the liver. |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for REV-5901 Formulations
This protocol outlines the procedure for assessing the dissolution rate of different REV-5901 formulations using a USP Apparatus 2 (Paddle).
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Apparatus Setup:
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Apparatus: USP Apparatus 2 (Paddle).
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Vessel Volume: 900 mL.
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Temperature: 37 ± 0.5 °C.
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Paddle Speed: 75 RPM.
-
-
Dissolution Media:
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Prepare 900 mL of Simulated Intestinal Fluid (without enzymes, pH 6.8). For poorly soluble formulations, add 0.5% (w/v) Sodium Dodecyl Sulfate (SDS) to maintain sink conditions.
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Procedure:
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De-aerate the dissolution medium.
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Place the medium into the dissolution vessels and allow it to equilibrate to 37 °C.
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Place a single dose of the REV-5901 formulation (e.g., capsule, tablet, or powder equivalent to the target dose) into each vessel.
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Start the paddle rotation.
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Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
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Immediately replace the withdrawn volume with fresh, pre-warmed medium.
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Filter the samples through a 0.45 µm PVDF syringe filter.
-
-
Sample Analysis:
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Analyze the concentration of REV-5901 in the filtered samples using a validated HPLC-UV method.
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Calculate the cumulative percentage of drug dissolved at each time point.
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Protocol 2: Caco-2 Permeability Assay for REV-5901
This protocol is for determining the bidirectional permeability of REV-5901 across a Caco-2 cell monolayer, a model of the human intestinal epithelium.[13]
-
Cell Culture:
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Culture Caco-2 cells on Transwell® filter inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
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Measure the Transepithelial Electrical Resistance (TEER) of the monolayer before the experiment. TEER values should be >250 Ω·cm² to ensure monolayer integrity.
-
-
Transport Buffer:
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Use Hanks' Balanced Salt Solution (HBSS) buffered with HEPES at pH 7.4.
-
-
Permeability Measurement (Apical to Basolateral - A to B):
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Wash the cell monolayers with pre-warmed transport buffer.
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Add the REV-5901 dosing solution (e.g., 10 µM in transport buffer, with a final DMSO concentration <1%) to the apical (donor) side.
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Add fresh transport buffer (containing 4% BSA to act as a sink) to the basolateral (receiver) side.
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Incubate at 37 °C with gentle shaking (50 RPM).
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Take samples from the basolateral side at specified time points (e.g., 30, 60, 90, 120 minutes) and from the apical side at t=0 and t=120 min. Replace the sampled volume in the receiver compartment with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical - B to A):
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Perform the experiment in the reverse direction to assess active efflux. Add the dosing solution to the basolateral side and sample from the apical side.
-
-
Sample Analysis:
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Analyze the concentration of REV-5901 in all samples by LC-MS/MS.
-
-
Calculation:
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Calculate the apparent permeability coefficient (Papp) in cm/s.
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Calculate the Efflux Ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 suggests the involvement of active efflux transporters.
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Data Presentation
The following tables contain representative data to illustrate how experimental results can be structured. These are not actual experimental results for REV-5901.
Table 1: Example Solubility Data for REV-5901 in Various Media
| Medium | pH | Solubility (µg/mL) |
| Deionized Water | 7.0 | < 0.1 |
| 0.1 N HCl | 1.2 | < 0.1 |
| Phosphate Buffer | 6.8 | < 0.1 |
| FaSSIF (Fasted State Simulated Intestinal Fluid) | 6.5 | 1.5 |
| FeSSIF (Fed State Simulated Intestinal Fluid) | 5.0 | 8.7 |
Table 2: Example Pharmacokinetic Parameters of Different REV-5901 Formulations in Rats (Oral Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC0-24h (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Micronized) | 150 ± 45 | 4.0 | 980 ± 210 | 100 (Reference) |
| Amorphous Solid Dispersion (1:3 drug:polymer) | 450 ± 90 | 2.0 | 2950 ± 550 | 301 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 780 ± 150 | 1.5 | 4100 ± 780 | 418 |
Visualizations
Signaling Pathway
Caption: Dual mechanism of action of REV-5901.
Experimental Workflow
Caption: Workflow for improving oral bioavailability.
Logical Relationship Diagram
Caption: Decision tree for formulation strategy selection.
References
- 1. Effects of a 5-lipoxygenase inhibitor, REV-5901, on leukotriene and histamine release from human lung tissue in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. REV 5901: an orally effective peptidoleukotriene antagonist, detailed biochemical/pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition by REV-5901 of leukotriene release from guinea-pig and human lung tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myocardial salvage induced by REV-5901: an inhibitor and antagonist of the leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. litfl.com [litfl.com]
- 6. Antileukotriene - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. alpha-Pentyl-3-(2-quinolinylmethoxy)benzenemethanol | C22H25NO2 | CID 5059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Physicochemical profiling (solubility, permeability and charge state) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Leukotriene receptor antagonists | Pharmacology Education Project [pharmacologyeducation.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Development of 5-lipoxygenase inhibitors--lessons from cellular enzyme regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
REV 5901 degradation in cell culture media
Welcome to the technical support center for REV 5901. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of REV 5901 in cell culture experiments, with a specific focus on addressing potential issues related to its degradation.
Frequently Asked Questions (FAQs)
Q1: What is REV 5901 and what is its mechanism of action?
REV 5901, chemically known as α-pentyl-3-(2-quinolinylmethoxy)-benzenemethanol, is a dual-action small molecule that functions as both a 5-lipoxygenase (5-LO) inhibitor and a competitive antagonist of the cysteinyl-leukotriene receptor 1 (CysLT1).[1][2] By inhibiting the 5-LO enzyme, REV 5901 prevents the conversion of arachidonic acid into leukotrienes, which are pro-inflammatory mediators.[3][4][5] As a CysLT1 receptor antagonist, it blocks the signaling of existing cysteinyl leukotrienes.
Q2: What are the recommended storage conditions for REV 5901 stock solutions?
To minimize degradation, it is recommended to prepare aliquots of your REV 5901 stock solution in an appropriate solvent (e.g., DMSO) and store them at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
Q3: I am observing inconsistent results with REV 5901 in my cell culture experiments. Could this be due to degradation?
Inconsistent results, such as variable IC50 values or a loss of expected biological activity, can indeed be a consequence of REV 5901 degradation in your cell culture medium. The stability of a small molecule in solution can be influenced by several factors, including the composition of the medium, pH, temperature, exposure to light, and the presence of serum proteins.
Q4: How can I determine if REV 5901 is degrading in my specific cell culture setup?
To assess the stability of REV 5901 under your experimental conditions, it is advisable to perform a stability study. This involves incubating REV 5901 in your complete cell culture medium at 37°C and 5% CO2 for different durations (e.g., 0, 2, 4, 8, 24, 48 hours). At each time point, a sample of the medium is collected and analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the remaining concentration of the intact compound.
Troubleshooting Guide: REV 5901 Degradation
If you suspect that REV 5901 is degrading in your cell culture experiments, follow this troubleshooting guide.
Problem: Reduced or No Biological Effect of REV 5901
Possible Cause 1: Degradation of REV 5901 in stock solution.
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Troubleshooting Step:
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Prepare fresh REV 5901 stock solution from powder.
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Ensure proper storage of the stock solution in small, single-use aliquots at -80°C.
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Avoid repeated freeze-thaw cycles.
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Possible Cause 2: Degradation of REV 5901 in cell culture medium.
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Troubleshooting Step:
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Perform a stability study of REV 5901 in your specific cell culture medium (see Experimental Protocol below).
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If degradation is confirmed, consider the following:
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Reduce Incubation Time: If possible, shorten the duration of your experiment to minimize the time REV 5901 is exposed to degradation-promoting conditions.
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Replenish REV 5901: For longer-term experiments, consider replacing the medium with freshly prepared REV 5901-containing medium at regular intervals.
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Serum-Free Medium: If your experiment allows, test the stability of REV 5901 in a serum-free version of your medium, as serum components can sometimes contribute to compound degradation.
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Protect from Light: Incubate your plates in the dark, as some compounds are light-sensitive.
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Possible Cause 3: Incorrect concentration of REV 5901 used.
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Troubleshooting Step:
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Verify the calculations for your dilutions.
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Perform a dose-response experiment to confirm the optimal working concentration for your cell line and assay.
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Problem: High Variability Between Replicate Wells or Experiments
Possible Cause 1: Inconsistent degradation of REV 5901.
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Troubleshooting Step:
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Ensure uniform incubation conditions (temperature, CO2) across all plates and wells.
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Prepare a master mix of the final REV 5901 dilution in the cell culture medium to add to all wells, rather than diluting individually in each well.
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Possible Cause 2: Cell-based factors.
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Troubleshooting Step:
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Use cells with a consistent passage number.
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Ensure a uniform cell seeding density across all wells.
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Monitor cell health and morphology to rule out other sources of variability.
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Data Presentation
Table 1: Physicochemical Properties of REV 5901
| Property | Value |
| Chemical Name | α-pentyl-3-(2-quinolinylmethoxy)-benzenemethanol |
| Molecular Formula | C₂₂H₂₅NO₂ |
| Molecular Weight | 335.4 g/mol |
| Mechanism of Action | 5-Lipoxygenase Inhibitor & CysLT1 Receptor Antagonist |
Table 2: Example Data from a Hypothetical REV 5901 Stability Study
This table is a template for you to populate with your own experimental data.
| Time (hours) | REV 5901 Concentration (µM) | Percent Remaining (%) |
| 0 | 10.0 | 100 |
| 2 | 9.5 | 95 |
| 4 | 8.8 | 88 |
| 8 | 7.5 | 75 |
| 24 | 4.2 | 42 |
| 48 | 1.5 | 15 |
Experimental Protocols
Protocol for Assessing the Stability of REV 5901 in Cell Culture Media
Objective: To determine the stability of REV 5901 in a specific cell culture medium over time under standard cell culture conditions.
Materials:
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REV 5901 powder
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DMSO (or other appropriate solvent)
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Your complete cell culture medium (including serum, if applicable)
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Sterile microcentrifuge tubes
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Incubator (37°C, 5% CO2)
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HPLC or LC-MS system for analysis
Procedure:
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Prepare a stock solution of REV 5901: Dissolve REV 5901 in DMSO to a concentration of 10 mM.
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Prepare the working solution: Dilute the REV 5901 stock solution in your complete cell culture medium to the final working concentration you use in your experiments (e.g., 10 µM).
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Set up time points: Aliquot the working solution into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
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Incubation: Place the tubes in a 37°C, 5% CO2 incubator. The 0-hour time point should be immediately processed or stored at -80°C.
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Sample collection: At each designated time point, remove the corresponding tube from the incubator and immediately store it at -80°C to halt any further degradation until analysis.
-
Sample analysis:
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Thaw all samples.
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Prepare the samples for analysis according to the requirements of your analytical method (e.g., protein precipitation with acetonitrile, centrifugation).
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Analyze the supernatant by HPLC or LC-MS to quantify the concentration of intact REV 5901.
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-
Data analysis:
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Calculate the percentage of REV 5901 remaining at each time point relative to the 0-hour time point.
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Plot the percentage of remaining REV 5901 against time to visualize the degradation profile.
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Visualizations
Caption: Mechanism of action of REV 5901.
Caption: Troubleshooting workflow for REV 5901.
References
- 1. REV 5901: an orally effective peptidoleukotriene antagonist, detailed biochemical/pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition by REV-5901 of leukotriene release from guinea-pig and human lung tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Untangling the web of 5-lipoxygenase-derived products from a molecular and structural perspective: the battle between pro- and anti-inflammatory lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming REV 5901 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with REV 5901. The information is designed to address specific issues that may be encountered during experiments aimed at understanding and overcoming resistance to this compound in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is REV 5901 and what is its primary mechanism of action in cancer cells?
REV 5901, also known as α-pentyl-3-(2-quinolinylmethoxy)-benzenemethanol, is an investigational compound with a dual mechanism of action. It functions as a competitive antagonist of peptidoleukotrienes and an inhibitor of 5-lipoxygenase (5-LO).[1][2] In the context of cancer, REV 5901 has been shown to induce apoptosis (programmed cell death) through the activation of caspases, leading to a reduction in cancer cell viability and growth.[3] Some studies suggest that its anti-cancer effects may also be independent of its 5-LO inhibitory activity.[4][5]
Q2: My cancer cell line is showing reduced sensitivity to REV 5901. What are the potential mechanisms of resistance?
While specific resistance mechanisms to REV 5901 have not been extensively documented, resistance to anti-cancer agents, including those targeting the 5-lipoxygenase pathway, can arise through several general mechanisms:
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump REV 5901 out of the cancer cells, reducing its intracellular concentration and efficacy.
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Alterations in the Drug Target: Mutations or altered expression of 5-lipoxygenase or downstream signaling components could potentially reduce the binding affinity or functional impact of REV 5901.
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Activation of Compensatory Signaling Pathways: Cancer cells can develop resistance by upregulating pro-survival signaling pathways that counteract the apoptotic effects of REV 5901. This can include activation of pathways like PI3K/Akt or MAPK.
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Enhanced DNA Repair Mechanisms: Although less directly related to REV 5901's primary mechanism, enhanced DNA repair capacity can contribute to a more robust cancer cell phenotype, indirectly leading to reduced drug sensitivity.[6]
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Epigenetic Modifications: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug sensitivity and resistance.[6]
Q3: How can I experimentally determine if my resistant cells are overexpressing drug efflux pumps?
You can assess drug efflux pump activity using functional assays or by measuring the expression levels of relevant proteins.
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Functional Assays: Use fluorescent substrates of efflux pumps, such as Rhodamine 123 or Calcein-AM. Increased efflux of these dyes from resistant cells compared to sensitive parental cells indicates higher pump activity. This activity can often be reversed by known efflux pump inhibitors like verapamil.
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Protein Expression Analysis: Use Western blotting or flow cytometry to quantify the protein levels of common ABC transporters like P-gp (MDR1), MRP1, and BCRP.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for REV 5901 in my cell viability assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Ensure consistent cell seeding density across all wells and experiments. Create a standard operating procedure (SOP) for cell counting and seeding. |
| Drug Potency | Aliquot and store REV 5901 at the recommended temperature to avoid degradation. Prepare fresh dilutions for each experiment from a stock solution. |
| Assay Incubation Time | Optimize and standardize the incubation time with REV 5901. A time-course experiment (e.g., 24, 48, 72 hours) can determine the optimal endpoint. |
| Cell Line Instability | If working with a newly generated resistant line, ensure its phenotype is stable over several passages. Periodically re-evaluate the IC50 to confirm stability. |
| Reagent Variability | Use the same lot of assay reagents (e.g., MTT, PrestoBlue) for comparative experiments to minimize variability. |
Problem 2: I am not observing the expected level of apoptosis in REV 5901-treated resistant cells.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Reduced Drug Uptake/Increased Efflux | As a first step, co-incubate resistant cells with REV 5901 and a known efflux pump inhibitor (e.g., verapamil). If apoptosis is restored, this suggests the involvement of efflux pumps. |
| Altered Apoptotic Signaling | Analyze the expression and phosphorylation status of key apoptotic proteins (e.g., Caspase-3, PARP, Bcl-2 family proteins) by Western blotting in both sensitive and resistant cells following treatment. |
| Activation of Pro-Survival Pathways | Investigate the activation status of pro-survival pathways like PI3K/Akt or MAPK/ERK in your resistant cells. Increased phosphorylation of key proteins in these pathways may indicate a compensatory survival mechanism. |
| Sub-optimal Drug Concentration | The IC50 for apoptosis induction may be higher than for growth inhibition. Perform a dose-response experiment and assess apoptosis at concentrations at and above the IC50. |
Quantitative Data Summary
The following table summarizes reported IC50 values for REV 5901 and other 5-lipoxygenase inhibitors in different cancer cell lines. This data can serve as a reference for your own experiments.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| REV 5901 | Capan-2 (Pancreatic) | BrdU incorporation | >50 | [4] |
| REV 5901 | CT26CL25 (Colon Carcinoma) | Cell Viability | 30 | [7] |
| AA-861 | Capan-2 (Pancreatic) | BrdU incorporation | >50 | [4] |
| MK-886 | Capan-2 (Pancreatic) | BrdU incorporation | 24 | [4] |
| Zileuton | Capan-2 (Pancreatic) | BrdU incorporation | >100 | [4] |
Experimental Protocols
Protocol 1: Generation of a REV 5901-Resistant Cancer Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of REV 5901.
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Determine the initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of REV 5901 in your parental cancer cell line.
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Initial Exposure: Culture the parental cells in a medium containing REV 5901 at a concentration equal to the IC20-IC30 (the concentration that inhibits 20-30% of cell growth).
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Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of REV 5901 in the culture medium by approximately 1.5 to 2-fold.
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Repeat and Monitor: Continue this stepwise increase in drug concentration. Monitor the cells for signs of recovery and proliferation at each new concentration. This process can take several months.
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Characterize the Resistant Line: Once cells are stably growing at a significantly higher concentration of REV 5901 (e.g., 5-10 times the initial IC50), characterize the new resistant cell line by re-determining the IC50 and comparing it to the parental line.
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Cryopreservation: Cryopreserve vials of the resistant cells at different stages of the selection process.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol provides a general workflow for analyzing protein expression and phosphorylation in sensitive vs. resistant cells.
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Cell Lysis: Treat sensitive and resistant cells with and without REV 5901 for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your protein of interest (e.g., phospho-Akt, total Akt, cleaved Caspase-3, β-actin) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of REV 5901 action in cancer cells.
Caption: Experimental workflow for generating and characterizing REV 5901 resistant cells.
Caption: Logical troubleshooting flow for investigating REV 5901 resistance.
References
- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 2. Cell Culture Academy [procellsystem.com]
- 3. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Managing REV 5901-Induced Artifacts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing potential artifacts in experimental results when using REV 5901.
Frequently Asked Questions (FAQs)
Q1: What is REV 5901 and what is its primary mechanism of action?
REV 5901 is an investigational drug that functions as a dual inhibitor of 5-lipoxygenase (5-LOX) and a competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1][2] Its primary role is to block the synthesis of leukotrienes, which are inflammatory mediators, and to prevent the action of existing leukotrienes at their receptor.
Q2: What are the known inhibitory concentrations of REV 5901?
The inhibitory activity of REV 5901 has been characterized in various in vitro systems. Key quantitative data are summarized below.
| Parameter | Value | System |
| K_i | 0.7 µM | [³H]leukotriene D₄ binding to guinea pig lung membranes[2] |
| K_b | ~3 µM | LTC₄-, LTD₄-, and LTE₄-induced contractions of guinea pig parenchymal strips[2] |
| IC₅₀ | ~2.5 µM | A23187-induced leukotriene B₄ generation in canine neutrophils[1] |
| IC₅₀ | ~0.1 µM | Spasmogenic effects of peptide-containing leukotrienes in vitro[1] |
| IC₅₀ | 9.6 ± 2.9 µM | Antigen-induced immunoreactive leukotriene D₄ (iLTD₄) release from guinea-pig lung[3] |
| IC₅₀ | 13.5 ± 2.2 µM | Antigen-induced immunoreactive leukotriene B₄ (iLTB₄) release from guinea-pig lung[3] |
| IC₅₀ | 11.7 ± 2.2 µM | Calcium ionophore-induced peptide leukotriene release from human lung[3] |
| IC₅₀ | 10.0 ± 1.1 µM | Calcium ionophore-induced iLTB₄ release from human lung[3] |
Q3: Are there any known off-target effects of REV 5901?
While REV 5901 has been shown to be relatively selective, researchers should be aware of potential off-target effects observed with other 5-lipoxygenase inhibitors. For instance, some 5-LOX inhibitors have been found to interfere with prostaglandin E₂ (PGE₂) export from cells.[4] However, a 1989 study indicated that REV-5901, at concentrations up to 50 µM, did not inhibit phospholipase A₂, cyclooxygenase, or thromboxane synthetase.[3] Given the conflicting data within the broader class of 5-LOX inhibitors, it is crucial to empirically test for such effects in your specific experimental system.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability
Question: I am observing a significant decrease in cell viability in my cell culture experiments when using REV 5901, which is not consistent with the expected biological effect. How can I troubleshoot this?
Answer:
High cytotoxicity has been reported as a potential artifact associated with REV 5901 in cell culture.[4] It is crucial to differentiate between targeted anti-proliferative effects and non-specific cytotoxicity.
Troubleshooting Steps:
-
Determine the Cytotoxic Concentration:
-
Perform a dose-response experiment to determine the concentration at which REV 5901 induces cytotoxicity in your specific cell type.
-
Use a range of concentrations, both below and above the reported IC₅₀ for 5-LOX inhibition.
-
Employ a reliable cytotoxicity assay, such as the MTT or a lactate dehydrogenase (LDH) release assay.
-
-
Optimize Experimental Conditions:
-
Incubation Time: Reduce the incubation time with REV 5901 to the minimum required to observe the desired biological effect.
-
Cell Density: Ensure optimal cell seeding density, as sparse cultures can be more susceptible to cytotoxic effects.
-
-
Include Appropriate Controls:
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve REV 5901.
-
Positive Control for Cytotoxicity: Use a known cytotoxic agent (e.g., staurosporine) as a positive control to validate the assay.
-
Unrelated Inhibitor Control: If possible, use an inhibitor of a different pathway to ensure the observed cytotoxicity is specific to REV 5901.
-
-
Consider Alternative Formulations:
-
If solubility issues are suspected, investigate different solvent systems, ensuring they are not contributing to the cytotoxicity.
-
Issue 2: Discrepancies in Prostaglandin Levels
Question: My experimental results show unexpected changes in prostaglandin levels after treatment with REV 5901. Is this a known artifact?
Answer:
While older studies suggested REV 5901 does not affect the cyclooxygenase pathway,[3] more recent research on other 5-LOX inhibitors has shown interference with prostaglandin E₂ (PGE₂) export.[4] This could lead to an intracellular accumulation of PGE₂ and a decrease in its measured extracellular concentration, which might be misinterpreted as an inhibition of prostaglandin synthesis.
Troubleshooting Steps:
-
Measure Both Intracellular and Extracellular Prostaglandin Levels:
-
To determine if REV 5901 affects prostaglandin export, measure prostaglandin levels in both the cell lysate (intracellular) and the culture supernatant (extracellular) using methods like ELISA or LC-MS/MS. An accumulation of intracellular prostaglandins alongside a decrease in extracellular levels would suggest an effect on transport.
-
-
Control for Cyclooxygenase (COX) Activity:
-
To confirm that REV 5901 is not directly inhibiting COX enzymes, perform a cell-free COX activity assay in the presence and absence of REV 5901.
-
-
Use a Positive Control for Prostaglandin Export Inhibition:
-
If available, use a known inhibitor of prostaglandin export, such as MK-886, as a positive control to validate your assay system.
-
-
Assess Expression of Prostaglandin Synthases:
-
Perform western blotting or qPCR to determine if REV 5901 treatment alters the expression levels of key enzymes in the prostaglandin synthesis pathway, such as COX-1, COX-2, and microsomal prostaglandin E synthase-1 (mPGES-1).
-
Experimental Protocols
Protocol 1: Assessing Cytotoxicity of REV 5901 using MTT Assay
This protocol provides a general framework for determining the cytotoxic potential of REV 5901 in adherent cell lines.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
REV 5901 stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment with REV 5901:
-
Prepare serial dilutions of REV 5901 in complete medium from your stock solution.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest REV 5901 concentration).
-
Include a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Include a "no cells" control (medium only) for background absorbance.
-
Carefully remove the medium from the wells and add 100 µL of the prepared treatments.
-
Incubate for the desired experimental time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Subtract the average absorbance of the "no cells" control from all other values.
-
Calculate cell viability as a percentage of the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100
-
-
Plot the percentage of viability against the log of the REV 5901 concentration to determine the CC₅₀ (50% cytotoxic concentration).
-
Visualizations
Caption: Dual mechanism of action of REV 5901.
Caption: Simplified overview of the arachidonic acid cascade.
Caption: General troubleshooting workflow for REV 5901 experiments.
References
- 1. Myocardial salvage induced by REV-5901: an inhibitor and antagonist of the leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. REV 5901: an orally effective peptidoleukotriene antagonist, detailed biochemical/pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition by REV-5901 of leukotriene release from guinea-pig and human lung tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: REV 5901 In Vivo Delivery
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to solvent selection and troubleshooting for the in vivo delivery of REV 5901.
Frequently Asked Questions (FAQs)
Q1: What is REV 5901 and what is its mechanism of action?
REV 5901 is a dual-action molecule that functions as both a competitive antagonist of cysteinyl-leukotriene receptors and an inhibitor of the 5-lipoxygenase (5-LO) enzyme.[1][2][3][4][5] This dual activity allows it to block the pro-inflammatory effects of leukotrienes, which are implicated in conditions such as asthma.[2][4][6]
Q2: What are the solubility characteristics of REV 5901?
REV 5901 is a crystalline solid with poor solubility in aqueous solutions such as phosphate-buffered saline (PBS) at various pH levels (<50 µg/ml).[1] However, it exhibits good solubility in organic solvents.[1]
Troubleshooting Guides
Issue 1: Precipitation of REV 5901 upon dilution in aqueous media for in vivo administration.
-
Potential Cause: The poor aqueous solubility of REV 5901 can lead to precipitation when an organic stock solution is diluted into an aqueous vehicle for dosing. This can result in inaccurate dosing and reduced bioavailability.
-
Troubleshooting Steps:
-
Optimize Co-solvent System: Utilize a mixture of water-miscible organic solvents and other excipients to maintain solubility. A common strategy for poorly soluble compounds is to use a co-solvent system.[4][7]
-
Consider Lipid-Based Formulations: For oral administration, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can improve solubility and enhance absorption.[4][7] For intravenous administration, lipid emulsions can be a suitable vehicle.[8]
-
Particle Size Reduction: While more complex, reducing the particle size of REV 5901 through techniques like micronization can improve its dissolution rate in aqueous media.[4][9]
-
Issue 2: High variability in experimental results following oral administration.
-
Potential Cause: Inconsistent absorption from the gastrointestinal (GI) tract due to the compound's low solubility and dissolution rate can lead to high variability in plasma concentrations.[1]
-
Troubleshooting Steps:
-
Standardize Dosing Conditions: Ensure consistent fasting or feeding schedules for all animals, as the presence of food can significantly impact the absorption of poorly soluble drugs.[1]
-
Formulation Optimization: Employ formulation strategies aimed at improving the dissolution rate, such as creating an amorphous solid dispersion or using a lipid-based formulation.[9]
-
Ensure Homogeneity of Dosing Solution: If administering a suspension, ensure it is uniformly mixed before and during dosing to provide a consistent dose to each animal.
-
Data Presentation
Table 1: Solubility of REV 5901 in Various Solvents
| Solvent | Solubility |
| Acidic PBS | <50 µg/ml |
| Basic PBS | <50 µg/ml |
| PBS (pH 7.2) | <50 µg/ml |
| DMF | >36 mg/ml |
| DMSO | >19 mg/ml |
| Ethanol | >70 mg/ml |
Data sourced from Cayman Chemical.[1]
Experimental Protocols
Protocol 1: Preparation of REV 5901 for Oral Gavage in a Rodent Model
This protocol is a general guideline for preparing a formulation for a poorly water-soluble compound like REV 5901. Optimization and validation are crucial.
-
Objective: To prepare a clear, stable solution or a fine, homogenous suspension of REV 5901 for oral administration.
-
Materials:
-
REV 5901
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Sterile water or saline
-
-
Procedure:
-
Weigh the required amount of REV 5901.
-
Dissolve REV 5901 in a minimal amount of DMSO.
-
Add PEG300 to the solution and mix thoroughly. A common ratio for a co-solvent system is 10% DMSO, 40% PEG300, and 50% aqueous vehicle.
-
Slowly add the sterile water or saline to the organic solution while continuously vortexing or stirring to prevent precipitation.
-
Visually inspect the final formulation for any signs of precipitation. If a suspension is formed, ensure it is fine and easily re-suspendable.
-
The final dosing volume for oral gavage in mice is typically 5-10 mL/kg.[1]
-
Mandatory Visualization
Caption: Dual inhibitory action of REV 5901 on the 5-lipoxygenase pathway.
Caption: A logical workflow for preparing and administering REV 5901 for in vivo studies.
References
- 1. benchchem.com [benchchem.com]
- 2. The 5-lipoxygenase pathway: oxidative and inflammatory contributions to the Alzheimer’s disease phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. REV 5901: an orally effective peptidoleukotriene antagonist, detailed biochemical/pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. “Examples of Drug Delivery Systems for Delivery of Certain Poorly Water-Soluble Drugs” [journals.ekb.eg]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Determining the optimal incubation time for REV 5901 in vitro
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing REV 5901 in in vitro experiments. It includes frequently asked questions, troubleshooting guides, experimental protocols, and data summaries to facilitate the determination of the optimal incubation time and effective use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of REV 5901?
A1: REV 5901 is a dual-action compound. It functions as a competitive antagonist of the leukotriene receptor, with a reported Ki of 0.7 μM, and it also acts as an inhibitor of the 5-lipoxygenase (5-LO) enzyme.[1][2][3] This dual activity allows it to both block the action of existing leukotrienes and inhibit the production of new ones.
Q2: What are the common in vitro applications of REV 5901?
A2: REV 5901 is frequently used in research to investigate inflammatory pathways, particularly those involving leukotrienes. Common applications include studying its effects on cancer cell viability, as demonstrated in colon carcinoma cells, and its ability to inhibit leukotriene release in various cell and tissue models, which is relevant for asthma research.[1][4]
Q3: What is a typical starting concentration range for REV 5901 in cell-based assays?
A3: Based on published data, a starting concentration range of 1 µM to 100 µM is advisable. The half-maximal inhibitory concentration (IC50) for cell viability has been reported to be around 30 μM in CT26CL25 cells after 24-48 hours of incubation.[1][4] For leukotriene release inhibition, IC50 values are in the range of 9.6-13.5 μM.[5]
Q4: How long should I incubate my cells with REV 5901?
A4: The optimal incubation time is application-dependent. For cell viability assays in tumor cell lines, significant effects have been observed at 24 hours, 48 hours, and even longer periods of ≥36 hours.[1][4][6] For assays measuring the inhibition of mediator release, the incubation time will depend on the kinetics of the stimulus and the specific cell type being used. It is recommended to perform a time-course experiment to determine the optimal incubation period for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant effect of REV 5901 observed. | Suboptimal Incubation Time: The incubation period may be too short for the effect to manifest. | Increase the incubation time. Time-course experiments (e.g., 24, 48, 72 hours) are recommended to determine the optimal duration. Some studies show significant effects require at least 36 hours.[6] |
| Inappropriate Concentration: The concentration of REV 5901 may be too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal effective concentration for your cell line and assay. | |
| Compound Instability: REV 5901 may be unstable in your culture medium over long incubation periods. | For long-term experiments, consider replacing the medium with fresh REV 5901-containing medium every 24-48 hours. | |
| Cell Line Insensitivity: The cell line you are using may not be sensitive to 5-LO inhibition or leukotriene receptor antagonism. | Ensure your cell line expresses the 5-LO enzyme and leukotriene receptors. Consider using a positive control cell line known to be responsive to this pathway. | |
| High variability between replicates. | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. | Ensure a homogenous cell suspension and careful pipetting when seeding plates. |
| Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth. | Avoid using the outermost wells of the plate for experimental conditions. Fill these wells with sterile PBS or medium to minimize evaporation. | |
| Compound Precipitation: REV 5901 may precipitate at higher concentrations in your culture medium. | Visually inspect the culture medium for any signs of precipitation after adding REV 5901. If precipitation occurs, consider using a lower concentration or a different solvent (ensure solvent controls are included). | |
| Unexpected cytotoxic effects. | Solvent Toxicity: The solvent used to dissolve REV 5901 (e.g., DMSO) may be toxic to your cells at the final concentration used. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%). Include a vehicle control (medium with the same concentration of solvent) in your experiments. |
| Off-target Effects: At high concentrations, REV 5901 may have off-target effects. | Use the lowest effective concentration determined from your dose-response experiments to minimize potential off-target effects. |
Data Presentation
Table 1: Summary of In Vitro Incubation Times and Effective Concentrations of REV 5901
| Cell/Tissue Type | Assay | Incubation Time | Effective Concentration (IC50) | Reference |
| CT26CL25 (Mouse Colorectal Carcinoma) | Cell Viability | 24 hours | 30 µM | [1] |
| CT26CL25 (Mouse Colorectal Carcinoma) | Cell Viability | 48 hours | 30 µM | [4] |
| Human Tumor Cells (Capan-2, Panc-1, U937, THP-1) | Cell Viability | ≥ 36 hours | Significant reduction at 100 µM | [6] |
| Fragmented Guinea-Pig Lung | Antigen-induced Leukotriene D4 (iLTD4) Release | Not specified | 9.6 ± 2.9 µM | [5] |
| Fragmented Guinea-Pig Lung | Antigen-induced Leukotriene B4 (iLTB4) Release | Not specified | 13.5 ± 2.2 µM | [5] |
| Fragmented Human Lung | Calcium Ionophore-induced Peptide Leukotriene Release | Not specified | 11.7 ± 2.2 µM | [5] |
| Fragmented Human Lung | Calcium Ionophore-induced Leukotriene B4 (iLTB4) Release | Not specified | 10.0 ± 1.1 µM | [5] |
Experimental Protocols
Protocol 1: Determining the Effect of REV 5901 on Cell Viability (WST-1 Assay)
This protocol provides a general framework. Specific cell seeding densities and incubation times should be optimized for your cell line.
Materials:
-
REV 5901
-
Appropriate cell culture medium and supplements
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of REV 5901 in a suitable solvent (e.g., DMSO).
-
On the day of treatment, prepare serial dilutions of REV 5901 in fresh cell culture medium to achieve the desired final concentrations.
-
Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of REV 5901. Include a vehicle control (medium with solvent only).
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator.
-
-
Cell Viability Assessment (WST-1 Assay):
-
Following incubation, add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the REV 5901 concentration to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of REV 5901.
Experimental Workflow
Caption: General workflow for in vitro cell-based assays with REV 5901.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. REV 5901: an orally effective peptidoleukotriene antagonist, detailed biochemical/pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. REV 5901|CAS 101910-24-1|DC Chemicals [dcchemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition by REV-5901 of leukotriene release from guinea-pig and human lung tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 5-Lipoxygenase Inhibitors: REV 5901 versus Zileuton
For researchers and professionals in drug development, the selection of appropriate chemical tools is paramount for advancing our understanding of biological pathways and discovering novel therapeutics. This guide provides a detailed, objective comparison of two prominent 5-lipoxygenase (5-LOX) inhibitors: REV 5901 and zileuton. By examining their mechanisms of action, inhibitory potencies, and the experimental methodologies used for their characterization, this document aims to equip scientists with the necessary information to make informed decisions for their research.
Introduction to 5-Lipoxygenase and its Inhibitors
The enzyme 5-lipoxygenase is a critical player in the inflammatory cascade, catalyzing the initial steps in the conversion of arachidonic acid to proinflammatory leukotrienes.[1] These lipid mediators, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), are implicated in a variety of inflammatory diseases, most notably asthma.[1] Consequently, the inhibition of 5-LOX presents a key therapeutic strategy for mitigating inflammation.
Zileuton , an N-hydroxyurea derivative, is a well-characterized 5-LOX inhibitor and the only one currently approved for clinical use in the treatment of asthma.[1][2] It functions as an iron-ligand type inhibitor, chelating the non-heme iron atom within the active site of the 5-LOX enzyme.[3]
REV 5901 , an α-pentyl-3-(2-quinolinylmethoxy)benzenemethanol, is another potent 5-LOX inhibitor that has been extensively used in preclinical research.[3] It is classified as a non-redox type inhibitor, suggesting it competes with the fatty acid substrate for binding to the enzyme's active site.[3]
Comparative Analysis of Inhibitory Potency
The inhibitory potency of a compound is a critical parameter for its selection in experimental studies. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The following tables summarize the reported IC50 values for REV 5901 and zileuton from various in vitro and cell-based assays. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell type, stimulus, and assay methodology.
| Compound | Assay System | Measured Endpoint | IC50 (µM) | Reference |
| REV 5901 | THP-1 Leukocytes (A23187-stimulated) | 5-LO Product Formation | > 10 | [3] |
| Zileuton | THP-1 Leukocytes (A23187-stimulated) | 5-LO Product Formation | < 1 | [3] |
| Zileuton | Rat Basophilic Leukemia (RBL-1) Cell Supernatant | 5-HETE Synthesis | 0.5 | [4] |
| Zileuton | Rat Polymorphonuclear Leukocytes (PMNL) | 5-HETE Synthesis | 0.3 | [4] |
| Zileuton | Rat PMNL | LTB4 Biosynthesis | 0.4 | [4] |
| Zileuton | Human PMNL | LTB4 Biosynthesis | 0.4 | [4] |
| Zileuton | Human Whole Blood | LTB4 Biosynthesis | 0.9 | [4] |
Table 1: Comparative in vitro and cell-based IC50 values for REV 5901 and zileuton in 5-lipoxygenase inhibition.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the 5-lipoxygenase signaling pathway and a general workflow for evaluating 5-LOX inhibitors.
Detailed Experimental Protocols
To facilitate the replication and validation of findings, this section provides detailed methodologies for key experiments used to characterize 5-LOX inhibitors.
Biochemical Assay for 5-Lipoxygenase Activity (Spectrophotometric)
This protocol describes a cell-free assay to measure the direct inhibitory effect of compounds on 5-LOX enzyme activity.
Materials:
-
Purified 5-lipoxygenase enzyme
-
Linoleic acid (substrate)
-
Phosphate buffer (pH 7.4)
-
Test compounds (REV 5901, zileuton) dissolved in a suitable solvent (e.g., DMSO)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and the desired concentration of the test compound or vehicle control.
-
Add the purified 5-lipoxygenase enzyme to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the linoleic acid substrate.
-
Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes, a product of the lipoxygenase reaction.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Determine the percent inhibition by comparing the reaction rates in the presence of the inhibitor to the vehicle control.
-
Generate a dose-response curve and calculate the IC50 value.
Cell-Based Assay for 5-Lipoxygenase Inhibition
This protocol outlines a method to assess the inhibitory activity of compounds in a cellular context, which provides insights into cell permeability and off-target effects.
Materials:
-
A suitable cell line expressing 5-lipoxygenase (e.g., human polymorphonuclear leukocytes (PMNLs) or THP-1 monocytes)
-
Cell culture medium
-
A cell stimulus to induce arachidonic acid release and 5-LOX activation (e.g., calcium ionophore A23187 or lipopolysaccharide (LPS))
-
Test compounds (REV 5901, zileuton)
-
Phosphate-buffered saline (PBS)
-
Enzyme-linked immunosorbent assay (ELISA) kit for LTB4 or other leukotrienes
Procedure:
-
Culture the cells to the desired density in appropriate multi-well plates.
-
Pre-incubate the cells with various concentrations of the test compounds or vehicle control for a defined period (e.g., 30-60 minutes).
-
Stimulate the cells with the chosen agonist to initiate the 5-lipoxygenase pathway.
-
Incubate for a specific time to allow for leukotriene production and release into the cell culture supernatant.
-
Collect the cell culture supernatant.
-
Quantify the concentration of a specific leukotriene (e.g., LTB4) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.[5][6][7][8][9]
-
Calculate the percent inhibition of leukotriene production for each inhibitor concentration compared to the stimulated vehicle control.
-
Determine the IC50 value from the resulting dose-response curve.
Conclusion
Both REV 5901 and zileuton are valuable tools for investigating the role of the 5-lipoxygenase pathway in health and disease. Zileuton, as a clinically approved drug, offers a benchmark for 5-LOX inhibition and has a well-documented profile.[1] REV 5901, while primarily a research tool, demonstrates potent inhibitory activity and provides an alternative chemical scaffold for study.[3] The choice between these inhibitors will depend on the specific research question, the experimental system being used, and the desired outcome of the study. The data and protocols presented in this guide are intended to assist researchers in making an informed selection and in designing robust and reproducible experiments to further elucidate the complex role of 5-lipoxygenase in biological systems.
References
- 1. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of inhibition of 5-lipoxygenase by zileuton in mild-to-moderate asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.elabscience.com [file.elabscience.com]
- 6. content.abcam.com [content.abcam.com]
- 7. elkbiotech.com [elkbiotech.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sinogeneclon.com [sinogeneclon.com]
A Comparative Guide to REV 5901 and Montelukast as Leukotriene Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two leukotriene antagonists: REV 5901 and montelukast. The information is intended for researchers and professionals in the field of drug development seeking to understand the distinct pharmacological profiles of these compounds. This comparison is based on publicly available experimental data.
Introduction
Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid, playing a crucial role in the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis. They exert their effects through binding to specific receptors, primarily the cysteinyl leukotriene receptors (CysLT1 and CysLT2). Consequently, the development of leukotriene antagonists has been a significant area of pharmaceutical research. This guide focuses on a comparative analysis of REV 5901, an early investigational dual-action antagonist, and montelukast, a widely prescribed selective CysLT1 receptor antagonist.
Mechanism of Action
Montelukast is a potent and selective antagonist of the CysLT1 receptor.[1] It competitively blocks the binding of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) to this receptor, thereby inhibiting their pro-inflammatory and bronchoconstrictive effects.[2]
REV 5901 exhibits a dual mechanism of action. It acts as a competitive antagonist at the leukotriene receptor and also inhibits the 5-lipoxygenase (5-LO) enzyme, which is responsible for the synthesis of all leukotrienes from arachidonic acid.
Quantitative Comparison of In Vitro Potency
The following tables summarize the key quantitative data for REV 5901 and montelukast based on experimental findings.
Table 1: Receptor Binding Affinity and Antagonist Potency
| Compound | Parameter | Value | Species/Tissue | Reference |
| REV 5901 | Ki (vs. [³H]-LTD4) | 0.7 µM | Guinea pig lung membranes | [3] |
| Kb (vs. LTC4, LTD4, LTE4) | ~3 µM | Guinea pig parenchymal strips | [3] | |
| Montelukast | Ki (vs. [³H]-LTD4) | 0.18 ± 0.03 nM | Guinea pig lung | [3] |
| Ki (vs. [³H]-LTD4) | 4 nM | Sheep lung | [3] | |
| pA2 | 9.3 | Guinea pig trachea | [3] |
Table 2: 5-Lipoxygenase Inhibitory Activity
| Compound | Parameter | Value | Species/Tissue | Reference |
| REV 5901 | IC50 (vs. iLTD4 release) | 9.6 ± 2.9 µM | Guinea pig lung | |
| IC50 (vs. iLTB4 release) | 13.5 ± 2.2 µM | Guinea pig lung | ||
| Montelukast | - | Not a 5-LO inhibitor | - | - |
Signaling Pathways and Experimental Workflow
Leukotriene Signaling Pathway and Points of Intervention
The following diagram illustrates the leukotriene biosynthesis pathway and the sites of action for both REV 5901 and montelukast.
Caption: Leukotriene signaling pathway and antagonist targets.
Experimental Workflow for Leukotriene Antagonist Evaluation
This diagram outlines a typical workflow for the preclinical evaluation of a novel leukotriene antagonist.
Caption: Preclinical evaluation workflow for leukotriene antagonists.
Detailed Experimental Protocols
Radioligand Binding Assay for CysLT1 Receptor (Determination of Ki)
This protocol is a generalized procedure based on standard methods for determining the binding affinity of a compound to the CysLT1 receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the CysLT1 receptor.
Materials:
-
Membrane preparation from cells expressing the CysLT1 receptor (e.g., guinea pig lung membranes).
-
Radioligand: [³H]-Leukotriene D4 ([³H]-LTD4).
-
Non-specific binding control: High concentration of unlabeled LTD4.
-
Test compound (e.g., REV 5901 or montelukast) at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a microplate, combine the membrane preparation, a fixed concentration of [³H]-LTD4, and varying concentrations of the test compound or the non-specific binding control.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 30-60 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo LTD4-Induced Bronchoconstriction in Guinea Pigs
This protocol describes a common in vivo model to assess the functional antagonism of leukotriene-mediated bronchoconstriction.
Objective: To evaluate the ability of a test compound to inhibit leukotriene D4 (LTD4)-induced bronchoconstriction in an animal model.
Materials:
-
Guinea pigs.
-
Anesthetic.
-
Tracheal cannula and ventilator.
-
Pressure transducer to measure airway resistance.
-
Leukotriene D4 (LTD4) solution for intravenous or aerosol administration.
-
Test compound (e.g., REV 5901 or montelukast) for administration (e.g., oral or intravenous).
Procedure:
-
Animal Preparation: Anesthetize the guinea pig and insert a tracheal cannula. Connect the animal to a ventilator to maintain respiration.
-
Baseline Measurement: Measure the baseline airway resistance using a pressure transducer.
-
Compound Administration: Administer the test compound or vehicle control at a predetermined time before the LTD4 challenge.
-
LTD4 Challenge: Administer a standardized dose of LTD4 either intravenously or via aerosol to induce bronchoconstriction.
-
Measurement of Bronchoconstriction: Continuously monitor and record the changes in airway resistance following the LTD4 challenge.
-
Data Analysis:
-
Calculate the peak increase in airway resistance from baseline for both the control and test compound-treated groups.
-
Determine the percentage of inhibition of the LTD4-induced bronchoconstriction by the test compound.
-
A dose-response curve can be generated by testing multiple doses of the compound to determine an ED50 value.
-
Summary and Conclusion
REV 5901 and montelukast represent two distinct approaches to leukotriene antagonism. Montelukast is a highly potent and selective CysLT1 receptor antagonist, as evidenced by its nanomolar Ki value.[3] Its focused mechanism of action has translated into a successful clinical profile for the treatment of asthma and allergic rhinitis.
REV 5901, in contrast, possesses a dual mechanism of action, inhibiting both leukotriene synthesis via 5-LO and blocking the leukotriene receptor.[3] While this dual action could theoretically offer broader anti-inflammatory effects, its in vitro potency at both targets is in the micromolar range, significantly lower than the receptor affinity of montelukast. The development of REV 5901 did not progress to the same extent as montelukast, and it remains primarily a tool for preclinical research.
For researchers in drug development, the comparison of these two compounds highlights the evolution of leukotriene antagonist discovery, emphasizing the successful strategy of targeting the CysLT1 receptor with high potency and selectivity. The experimental protocols provided offer a foundational framework for the evaluation of new chemical entities in this therapeutic area.
References
A Head-to-Head Comparison of REV 5901 with other 5-Lipoxygenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of REV 5901 with other notable 5-lipoxygenase (5-LOX) inhibitors. The information is compiled from various scientific publications and is intended to assist researchers in evaluating the performance and characteristics of these compounds.
Introduction to REV 5901 and 5-Lipoxygenase Inhibition
REV 5901 is a potent inhibitor of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators involved in various inflammatory diseases, including asthma.[1][2] What distinguishes REV 5901 is its dual mechanism of action; it not only inhibits the 5-LOX enzyme but also acts as a competitive antagonist at the cysteinyl-leukotriene receptor.[2][3] This multifaceted approach allows REV 5901 to block both the production and the action of leukotrienes.
The 5-LOX pathway is a critical target for anti-inflammatory drug development. Inhibition of this pathway can effectively reduce the levels of leukotrienes, thereby mitigating inflammatory responses. Several 5-LOX inhibitors have been developed, with Zileuton being the only one currently approved for clinical use in the treatment of asthma.[4][5] Other prominent inhibitors include Atreleuton and Setileuton, which have been evaluated in clinical trials. This guide will compare the in vitro efficacy and characteristics of REV 5901 against these and other relevant 5-LOX inhibitors.
Quantitative Comparison of Inhibitor Potency
The inhibitory potency of 5-LOX inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the reported IC50 values for REV 5901 and other selected 5-LOX inhibitors. It is important to note that these values were determined in various experimental systems and under different conditions, which can influence the apparent potency.
| Inhibitor | IC50 Value (µM) | Experimental System | Noteworthy Characteristics |
| REV 5901 | ~2.5 | A23187-induced LTB4 generation in canine neutrophils[6] | Dual 5-LOX inhibitor and leukotriene receptor antagonist[2][3] |
| 9.6 ± 2.9 | Antigen-induced LTD4 release from guinea-pig lung[1] | ||
| 13.5 ± 2.2 | Antigen-induced LTB4 release from guinea-pig lung[1] | ||
| 10.0 ± 1.1 | Calcium ionophore-induced LTB4 release from human lung[1] | ||
| 11.7 ± 2.2 | Calcium ionophore-induced peptide leukotriene release from human lung[1] | ||
| Zileuton | 0.3 | 5-HETE synthesis in rat polymorphonuclear leukocytes (PMNLs)[7] | Orally active, approved for asthma treatment[4][5] |
| 0.4 | LTB4 biosynthesis in rat and human PMNLs[7] | ||
| 0.9 | LTB4 biosynthesis in human whole blood[7] | ||
| Atreleuton | - | Potent 5-LO inhibitor, evaluated in cardiovascular disease[8][9][10][11] | Data on specific IC50 values in direct comparison is limited in the provided search results. |
| Setileuton | 0.052 | LTB4 production in human whole blood[12] | Potent and selective inhibitor[13] |
| 0.0039 | Recombinant human 5-LO assay[12] | ||
| AA-861 | - | More potent than REV 5901 in inhibiting LTD4 release from guinea-pig lung[1] | |
| Phenidone | - | Less potent than REV 5901 in inhibiting LTD4 release from guinea-pig lung[1] | |
| Nafazatrom | - | Less potent than REV 5901 in inhibiting LTD4 release from guinea-pig lung[1] | |
| NDGA | - | Less potent than REV 5901 in inhibiting LTD4 release from guinea-pig lung[1] | |
| BW755C | - | Less potent than REV 5901 in inhibiting LTD4 release from guinea-pig lung[1] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context in which these inhibitors function, the following diagrams illustrate the 5-lipoxygenase signaling pathway and a typical experimental workflow for screening 5-LOX inhibitors.
Caption: The 5-Lipoxygenase signaling cascade.
Caption: General workflow for 5-LOX inhibitor screening.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are representative methodologies for key experiments cited in the literature for evaluating 5-LOX inhibitors.
5-Lipoxygenase Activity Assay in Intact Cells
This protocol is a generalized procedure for measuring the inhibition of 5-LOX activity in a cellular context, often using neutrophils or other leukocytes that endogenously express the enzyme.
a. Cell Preparation:
-
Isolate human polymorphonuclear leukocytes (neutrophils) from fresh venous blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Wash the isolated cells with a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) without Ca²⁺ and Mg²⁺.
-
Resuspend the cells in HBSS containing Ca²⁺ and Mg²⁺ at a final concentration of 1-5 x 10⁶ cells/mL.
b. Inhibition Assay:
-
Pre-warm the cell suspension to 37°C.
-
Add various concentrations of the test inhibitor (e.g., REV 5901, Zileuton) or vehicle (e.g., DMSO) to the cell suspension and pre-incubate for 10-15 minutes at 37°C.
-
Initiate leukotriene synthesis by adding a calcium ionophore, such as A23187 (final concentration of 1-5 µM), to the cell suspension.
-
Incubate for 5-15 minutes at 37°C.
-
Terminate the reaction by adding ice-cold methanol or by placing the samples on ice and immediately centrifuging to separate the cells from the supernatant.
c. Leukotriene Quantification:
-
Collect the supernatant.
-
Quantify the amount of LTB4 and/or cysteinyl-leukotrienes in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) kit or by high-performance liquid chromatography (HPLC).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Leukotriene Release from Lung Tissue
This ex vivo method assesses the ability of inhibitors to block leukotriene release from immunologically challenged lung tissue.
a. Tissue Preparation:
-
Obtain fresh human or guinea pig lung tissue.
-
Finely chop the lung parenchyma into small fragments (approximately 1-2 mm³).
-
Wash the tissue fragments extensively with a buffered salt solution (e.g., Tyrode's buffer) to remove blood and other contaminants.
b. Inhibition of Leukotriene Release:
-
Suspend a known weight of lung tissue fragments in buffer.
-
Add various concentrations of the 5-LOX inhibitor or vehicle and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Induce leukotriene release by adding an appropriate stimulus, such as a specific antigen (for sensitized tissue) or a calcium ionophore (e.g., A23187).
-
Incubate for 15-30 minutes at 37°C.
-
Terminate the reaction by centrifugation at 4°C to pellet the tissue fragments.
c. Analysis of Released Leukotrienes:
-
Collect the supernatant.
-
Measure the concentration of specific leukotrienes (e.g., LTD4, LTB4) in the supernatant using radioimmunoassay (RIA) or ELISA.
-
Calculate the percentage of inhibition and determine the IC50 value as described in the previous protocol.
Selectivity Profile
The selectivity of a 5-LOX inhibitor is a critical parameter, as off-target effects can lead to undesirable side effects.
-
REV 5901 has been shown to be selective for the 5-LOX pathway. At concentrations effective for 5-LOX inhibition, it does not significantly inhibit other enzymes in the arachidonic acid cascade, such as cyclooxygenase or thromboxane synthetase.[1]
-
Zileuton also demonstrates selectivity for 5-LOX over other lipoxygenases (12-LOX and 15-LOX) and cyclooxygenase.[7]
-
Setileuton is reported to be highly selective for 5-LOX, with no significant activity against 12-LOX, 15-LOX, or FLAP at concentrations well above its 5-LOX IC50.[13]
Conclusion
REV 5901 is a potent 5-lipoxygenase inhibitor with the unique characteristic of also acting as a leukotriene receptor antagonist. Its in vitro potency is comparable to or, in some assays, slightly less potent than other well-characterized 5-LOX inhibitors like Zileuton and AA-861. The dual mechanism of action of REV 5901 presents a potentially advantageous therapeutic profile by targeting both the synthesis and the signaling of pro-inflammatory leukotrienes.
The choice of a 5-LOX inhibitor for research or therapeutic development will depend on the specific application, considering factors such as potency, selectivity, and pharmacokinetic properties. The data and protocols presented in this guide are intended to provide a foundation for making informed decisions in the field of 5-lipoxygenase inhibition. Further head-to-head studies under standardized conditions are warranted to provide a more definitive comparative assessment of these important pharmacological agents.
References
- 1. Inhibition by REV-5901 of leukotriene release from guinea-pig and human lung tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. REV 5901: an orally effective peptidoleukotriene antagonist, detailed biochemical/pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of REV 5901, a 5-lipoxygenase inhibitor and leukotriene antagonist, on pulmonary responses to platelet activating factor in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zileuton: the first 5-lipoxygenase inhibitor for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment with 5-lipoxygenase inhibitor VIA-2291 (Atreleuton) in patients with recent acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of treatment with 5‐lipoxygenase inhibitor VIA‐2291 (atreleuton) on coronary plaque progression: a serial CT angiography study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of 5-lipoxygenase inhibitor, VIA-2291 (Atreleuton), on epicardial fat volume in patients with recent acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The Discovery of Setileuton, a Potent and Selective 5-Lipoxygenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Validating REV 5901's Mechanism of Action: A Comparative Guide Using 5-LOX Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the mechanism of action of REV 5901, a potent inhibitor of 5-lipoxygenase (5-LOX), by comparing its pharmacological effects with the phenotype of 5-LOX knockout (KO) mouse models. While direct experimental data of REV 5901 in 5-LOX KO models is not currently available in published literature, this guide leverages data from studies on the well-established 5-LOX inhibitor, Zileuton, in these models to provide a predictive comparison. This approach offers a robust strategy for confirming that the in vivo effects of REV 5901 are indeed mediated through the inhibition of the 5-LOX pathway.
Understanding the 5-Lipoxygenase Pathway and REV 5901
The 5-lipoxygenase (5-LOX) pathway is a critical component of the inflammatory cascade, responsible for the production of leukotrienes, a class of potent pro-inflammatory lipid mediators.[1] REV 5901 is a dual-action compound that functions as both a 5-LOX inhibitor and a leukotriene receptor antagonist.[2][3] This dual mechanism makes it a powerful tool for studying and potentially treating inflammatory diseases. Validating its primary mechanism of 5-LOX inhibition is crucial for its development and application.
dot
Caption: The 5-Lipoxygenase (5-LOX) signaling pathway.
The 5-LOX Knockout Model: A Gold Standard for Target Validation
Genetically engineered mice lacking the 5-LOX gene (5-LOX-/-) provide an invaluable tool for validating the mechanism of action of 5-LOX inhibitors. These animals are incapable of producing leukotrienes, and their phenotype in inflammatory disease models represents the specific consequence of 5-LOX pathway ablation.[4][5] Any effects observed with a 5-LOX inhibitor that are absent in 5-LOX KO mice can be attributed to off-target effects.
Comparative Performance: REV 5901 vs. 5-LOX Knockout Phenotype
This section outlines a proposed experimental design to validate the 5-LOX inhibitory action of REV 5901 in vivo. The expected outcomes are based on published data for the 5-LOX inhibitor Zileuton.
dot
Caption: Proposed experimental workflow for validating REV 5901.
Predicted Effects on Leukotriene Production
A key validation step is to measure the levels of 5-LOX products. In a wild-type animal, an inflammatory stimulus will lead to a significant increase in leukotrienes. Treatment with REV 5901 should abrogate this increase. In 5-LOX KO mice, leukotriene levels will remain at baseline, with or without the inflammatory challenge.
Table 1: Predicted Leukotriene B4 (LTB4) Levels in Plasma
| Group | Treatment | Predicted LTB4 Levels (pg/mL) |
| Wild-Type | Vehicle (Saline) | Baseline (~50-100) |
| Wild-Type | Inflammatory Stimulus + Vehicle | Increased (~500-1000) |
| Wild-Type | Inflammatory Stimulus + REV 5901 | Near Baseline |
| 5-LOX KO | Inflammatory Stimulus + Vehicle | Baseline |
Predicted Effects on Neutrophil Infiltration
Leukotriene B4 is a potent chemoattractant for neutrophils. Therefore, a reduction in neutrophil infiltration into inflamed tissues is an expected downstream effect of 5-LOX inhibition. Myeloperoxidase (MPO) activity is a widely used biochemical marker for neutrophil presence.
Table 2: Predicted Myeloperoxidase (MPO) Activity in Lung Tissue
| Group | Treatment | Predicted MPO Activity (U/mg tissue) |
| Wild-Type | Vehicle (Saline) | Baseline (~0.1-0.2) |
| Wild-Type | Inflammatory Stimulus + Vehicle | Increased (~1.0-1.5) |
| Wild-Type | Inflammatory Stimulus + REV 5901 | Significantly Reduced |
| 5-LOX KO | Inflammatory Stimulus + Vehicle | Near Baseline |
Note: The quantitative values in the tables are illustrative and will vary depending on the specific inflammatory model and assay conditions.
Experimental Protocols
Measurement of Leukotriene B4 in Mouse Plasma by ELISA
This protocol describes a competitive ELISA for the quantification of LTB4.
Materials:
-
Mouse LTB4 ELISA Kit
-
Microplate reader capable of measuring absorbance at 450 nm
-
EDTA or heparin-coated collection tubes
-
Centrifuge
Procedure:
-
Sample Collection: Collect whole blood from mice into EDTA or heparin-coated tubes.
-
Plasma Preparation: Centrifuge the blood at 1,000 x g for 15 minutes at 4°C. Collect the supernatant (plasma).
-
Assay Procedure (example):
-
Prepare all reagents, standards, and samples as per the kit instructions.
-
Add 50 µL of standard or sample to the appropriate wells of the pre-coated microplate.
-
Immediately add 50 µL of HRP-conjugated LTB4 and 50 µL of anti-LTB4 antibody.
-
Incubate for 2 hours at room temperature on a shaker.
-
Wash the plate 4 times with the provided wash buffer.
-
Add 150 µL of TMB substrate solution to each well and incubate for 30 minutes at room temperature in the dark.
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
-
-
Data Analysis: Calculate the concentration of LTB4 in the samples by comparing their absorbance to the standard curve.
Measurement of Myeloperoxidase (MPO) Activity in Tissue
This protocol describes a colorimetric assay to measure MPO activity in tissue homogenates.
Materials:
-
Phosphate buffer (50 mM, pH 6.0) containing 0.5% hexadecyltrimethylammonium bromide (HTAB)
-
O-dianisidine dihydrochloride
-
Hydrogen peroxide (H2O2)
-
Spectrophotometer
Procedure:
-
Tissue Homogenization:
-
Excise and weigh the tissue of interest (e.g., lung).
-
Homogenize the tissue in ice-cold HTAB buffer (e.g., 1 mL per 100 mg of tissue).
-
Freeze-thaw the homogenate three times to ensure complete cell lysis.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Assay Procedure:
-
Prepare the assay reagent by mixing phosphate buffer, o-dianisidine dihydrochloride, and H2O2.
-
Add a small volume of the tissue supernatant (e.g., 10 µL) to a microplate well.
-
Add the assay reagent (e.g., 290 µL) to initiate the reaction.
-
Measure the change in absorbance at 460 nm over time (kinetic assay).
-
-
Data Analysis: Calculate MPO activity based on the rate of change in absorbance and express as units per milligram of tissue.
Conclusion
The use of 5-LOX knockout mice provides a definitive method for validating the on-target mechanism of action of REV 5901. By comparing the effects of REV 5901 in wild-type animals to the phenotype of 5-LOX knockout animals, researchers can confirm that the anti-inflammatory properties of the compound are directly attributable to its inhibition of the 5-LOX pathway. The experimental framework and protocols provided in this guide offer a comprehensive approach to achieving this validation. The expected concordance between the pharmacological effects of REV 5901 and the genetic deletion of 5-LOX will provide strong evidence for its specific mechanism of action, a critical step in its preclinical and clinical development.
References
- 1. content.abcam.com [content.abcam.com]
- 2. REV 5901: an orally effective peptidoleukotriene antagonist, detailed biochemical/pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myocardial salvage induced by REV-5901: an inhibitor and antagonist of the leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. k-assay.com [k-assay.com]
- 5. content.abcam.com [content.abcam.com]
REV 5901: A Potent 5-Lipoxygenase Inhibitor with Notable Selectivity
For researchers, scientists, and drug development professionals, understanding the specificity and cross-reactivity of a compound is paramount. This guide provides a comparative analysis of REV 5901, a potent inhibitor of 5-lipoxygenase (5-LOX), and its activity against other lipoxygenase isoforms.
REV 5901 is a well-characterized inhibitor of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators.[1][2][3] The compound has demonstrated significant inhibitory activity against 5-LOX in various in vitro and cellular models. However, a comprehensive understanding of its selectivity profile against other lipoxygenase enzymes, such as 12-lipoxygenase (12-LOX) and 15-lipoxygenase (15-LOX), is crucial for its application as a specific research tool and for potential therapeutic development.
Comparative Inhibitory Activity of REV 5901
The inhibitory potency of REV 5901 is most pronounced against 5-lipoxygenase. In studies using canine neutrophils, REV 5901 inhibited the generation of the 5-LOX product leukotriene B4 (LTB4) with a half-maximal inhibitory concentration (IC50) of approximately 2.5 µM. Further studies have demonstrated its efficacy in lung tissue, where it inhibited the antigen-induced release of leukotrienes D4 (LTD4) and LTB4 in guinea-pig lung with IC50 values of 9.6 ± 2.9 µM and 13.5 ± 2.2 µM, respectively.[1] In human lung tissue, REV 5901 inhibited the calcium ionophore-induced release of peptide leukotrienes and LTB4 with IC50 values of 11.7 ± 2.2 µM and 10.0 ± 1.1 µM, respectively.[1]
A key aspect of REV 5901's profile is its selectivity. Research has shown that at concentrations as high as 50 µM, REV 5901 did not inhibit other enzymes involved in the arachidonic acid cascade, such as phospholipase A2, cyclooxygenase, or thromboxane synthetase.[1] This indicates a high degree of selectivity for the lipoxygenase pathway over the cyclooxygenase pathway.
| Target Enzyme/System | Inhibitory Concentration (IC50) | Species/System | Stimulus | Reference |
| 5-Lipoxygenase (LTB4 generation) | ~ 2.5 µM | Canine Neutrophils | A23187 | |
| 5-Lipoxygenase (iLTD4 release) | 9.6 ± 2.9 µM | Guinea-Pig Lung | Antigen | [1] |
| 5-Lipoxygenase (iLTB4 release) | 13.5 ± 2.2 µM | Guinea-Pig Lung | Antigen | [1] |
| 5-Lipoxygenase (peptide LT release) | 11.7 ± 2.2 µM | Human Lung | Calcium Ionophore | [1] |
| 5-Lipoxygenase (iLTB4 release) | 10.0 ± 1.1 µM | Human Lung | Calcium Ionophore | [1] |
| Cyclooxygenase | No inhibition at 50 µM | Guinea-Pig & Human Lung | - | [1] |
| Thromboxane Synthetase | No inhibition at 50 µM | Guinea-Pig & Human Lung | - | [1] |
Experimental Methodologies
The determination of the inhibitory activity of REV 5901 on 5-lipoxygenase has been conducted using various experimental setups. A common approach involves the use of isolated cells or tissues that are known to produce leukotrienes upon stimulation.
Cell-Based Lipoxygenase Inhibition Assay Protocol
This protocol provides a general framework for assessing the inhibitory effect of compounds like REV 5901 on 5-lipoxygenase activity in a cellular context.
1. Cell Preparation:
-
Polymorphonuclear leukocytes (PMNLs) or other suitable cell lines (e.g., RBL-1) are isolated and suspended in a buffered salt solution.
2. Pre-incubation with Inhibitor:
-
The cell suspension is pre-incubated with varying concentrations of REV 5901 or a vehicle control for a defined period at 37°C.
3. Stimulation of Leukotriene Synthesis:
-
Leukotriene production is initiated by adding a stimulating agent, such as the calcium ionophore A23187 or an appropriate antigen.
4. Termination of Reaction:
-
The reaction is stopped after a specific incubation time by centrifugation and/or the addition of a quenching agent.
5. Quantification of Leukotrienes:
-
The amount of leukotrienes (e.g., LTB4, LTD4) in the supernatant is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or High-Performance Liquid Chromatography (HPLC).
6. Data Analysis:
-
The percentage of inhibition for each concentration of REV 5901 is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a dose-response curve.
Visualizing the Mechanism and Workflow
To further illustrate the context of REV 5901's action and the experimental approach to its characterization, the following diagrams are provided.
Caption: Lipoxygenase signaling pathway and the inhibitory action of REV 5901.
Caption: Experimental workflow for determining the IC50 of REV 5901.
References
- 1. Inhibition by REV-5901 of leukotriene release from guinea-pig and human lung tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. REV 5901: an orally effective peptidoleukotriene antagonist, detailed biochemical/pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a 5-lipoxygenase inhibitor, REV-5901, on leukotriene and histamine release from human lung tissue in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of REV 5901 and Novel Leukotriene Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of REV 5901, a dual-action leukotriene inhibitor, with a range of novel leukotriene inhibitors. The information is presented to facilitate objective analysis and is supported by available experimental data.
Introduction to Leukotriene Inhibition
Leukotrienes are potent inflammatory mediators derived from arachidonic acid, playing a crucial role in the pathophysiology of various inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions. The leukotriene cascade is a key target for therapeutic intervention. This guide focuses on inhibitors of this pathway, comparing the established compound REV 5901 against newer agents targeting different enzymes and receptors within the pathway.
REV 5901 is distinguished by its dual mechanism of action, functioning as both a 5-lipoxygenase (5-LO) inhibitor, which blocks the synthesis of all leukotrienes, and as a cysteinyl-leukotriene (CysLT) receptor antagonist, which specifically blocks the effects of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄).[1][2] Novel leukotriene inhibitors have been developed to target specific components of the pathway with greater selectivity and potentially improved therapeutic profiles. These include inhibitors of 5-lipoxygenase-activating protein (FLAP), leukotriene A₄ hydrolase (LTA₄H), and more selective CysLT₁ receptor antagonists.
Comparative Efficacy Data
The following tables summarize the available quantitative data for REV 5901 and a selection of novel leukotriene inhibitors. This data allows for a direct comparison of their potency in various in vitro and in vivo models.
Table 1: 5-Lipoxygenase (5-LO) and FLAP Inhibitors
| Compound | Target | Assay System | IC₅₀ / Kᵢ | Reference |
| REV 5901 | 5-LO | Canine Neutrophils (LTB₄ generation) | ~2.5 µM | [1] |
| 5-LO | Guinea Pig Lung (iLTD₄ release) | 9.6 ± 2.9 µM | ||
| 5-LO | Guinea Pig Lung (iLTB₄ release) | 13.5 ± 2.2 µM | ||
| 5-LO | Human Lung (peptide LT release) | 11.7 ± 2.2 µM | ||
| 5-LO | Human Lung (iLTB₄ release) | 10.0 ± 1.1 µM | ||
| Zileuton | 5-LO | Human Whole Blood (LTB₄ synthesis) | 0.9 µM | [3] |
| 5-LO | Human PMNL (LTB₄ biosynthesis) | 0.4 µM | [3] | |
| 5-LO | Rat PMNL (5-HETE synthesis) | 0.3 µM | [3] | |
| Licofelone | 5-LO | Not Specified | 0.18 µM | [4] |
| COX | Not Specified | 0.21 µM | [4] | |
| GSK2190915 (AM803) | FLAP | Human Whole Blood (LTB₄ production) | Not specified, but >90% inhibition at 100mg daily dose | [5] |
Table 2: Leukotriene A₄ Hydrolase (LTA₄H) Inhibitors
| Compound | Target | Assay System | IC₅₀ / IC₉₀ | Reference |
| LYS006 | LTA₄H | Enzyme Assay (hydrolysis of Arg-AMC) | IC₅₀ = 2 nM | [6] |
| LTA₄H | Human Whole Blood (LTB₄ biosynthesis) | IC₅₀ = 167 nM | [6] | |
| LTA₄H | Human Whole Blood (LTB₄ production) | IC₉₀ = ~57 ng/mL (~143 nM) | [7] | |
| Acebilustat | LTA₄H | Clinical Trial (sputum neutrophils) | 65% reduction from baseline with 100 mg dose |
Table 3: Cysteinyl-Leukotriene (CysLT) Receptor Antagonists
| Compound | Target | Assay System | Kᵢ / Kₑ / pA₂ | Reference |
| REV 5901 | CysLT Receptor | Guinea Pig Lung Membranes ([³H]-LTD₄ binding) | Kᵢ = 0.7 µM | [8] |
| CysLT Receptor | Guinea Pig Parenchymal Strips (LTC₄/D₄/E₄ induced contractions) | Kₑ = ~3 µM | [8] | |
| Montelukast | CysLT₁ Receptor | Guinea Pig Lung ([³H]-LTD₄ binding) | Kᵢ = 0.18 ± 0.03 nM | [9] |
| CysLT₁ Receptor | Guinea Pig Trachea (LTD₄ induced contractions) | pA₂ = 9.3 | [9] | |
| Zafirlukast | CysLT₁ Receptor | Not Specified | Not Specified | |
| Pranlukast | CysLT₁ Receptor | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of efficacy data. Below are summaries of key experimental protocols cited in this guide.
5-Lipoxygenase Inhibition Assay (Zileuton)
-
System: Human polymorphonuclear leukocytes (PMNLs).
-
Methodology:
-
Isolate human PMNLs from peripheral blood.
-
Pre-incubate the cells with various concentrations of zileuton or vehicle control.
-
Stimulate the cells with a calcium ionophore (e.g., A23187) to induce leukotriene synthesis.
-
After a defined incubation period, terminate the reaction.
-
Extract the leukotrienes from the cell suspension.
-
Quantify the amount of LTB₄ produced using a specific immunoassay (e.g., ELISA) or by chromatographic methods (e.g., HPLC).[3][10]
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in LTB₄ production compared to the vehicle control.
-
Cysteinyl-Leukotriene Receptor Binding Assay (REV 5901 & Montelukast)
-
System: Guinea pig lung membrane preparations.
-
Methodology:
-
Prepare a crude membrane fraction from guinea pig lung tissue.
-
Incubate the membrane preparation with a fixed concentration of radiolabeled LTD₄ (e.g., [³H]-LTD₄).
-
In parallel incubations, include increasing concentrations of the unlabeled test compound (REV 5901 or montelukast) or a known standard.
-
Allow the binding to reach equilibrium.
-
Separate the membrane-bound radioactivity from the unbound radioligand by rapid filtration.
-
Quantify the radioactivity trapped on the filters using liquid scintillation counting.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.[8][9][11]
-
Human Whole Blood LTB₄ Biosynthesis Assay (LYS006)
-
System: Ex vivo human whole blood.
-
Methodology:
-
Collect fresh human whole blood.
-
Pre-incubate aliquots of whole blood with various concentrations of LYS006 or vehicle control for a specified time (e.g., 30 minutes).[6]
-
Stimulate LTB₄ production by adding a calcium ionophore (e.g., A23187).[7]
-
Incubate at 37°C for a defined period.
-
Stop the reaction and separate the plasma.
-
Measure the concentration of LTB₄ in the plasma using a validated method such as ELISA or LC-MS/MS.
-
Calculate the IC₅₀ or IC₉₀ values based on the reduction in LTB₄ levels compared to the control.
-
Signaling Pathways and Experimental Workflows
Visual representations of the leukotriene signaling pathway and a typical experimental workflow can aid in understanding the mechanisms of action and the methods used for evaluation.
Caption: Leukotriene signaling pathway and points of inhibition.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. CysLT1 receptor antagonists pranlukast and zafirlukast inhibit LRRC8-mediated volume regulated anion channels independently of the receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The 5-lipoxygenase-activating protein inhibitor, GSK2190915, attenuates the early and late responses to inhaled allergen in mild asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. REV 5901: an orally effective peptidoleukotriene antagonist, detailed biochemical/pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacology of montelukast sodium (Singulair), a potent and selective leukotriene D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 25b550616d.clvaw-cdnwnd.com [25b550616d.clvaw-cdnwnd.com]
- 11. Identification of leukotriene D4 specific binding sites in the membrane preparation isolated from guinea pig lung - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming REV 5901 Target Engagement in Living Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methods to confirm the target engagement of REV 5901 in living cells. REV 5901 is a well-characterized dual inhibitor, acting as a competitive antagonist of the leukotriene receptor and an inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[1] Verifying the direct interaction of a compound with its intended target within a cellular context is a critical step in drug discovery, providing crucial evidence for its mechanism of action.
This document outlines and compares established indirect methods with modern direct biophysical techniques for assessing target engagement. We will delve into detailed experimental protocols and present comparative data for REV 5901 and other relevant 5-lipoxygenase inhibitors.
Comparison of Methodologies for Target Engagement
Confirming that a drug candidate interacts with its target in a complex cellular environment is paramount. Various techniques can be employed, ranging from quantifying the downstream effects of target modulation to directly measuring the physical interaction between the compound and the target protein.
| Method | Principle | Readout | Throughput | Direct/Indirect | Cellular Context |
| Downstream Product Quantification (e.g., Leukotriene B4 ELISA) | Measures the biological consequence of target inhibition. | Concentration of downstream metabolites (e.g., LTB4). | Medium to High | Indirect | Intact cells |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[2][3] | Amount of soluble protein remaining after heat treatment.[2][3] | Low to High (format dependent)[4][5] | Direct | Intact cells or lysates[2] |
| Live-Cell Fluorescence-Based Assays | Utilizes fluorescent probes that change their properties upon enzymatic activity.[6][7] | Changes in fluorescence intensity or localization.[6][7] | High | Direct | Intact cells |
Quantitative Comparison of 5-Lipoxygenase Inhibitors
The following table summarizes the reported cellular activities of REV 5901 and other commonly used 5-lipoxygenase inhibitors. This data is primarily derived from assays measuring downstream effects of 5-LO inhibition.
| Compound | Mechanism of Action | Cell Line | Assay | IC50 | Reference |
| REV 5901 | Non-redox 5-LO inhibitor[1] | Capan-2 Pancreatic Cancer Cells | Cell Viability (WST-1) | 76 µM | [8] |
| Capan-2 Pancreatic Cancer Cells | Colony Formation | 10 µM | [8] | ||
| Zileuton | Iron-ligand 5-LO inhibitor | THP-1 Leukemia Cells | 5-LO Product Formation | ~1 µM | [8] |
| Capan-2 Pancreatic Cancer Cells | Cell Viability (WST-1) | >100 µM | [8] | ||
| AA-861 | Redox-type 5-LO inhibitor | Capan-2 Pancreatic Cancer Cells | Cell Viability (WST-1) | 57 µM | [8] |
| Capan-2 Pancreatic Cancer Cells | Colony Formation | 25 µM | [8] | ||
| MK-886 | FLAP Inhibitor[9][10] | Capan-2 Pancreatic Cancer Cells | Cell Viability (WST-1) | 37 µM | [8] |
| Capan-2 Pancreatic Cancer Cells | Colony Formation | 15 µM | [8] | ||
| Washed Human Platelets | COX-1 Activity | 13-15 µM | [9] |
FLAP (5-Lipoxygenase-Activating Protein) is essential for 5-LO activity in intact cells.[11]
Experimental Protocols
Downstream Product Quantification: Leukotriene B4 (LTB4) ELISA
This method indirectly confirms 5-LO target engagement by measuring the inhibition of its catalytic activity.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., THP-1 monocytes) at a suitable density and allow them to adhere. Pre-incubate the cells with various concentrations of REV 5901 or other inhibitors for a specified time (e.g., 10 minutes).
-
Stimulation: Induce 5-LO activity by stimulating the cells with a calcium ionophore (e.g., A23187 at 5 µM) and arachidonic acid (10 µM).[8]
-
Sample Collection: After a defined incubation period, collect the cell culture supernatant.
-
LTB4 Quantification: Measure the concentration of LTB4 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the LTB4 concentration against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for directly confirming target engagement in a physiological context by measuring the thermal stabilization of a protein upon ligand binding.[2][3]
Protocol:
-
Cell Treatment: Treat intact cells in suspension or adherent in plates with REV 5901 or vehicle control for a defined period (e.g., 1-3 hours) at 37°C.[12]
-
Heat Shock: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes), followed by a cooling step to 25°C.[12]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble 5-lipoxygenase by Western blotting or other protein quantification methods like AlphaScreen.[13]
-
Data Analysis: Generate a melting curve by plotting the amount of soluble 5-LO against the temperature for both vehicle and REV 5901-treated samples. A shift in the melting curve to a higher temperature indicates target engagement.
Live-Cell Fluorescence-Based 5-LO Activity Assay
This method allows for the real-time, direct measurement of 5-LO activity in living cells using a fluorescent probe.
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate suitable for fluorescence measurements.
-
Probe Loading: Load the cells with a fluorescent probe that is sensitive to 5-LO activity, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[6][14] This probe becomes fluorescent upon oxidation by lipid peroxides generated by lipoxygenases.
-
Inhibitor Treatment: Add REV 5901 or other inhibitors at various concentrations to the wells and incubate.
-
Stimulation and Measurement: Initiate 5-LO activity by adding a stimulus like a calcium ionophore. Immediately begin monitoring the change in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 530 nm).[6]
-
Data Analysis: Calculate the rate of fluorescence increase for each inhibitor concentration. Determine the IC50 value by plotting the rate of reaction against the inhibitor concentration.
Visualizing Pathways and Workflows
// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; _5_LO [label="5-Lipoxygenase\n(5-LO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Leukotriene_A4 [label="Leukotriene A4\n(LTA4)", fillcolor="#FBBC05", fontcolor="#202124"]; Leukotriene_B4 [label="Leukotriene B4\n(LTB4)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cysteinyl_Leukotrienes [label="Cysteinyl Leukotrienes\n(LTC4, LTD4, LTE4)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Leukotriene_Receptor [label="Leukotriene\nReceptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", fillcolor="#34A853", fontcolor="#FFFFFF"]; REV5901_1 [label="REV 5901", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; REV5901_2 [label="REV 5901", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Arachidonic_Acid -> _5_LO [label=""]; _5_LO -> Leukotriene_A4 [label=""]; Leukotriene_A4 -> Leukotriene_B4 [label=""]; Leukotriene_A4 -> Cysteinyl_Leukotrienes [label=""]; Leukotriene_B4 -> Inflammation [label=""]; Cysteinyl_Leukotrienes -> Leukotriene_Receptor [label=""]; Leukotriene_Receptor -> Inflammation [label=""]; REV5901_1 -> _5_LO [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; REV5901_2 -> Leukotriene_Receptor [arrowhead=tee, color="#EA4335", style=dashed, label="Antagonism"]; } dot Figure 1. Mechanism of action of REV 5901.
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; treat_cells [label="Treat cells with\nREV 5901 or vehicle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; heat_shock [label="Apply heat shock\n(temperature gradient)", fillcolor="#FBBC05", fontcolor="#202124"]; lyse_cells [label="Lyse cells", fillcolor="#EA4335", fontcolor="#FFFFFF"]; centrifuge [label="Centrifuge to pellet\naggregated proteins", fillcolor="#34A853", fontcolor="#FFFFFF"]; collect_supernatant [label="Collect supernatant\n(soluble proteins)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quantify [label="Quantify soluble 5-LO\n(e.g., Western Blot)", fillcolor="#FBBC05", fontcolor="#202124"]; analyze [label="Analyze data and\ngenerate melting curve", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> treat_cells; treat_cells -> heat_shock; heat_shock -> lyse_cells; lyse_cells -> centrifuge; centrifuge -> collect_supernatant; collect_supernatant -> quantify; quantify -> analyze; analyze -> end; } dot Figure 2. Cellular Thermal Shift Assay (CETSA) workflow.
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; seed_cells [label="Seed cells in a\nmulti-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; load_probe [label="Load cells with\nfluorescent probe", fillcolor="#FBBC05", fontcolor="#202124"]; add_inhibitor [label="Add REV 5901 or\nother inhibitors", fillcolor="#EA4335", fontcolor="#FFFFFF"]; stimulate_measure [label="Stimulate 5-LO activity and\nmeasure fluorescence", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Analyze fluorescence kinetics\nand determine IC50", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> seed_cells; seed_cells -> load_probe; load_probe -> add_inhibitor; add_inhibitor -> stimulate_measure; stimulate_measure -> analyze; analyze -> end; } dot Figure 3. Live-cell fluorescence-based assay workflow.
References
- 1. Carborane-Based Analog of Rev-5901 Attenuates Growth of Colon Carcinoma In Vivo [mdpi.com]
- 2. CETSA [cetsa.org]
- 3. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Fluorescence-Based Assay for Measuring the Redox Potential of 5-Lipoxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A fluorescence-based assay for measuring the redox potential of 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
REV 5901: A Comparative Analysis of its Selectivity for Leukotriene Receptors Versus Other GPCRs
For Immediate Release
This guide provides a detailed comparison of REV 5901's pharmacological profile, with a specific focus on its selectivity for leukotriene receptors over other G-protein coupled receptors (GPCRs). The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to REV 5901
REV 5901, chemically known as α-pentyl-3-(2-quinolinylmethoxy)-benzenemethanol, is a dual-action antagonist of cysteinyl-leukotriene receptors and an inhibitor of the 5-lipoxygenase (5-LO) enzyme. Leukotrienes are potent inflammatory mediators derived from arachidonic acid, and their receptors are key targets in inflammatory and allergic diseases. REV 5901's therapeutic potential is linked to its ability to competitively block the action of peptidoleukotrienes (LTC₄, LTD₄, and LTE₄) at their receptors and to inhibit their synthesis.
Selectivity Profile of REV 5901
The efficacy and safety of a pharmacological agent are critically dependent on its selectivity for the intended target. This section details the binding affinity and functional activity of REV 5901 at its primary targets and a range of other GPCRs and related enzymes.
Primary Target Activity
REV 5901 demonstrates potent and competitive antagonism at cysteinyl-leukotriene receptors. In vitro studies have established a binding affinity (Ki) of 0.7 µM for [³H]leukotriene D₄ ([³H]-LTD₄) binding to membranes from guinea pig lungs[1]. Functionally, it exhibits antagonist activity with Kb values of approximately 3 µM against contractions induced by LTC₄, LTD₄, and LTE₄ in guinea pig parenchymal strips[1].
In addition to its receptor antagonist activity, REV 5901 inhibits the 5-lipoxygenase enzyme, which is responsible for the synthesis of leukotrienes. The IC₅₀ values for the inhibition of immunoreactive LTD₄ and LTB₄ release are in the range of 9.6 to 13.5 µM[2].
Comparative Selectivity Against Other GPCRs and Enzymes
Extensive studies have been conducted to evaluate the selectivity of REV 5901 against a panel of other receptors and enzymes to assess its potential for off-target effects. The available data indicates a high degree of selectivity for the leukotriene pathway.
| Receptor/Enzyme Family | Specific Target | REV 5901 Activity | Reference |
| Leukotriene Receptors | Cysteinyl-Leukotriene (CysLT) | Ki = 0.7 µM ([³H]-LTD₄ binding) | [1] |
| Kb ≈ 3 µM (functional antagonism) | [1] | ||
| Lipoxygenase Pathway | 5-Lipoxygenase (5-LO) | IC₅₀ = 9.6 - 13.5 µM (inhibition of LT release) | [2] |
| Prostanoid Pathway | Cyclooxygenase (COX) | No inhibition at concentrations up to 50 µM | [2] |
| Thromboxane Synthetase | No inhibition at concentrations up to 50 µM | [2] | |
| Phospholipases | Phospholipase A₂ | No inhibition at concentrations up to 50 µM | [2] |
| Phosphodiesterases | Multiple Forms | Ineffective | [1] |
| Platelet-Activating Factor | PAF Receptor | Did not attenuate PAF-induced bronchoconstriction | [3] |
| Did not alter PAF-induced contractions of lung parenchymal strips | [3] | ||
| Other Spasmogens | General | Relatively ineffective against contractions induced by other spasmogens | [1] |
| Histamine Receptors | Histamine-induced release | At 10 µM, inhibited antigen-induced histamine release | [4] |
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the mechanisms of action and the experimental procedures used to characterize REV 5901, the following diagrams illustrate the leukotriene signaling pathway and a typical experimental workflow for a radioligand binding assay.
Detailed Experimental Protocols
Radioligand Binding Assay for Leukotriene D₄ Receptor
This protocol is a composite based on established methods for GPCR radioligand binding assays.
1. Membrane Preparation:
-
Guinea pig lungs are homogenized in ice-cold 10 mM Tris-HCl buffer (pH 7.5) containing 150 mM NaCl.
-
The homogenate is centrifuged at a low speed to remove debris.
-
The supernatant is then centrifuged at a high speed to pellet the crude membrane fraction.
-
The membrane pellet is washed and resuspended in the binding buffer. Protein concentration is determined using a standard assay (e.g., Bradford or BCA).
2. Binding Assay:
-
The assay is performed in a final volume of 250 µL in 96-well plates.
-
For total binding, membrane protein (e.g., 50-100 µg) is incubated with a fixed concentration of [³H]-LTD₄ (e.g., 1-2 nM).
-
For non-specific binding, the incubation mixture also contains a high concentration of unlabeled LTD₄ (e.g., 1 µM).
-
For competition binding, incubations are set up with [³H]-LTD₄ and varying concentrations of REV 5901.
-
The incubation is carried out at 37°C for 20-25 minutes to reach equilibrium[5].
3. Separation and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in buffer.
-
The filters are washed quickly with ice-cold buffer to remove unbound radioligand.
-
The filters are then placed in scintillation vials with scintillation cocktail, and the radioactivity is counted in a liquid scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC₅₀ value for REV 5901 is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Guinea Pig Lung Parenchymal Strip Contraction Assay
This functional assay assesses the ability of REV 5901 to antagonize leukotriene-induced smooth muscle contraction.
1. Tissue Preparation:
-
Subpleural lung strips (approximately 2x2x10 mm) are excised from guinea pig lungs and suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
One end of the strip is attached to a fixed hook, and the other to an isometric force transducer.
-
The strips are equilibrated under a resting tension of approximately 1 g for at least 60 minutes, with regular washing.
2. Contraction Measurement:
-
Cumulative concentration-response curves to a contractile agonist (e.g., LTD₄) are generated by adding increasing concentrations of the agonist to the organ bath.
-
To assess the antagonist activity of REV 5901, the tissue strips are pre-incubated with REV 5901 for a set period (e.g., 30 minutes) before generating the concentration-response curve to the agonist.
-
The contractile responses are recorded and measured as the change in tension (in grams or millinewtons).
3. Data Analysis:
-
The antagonist potency (Kb) of REV 5901 is calculated using the Schild equation, which relates the shift in the agonist concentration-response curve in the presence of the antagonist to the antagonist concentration.
Conclusion
The available experimental data strongly indicates that REV 5901 is a selective antagonist of cysteinyl-leukotriene receptors with additional inhibitory activity against 5-lipoxygenase. Its lack of significant activity at a range of other GPCRs and related enzymes at therapeutically relevant concentrations underscores its targeted pharmacological profile. This selectivity is a crucial attribute for a therapeutic candidate, as it minimizes the potential for off-target side effects. The detailed protocols provided herein offer a framework for the continued investigation and characterization of REV 5901 and other compounds targeting the leukotriene pathway.
References
- 1. REV 5901: an orally effective peptidoleukotriene antagonist, detailed biochemical/pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition by REV-5901 of leukotriene release from guinea-pig and human lung tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of REV 5901, a 5-lipoxygenase inhibitor and leukotriene antagonist, on pulmonary responses to platelet activating factor in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of a 5-lipoxygenase inhibitor, REV-5901, on leukotriene and histamine release from human lung tissue in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of leukotriene D4 specific binding sites in the membrane preparation isolated from guinea pig lung - PubMed [pubmed.ncbi.nlm.nih.gov]
A Side-by-Side Analysis of REV 5901 and Other Anti-inflammatory Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of REV 5901, a dual 5-lipoxygenase inhibitor and leukotriene receptor antagonist, with other key anti-inflammatory compounds targeting the leukotriene pathway. This analysis is supported by available experimental data to inform research and development decisions.
Leukotrienes are potent pro-inflammatory mediators derived from arachidonic acid, playing a crucial role in the pathophysiology of various inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. The 5-lipoxygenase (5-LOX) enzyme is central to the biosynthesis of leukotrienes. Consequently, targeting the 5-LOX pathway presents a key therapeutic strategy for managing these conditions. This guide focuses on REV 5901 and provides a comparative analysis with two other well-established drugs that modulate this pathway: Zileuton, a 5-LOX inhibitor, and Montelukast, a cysteinyl leukotriene receptor 1 (CysLT1) antagonist.
Mechanism of Action: A Tripartite View of the Leukotriene Pathway
The anti-inflammatory effects of REV 5901, Zileuton, and Montelukast are all centered on the 5-lipoxygenase pathway, albeit through different mechanisms. REV 5901 exhibits a dual mechanism of action, positioning it uniquely among these compounds. It not only inhibits the 5-lipoxygenase enzyme, thereby blocking the production of all leukotrienes, but it also acts as a competitive antagonist at the leukotriene D4 (LTD4) receptor.[1] Zileuton's primary mechanism is the direct inhibition of the 5-lipoxygenase enzyme, preventing the conversion of arachidonic acid into leukotrienes.[2][3] In contrast, Montelukast acts downstream by selectively antagonizing the CysLT1 receptor, blocking the effects of cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[4][5]
Comparative Analysis of In Vitro Potency
The following tables summarize the available quantitative data for the in vitro potency of REV 5901, Zileuton, and Montelukast. It is important to note that these values are compiled from different studies and experimental conditions may vary, thus direct comparison should be made with caution.
Table 1: 5-Lipoxygenase (5-LOX) Inhibition
| Compound | Assay Type | IC50 (µM) | Source |
| REV 5901 | A23187-induced LTB4 generation (canine neutrophils) | ~2.5 | [6] |
| Antigen-induced iLTD4 release (guinea-pig lung) | 9.6 ± 2.9 | [2] | |
| Antigen-induced iLTB4 release (guinea-pig lung) | 13.5 ± 2.2 | [2] | |
| Calcium ionophore-induced leukotriene release (human lung) | 10.0 - 11.7 | [2] | |
| Zileuton | PGE2 production in human whole blood | 12.9 | [7] |
| [3H]-AA release from macrophages | 3.5 | [7] | |
| PGE2 production in macrophages | 1.94 | [7] | |
| Montelukast | Not applicable (Leukotriene Receptor Antagonist) | - |
Table 2: Leukotriene Receptor Antagonism
| Compound | Receptor | Assay Type | Ki (µM) | Source |
| REV 5901 | LTD4 | [3H]-LTD4 binding (guinea pig lung membranes) | 0.7 | [1] |
| Zileuton | Not applicable (5-LOX Inhibitor) | - | - | |
| Montelukast | CysLT1 | Not specified | 0.0023 (nM) | [8] |
In Vivo Efficacy: Preclinical Models of Inflammation
The anti-inflammatory properties of these compounds have been evaluated in various animal models.
Table 3: In Vivo Anti-inflammatory Activity
| Compound | Animal Model | Effect | Dosage | Source |
| REV 5901 | LTD4-induced bronchoconstriction (guinea pig) | Inhibition of bronchoconstriction | 10-30 mg/kg, i.v. | [9] |
| PAF-induced airway hyperresponsiveness (guinea pig) | Attenuated increased responsiveness to histamine | 10 mg/kg, i.v. | [9] | |
| Zileuton | Carrageenan-induced pleurisy (rat) | Suppressed PGE2 and 6-keto PGF1α levels | Not specified | [7] |
| Montelukast | Not directly compared with REV 5901 in available literature |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to evaluate the compounds discussed.
5-Lipoxygenase (5-LOX) Enzyme Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against 5-LOX activity.
Materials:
-
Purified 5-lipoxygenase enzyme
-
Arachidonic acid (substrate)
-
Test compounds (REV 5901, Zileuton)
-
Assay buffer (e.g., Tris-HCl with CaCl2 and ATP)
-
Enzyme-linked immunosorbent assay (ELISA) kit for LTB4 or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Enzyme and Compound Preparation: Prepare serial dilutions of the test compounds.
-
Pre-incubation: In a microplate, add the 5-LOX enzyme solution to wells containing either the test compound or vehicle control. Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add arachidonic acid to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
-
Reaction Termination: Stop the reaction by adding a suitable stopping agent (e.g., cold methanol or a specific inhibitor).
-
Quantification of Product: Measure the amount of LTB4 produced using a specific ELISA kit or by HPLC analysis.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Leukotriene D4 (LTD4) Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the CysLT1 receptor.
Materials:
-
Cell membranes prepared from a source rich in CysLT1 receptors (e.g., guinea pig lung)
-
Radiolabeled ligand (e.g., [3H]-LTD4)
-
Unlabeled test compounds (REV 5901, Montelukast)
-
Binding buffer (e.g., Tris-HCl with MgCl2 and CaCl2)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Reaction Setup: In a reaction tube, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a time sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter under vacuum. The filter will trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification of Bound Ligand: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
Carrageenan-Induced Paw Edema in Rodents
Objective: To evaluate the in vivo anti-inflammatory efficacy of a test compound.
Procedure:
-
Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for at least one week.
-
Baseline Measurement: Measure the initial volume of the hind paw of each animal using a plethysmometer.
-
Compound Administration: Administer the test compound (e.g., REV 5901) or vehicle control orally or via intraperitoneal injection at a predetermined time before the inflammatory challenge.
-
Induction of Inflammation: Inject a sterile solution of carrageenan (typically 1%) into the sub-plantar region of the hind paw to induce localized inflammation and edema.
-
Paw Volume Measurement: Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point.
Conclusion
REV 5901 presents a compelling profile as an anti-inflammatory agent due to its dual mechanism of action, targeting both the synthesis and the receptor-level effects of leukotrienes. The available in vitro data suggests that it is a potent inhibitor of 5-lipoxygenase and a competitive antagonist of the LTD4 receptor. While direct comparative studies with modern therapeutics like Zileuton and Montelukast are limited, the existing preclinical data for REV 5901 demonstrates its potential in mitigating inflammatory responses. Further research involving head-to-head comparisons under standardized experimental conditions is warranted to fully elucidate the relative therapeutic potential of REV 5901 in the landscape of anti-inflammatory drug development. This guide provides a foundational comparison to aid researchers in designing such future studies.
References
- 1. REV 5901: an orally effective peptidoleukotriene antagonist, detailed biochemical/pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition by REV-5901 of leukotriene release from guinea-pig and human lung tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a 5-lipoxygenase inhibitor, REV-5901, on leukotriene and histamine release from human lung tissue in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A review of montelukast in the treatment of asthma and allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Myocardial salvage induced by REV-5901: an inhibitor and antagonist of the leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effects of REV 5901, a 5-lipoxygenase inhibitor and leukotriene antagonist, on pulmonary responses to platelet activating factor in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of REV 5901's Anti-Tumor Effects: A Comparative Guide
For researchers and drug development professionals exploring novel anti-cancer therapies, the 5-lipoxygenase (5-LOX) pathway presents a compelling target. This enzyme is a key player in the production of leukotrienes, inflammatory mediators that have been implicated in tumorigenesis.[1][2][3] This guide provides an objective comparison of the in vivo anti-tumor effects of REV 5901, a 5-LOX inhibitor, with another notable inhibitor in its class, Zileuton. The information presented is supported by experimental data from preclinical studies to aid in the evaluation of these compounds for further investigation.
Comparative Efficacy of 5-Lipoxygenase Inhibitors
The following table summarizes the quantitative data from in vivo studies investigating the anti-tumor effects of REV 5901 and Zileuton in different cancer models. While direct head-to-head in vivo studies are limited, this comparative summary provides insights into their individual potencies and contexts of efficacy.
| Compound | Cancer Model | Animal Model | Key Findings | Reference |
| REV 5901 | Colorectal Carcinoma (CT26CL25 cells) | BALB/c mice | Lacked in vivo efficacy at 30 mg/kg i.p. daily for 15 days. No significant reduction in tumor volume compared to control. | [4] |
| CarbZDChin (REV 5901 analog) | Colorectal Carcinoma (CT26CL25 cells) | BALB/c mice | Significantly reduced mean tumor volume compared to control, REV 5901, and another analog (CarbZDNaph) at 30 mg/kg i.p. daily for 15 days. | [4] |
| Zileuton | Cervical Cancer (CaLo and Caski cells) | Xenograft mouse models | Significantly prevented tumor formation and decreased tumor growth at non-toxic doses. | [5] |
| Zileuton | Colon Cancer (LoVo and HT29 cells) | Athymic mice (xenografts) | Significantly decreased tumor size (volume and weight) in both LoVo and HT29 xenografts. | [6] |
| Zileuton | Intestinal Polyposis | APCΔ468 mice | Reduced the number of polyps and decreased polyp-associated and systemic inflammation. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for the key in vivo studies cited in this guide.
REV 5901 and its Analogs in a Colorectal Carcinoma Model[4]
-
Cell Line: Mouse colorectal carcinoma cell line CT26CL25.
-
Animal Model: Male BALB/c mice.
-
Tumor Induction: Subcutaneous injection of 3 x 10^6 CT26CL25 cells into the dorsal right lumbosacral region.
-
Treatment Protocol:
-
Treatment was initiated 10 days after tumor cell implantation when tumors became palpable.
-
Animals were randomized into four groups: control (PBS), REV 5901, CarbZDNaph (analog 1), and CarbZDChin (analog 2).
-
Drugs were administered daily for 15 consecutive days via intraperitoneal (i.p.) injection at a dose of 30 mg/kg body weight.
-
-
Endpoint Measurement:
-
Tumors were harvested 25 days after implantation.
-
Tumor volume was calculated using the formula: (length × width²) × 0.52.
-
Zileuton in a Cervical Cancer Model[5]
-
Cell Lines: Human cervical cancer cell lines CaLo and Caski.
-
Animal Model: Xenograft mouse models.
-
Tumor Induction: Subcutaneous injection of cancer cells.
-
Treatment Protocol: Specific dosage and administration route for the in vivo model are not detailed in the abstract but are described as "nontoxic doses".
-
Endpoint Measurement: Tumor formation and tumor growth were monitored.
Zileuton in a Colon Cancer Model[6]
-
Cell Lines: Human colon cancer cell lines LoVo and HT29.
-
Animal Model: Athymic mice.
-
Tumor Induction: Subcutaneous injection of cancer cells to form xenografts.
-
Treatment Protocol: Zileuton was administered at a dose of 100 mg/kg/day.
-
Endpoint Measurement: Tumor volume was measured throughout the experiment, and tumor weight was determined at the end of the study.
Signaling Pathways and Experimental Workflow
To visually conceptualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: 5-Lipoxygenase Signaling Pathway in Cancer.
Caption: In Vivo Anti-Tumor Efficacy Experimental Workflow.
Discussion and Conclusion
The available in vivo data suggests that while REV 5901 itself did not demonstrate significant anti-tumor efficacy in a colorectal carcinoma model, its carborane analog, CarbZDChin, showed promising results.[4] This highlights the potential for structural modifications of REV 5901 to enhance its in vivo activity.
In contrast, Zileuton, another 5-LOX inhibitor, has shown consistent anti-tumor effects across multiple preclinical cancer models, including cervical and colon cancer.[5][6] Studies with Zileuton have demonstrated its ability to inhibit tumor formation, reduce tumor growth, and modulate inflammation within the tumor microenvironment.[7]
The differing outcomes between REV 5901 and Zileuton in the presented studies could be attributed to several factors, including the specific cancer models used, differences in drug metabolism and pharmacokinetics in vivo, and the inherent molecular heterogeneity of the tumors.
For researchers in the field, these findings underscore the importance of the 5-LOX pathway as a therapeutic target. While Zileuton appears to have a more established preclinical profile for anti-tumor activity, the potential of optimized REV 5901 analogs should not be discounted. Further head-to-head in vivo comparative studies would be invaluable to definitively determine the relative efficacy of these compounds. Moreover, exploring the combination of these 5-LOX inhibitors with other standard-of-care chemotherapies or immunotherapies could open new avenues for cancer treatment. This guide provides a foundational comparison to inform the strategic design of future preclinical and clinical investigations into 5-LOX inhibition for cancer therapy.
References
- 1. 5-Lipoxygenase: Underappreciated Role of a Pro-Inflammatory Enzyme in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipoxygenase (LOX) Pathway: A Promising Target to Combat Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-lipoxygenase antagonist therapy: a new approach towards targeted cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carborane-Based Analog of Rev-5901 Attenuates Growth of Colon Carcinoma In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zileuton inhibits arachidonate-5-lipoxygenase to exert antitumor effects in preclinical cervical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Zileuton, 5-Lipoxygenase Inhibitor, Acts as a Chemopreventive Agent in Intestinal Polyposis, by Modulating Polyp and Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
REV 5901: A Comparative Analysis of its Efficacy Across Preclinical Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of REV 5901's efficacy in various disease models. REV 5901 is distinguished by its dual mechanism of action as both a 5-lipoxygenase (5-LO) inhibitor and a competitive peptidoleukotriene receptor antagonist.[1][2][3] This document summarizes key experimental data, outlines methodologies, and presents signaling pathways to offer an objective comparison of its performance.
Quantitative Efficacy Data of REV 5901
The following tables summarize the in vitro and in vivo efficacy of REV 5901 across different experimental setups.
Table 1: In Vitro Efficacy of REV 5901
| Parameter | Model System | Value | Reference |
| Ki | [3H]-LTD4 binding (guinea pig lung membranes) | 0.7 µM | [1][2] |
| Kb | LTC4-, LTD4-, & LTE4-induced contraction (guinea pig parenchymal strips) | ~3 µM | [1] |
| IC50 | A23187-induced LTB4 generation (canine neutrophils) | ~2.5 µM | [4] |
| IC50 | Peptide-leukotriene induced spasmogenesis | ~0.1 µM | [4] |
| IC50 | Antigen-induced iLTD4 release (guinea pig lung) | 9.6 µM | [5] |
| IC50 | Antigen-induced iLTB4 release (guinea pig lung) | 13.5 µM | [5] |
| IC50 | Calcium ionophore-induced peptide leukotriene release (human lung) | 11.7 µM | [5] |
| IC50 | Calcium ionophore-induced iLTB4 release (human lung) | 10.0 µM | [5] |
| IC50 | Cell viability (CT26CL25 colon carcinoma cells) | 30 µM | [2] |
Table 2: In Vivo Efficacy of REV 5901
| Disease Model | Animal Model | Dosage | Key Finding | Reference |
| Myocardial Infarction | Dog | 10 + 2 mg/kg i.v. | Reduced infarct size from 56.6% to 28.6% of the hypoperfused zone. | [4] |
| Bronchoconstriction | Guinea Pig | 10-30 mg/kg i.v. | Substantially inhibited LTD4-induced bronchoconstriction. | [2][3] |
Signaling Pathway and Mechanism of Action
REV 5901 exerts its therapeutic effects by intervening in the arachidonic acid cascade at two distinct points. Firstly, it inhibits the 5-lipoxygenase enzyme, preventing the synthesis of leukotrienes. Secondly, it acts as a competitive antagonist at the cysteinyl leukotriene receptor 1 (CysLT1), blocking the effects of already synthesized peptidoleukotrienes (LTC4, LTD4, LTE4).
Caption: Dual mechanism of REV 5901 in the leukotriene pathway.
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
In Vitro Leukotriene Receptor Antagonism
-
Objective: To determine the binding affinity (Ki) and competitive antagonism (Kb) of REV 5901.
-
Preparation: Guinea pig lung membranes were prepared and used as a source of leukotriene receptors. Parenchymal strips from guinea pigs were also prepared for contraction studies.
-
Binding Assay (Ki): The binding affinity was determined by measuring the displacement of [3H]-LTD4 from the lung membranes in the presence of varying concentrations of REV 5901. The concentration of REV 5901 that inhibited 50% of [3H]-LTD4 binding was used to calculate the Ki value.[1]
-
Contraction Assay (Kb): Guinea pig parenchymal strips were exposed to LTC4, LTD4, and LTE4 to induce contractions. The ability of REV 5901 to inhibit these contractions was measured, and the Kb value was calculated to quantify its competitive antagonist activity.[1]
In Vivo Myocardial Infarction Model
-
Objective: To assess the efficacy of REV 5901 in reducing myocardial infarct size.
-
Animal Model: Anesthetized dogs.
-
Procedure: The left anterior descending coronary artery was occluded to induce ischemia, followed by reperfusion. REV 5901 was administered intravenously (10 mg/kg followed by 2 mg/kg). The area of the heart at risk and the infarcted area were determined to calculate the percentage of infarct size. Neutrophil accumulation in the ischemic heart tissue was also assessed.[4]
Experimental Workflow: General Approach
The following diagram illustrates a general workflow for evaluating the efficacy of a compound like REV 5901 in a preclinical setting.
Caption: A generalized workflow for preclinical drug evaluation.
Comparison with Alternatives
While direct head-to-head studies are limited in the reviewed literature, some context for comparison is available.
-
5-Lipoxygenase Inhibitors: In an in vitro study on guinea-pig lung, the order of potency for inhibiting iLTD4 release was reported as: AA-861 > REV-5901 > phenidone > nafazatrom > NDGA > BW755C.[5] This places REV 5901 as a relatively potent inhibitor among this class of compounds.
-
Platelet-Activating Factor (Paf) Antagonists: In a guinea pig model of Paf-induced bronchoconstriction, REV 5901 did not attenuate the immediate bronchoconstriction induced by Paf, a response that was preventable by Paf antagonists like SRI 63441 and WEB 2086.[3][6] However, REV 5901 did abolish the subsequent increase in airway responsiveness to histamine, suggesting a role for leukotrienes in this secondary effect.[3][6]
Conclusion
The available data demonstrate that REV 5901 is a potent dual-action inhibitor of the leukotriene pathway, showing efficacy in preclinical models of inflammatory conditions such as asthma and myocardial infarction, as well as potential in oncology. Its performance is comparable to or exceeds that of several other 5-lipoxygenase inhibitors. The detailed experimental data and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to evaluate the potential of REV 5901 in various therapeutic contexts. Further head-to-head comparative studies would be beneficial to more definitively position REV 5901 against current and emerging therapies.
References
- 1. REV 5901: an orally effective peptidoleukotriene antagonist, detailed biochemical/pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of REV 5901, a 5-lipoxygenase inhibitor and leukotriene antagonist, on pulmonary responses to platelet activating factor in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myocardial salvage induced by REV-5901: an inhibitor and antagonist of the leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition by REV-5901 of leukotriene release from guinea-pig and human lung tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of REV 5901, a 5-lipoxygenase inhibitor and leukotriene antagonist, on pulmonary responses to platelet activating factor in the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of REV 5901: A Procedural Guide
For researchers and scientists engaged in drug development, the responsible management of chemical compounds is as crucial as the discoveries they yield. REV 5901, a competitive leukotriene receptor antagonist and 5-lipoxygenase inhibitor, requires meticulous handling and disposal to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of REV 5901, aligning with standard laboratory safety practices for hazardous chemical waste.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) is mandatory when handling REV 5901.
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves.[2][3] | To prevent skin contact and irritation.[1] |
| Eye Protection | Safety glasses with side shields or goggles.[2] | To protect eyes from dust or splashes, preventing serious irritation.[1] |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if generating dust or aerosols. | To prevent respiratory tract irritation.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the collection and disposal of REV 5901 waste, encompassing the pure compound, contaminated materials, and solutions. Under no circumstances should REV 5901 or its waste be disposed of down the drain or in regular trash. [3][4][5]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Place pure REV 5901, along with any contaminated items such as weighing boats, gloves, and paper towels, into a dedicated, sealable, and clearly labeled hazardous waste container.[2][3]
-
For larger quantities, it is advisable to mix the solid waste with an inert absorbent material like sand, dry lime, or soda ash.[3]
-
-
Liquid Waste (Solutions):
-
Empty Containers:
-
Thoroughly empty any original containers.
-
The first rinse of the container with a suitable solvent (e.g., acetone or ethanol) must be collected and disposed of as hazardous liquid waste.[3]
-
After a triple rinse, the container can be managed according to your institution's guidelines for empty chemical containers.[6] The rinsate from acute hazardous waste containers must be collected as hazardous waste.[6]
-
2. Labeling and Storage:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "REV 5901" or "alpha-pentyl-3-(2-quinolinylmethoxy)benzenemethanol".[3]
-
List the approximate concentrations and any other components present in the waste mixture.[3]
-
Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory, away from incompatible materials.[4]
3. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][7]
-
Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[4][5]
4. Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure proper ventilation.
-
Wearing appropriate PPE, contain and control the spill.[3]
-
For solid spills, carefully sweep up the material to minimize dust generation.[3]
-
For liquid spills, use an inert absorbent material such as vermiculite or sand to absorb the liquid.[3][7]
-
Place all contaminated absorbent material and cleaning supplies into a sealed, labeled hazardous waste container.[3]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of REV 5901.
Caption: Disposal workflow for REV 5901 waste.
References
Essential Safety and Logistical Information for Handling REV 5901
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational guidelines, and disposal instructions for the handling of REV 5901, a potent research compound. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity. REV 5901 is identified as a competitive antagonist of the leukotriene receptor and an inhibitor of 5-lipoxygenase, playing a significant role in research related to asthma and colon carcinoma.
Key Compound Data
| Property | Value |
| Chemical Name | α-pentyl-3-(2-quinolinylmethoxy)-benzenemethanol |
| CAS Number | 101910-24-1 |
| Molecular Formula | C22H25NO2 |
| Molecular Weight | 335.44 g/mol |
Personal Protective Equipment (PPE)
Due to the absence of a publicly available, detailed Safety Data Sheet (SDS) specific to REV 5901, the following PPE recommendations are based on general best practices for handling potent, powdered research compounds of this nature. A thorough risk assessment should be conducted for any specific experimental protocol.
| PPE Category | Minimum Requirement | Recommended for High-Concentration or Aerosol-Generating Procedures |
| Hand Protection | Nitrile gloves | Double-gloving with nitrile gloves |
| Eye Protection | Safety glasses with side shields | Chemical splash goggles or a face shield |
| Body Protection | Laboratory coat | Disposable gown or coveralls |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area | A NIOSH-approved respirator (e.g., N95 or higher) should be used if there is a risk of inhalation of dust or aerosols. |
Operational Plans: Handling and Storage
Handling:
-
Ventilation: All handling of powdered REV 5901 should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, follow the first aid measures outlined below.
-
Aerosol Generation: Avoid actions that could generate dust or aerosols, such as vigorous shaking or scraping. If such actions are necessary, they must be performed within a fume hood.
Storage:
-
Temperature: Store REV 5901 powder at -20°C for long-term stability.
-
Container: Keep the container tightly sealed to prevent degradation and contamination.
-
Incompatibilities: Store away from strong oxidizing agents.
Emergency Procedures
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.
-
Specific Hazards: As with many organic compounds, combustion may produce toxic fumes, including carbon monoxide and nitrogen oxides.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.
Disposal Plan
Dispose of REV 5901 and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Unused Compound: Unused REV 5901 should be treated as hazardous chemical waste. It should be collected in a clearly labeled, sealed container.
-
Contaminated Materials: All disposable labware (e.g., pipette tips, tubes, gloves) that has come into contact with REV 5901 should be collected in a designated hazardous waste container.
-
Waste Collection: Arrange for pick-up and disposal by a licensed hazardous waste disposal service. Do not dispose of REV 5901 down the drain or in regular trash.
Experimental Protocols
In Vitro Leukotriene Receptor Antagonist Assay (Radioligand Binding Assay)
This protocol outlines a general procedure to determine the binding affinity of REV 5901 to the leukotriene D4 (LTD4) receptor.[1][2]
Methodology:
-
Membrane Preparation: Prepare cell membranes from a suitable source known to express the target leukotriene receptor (e.g., guinea pig lung tissue).[1]
-
Binding Reaction: In a 96-well plate, combine the prepared cell membranes, a radiolabeled leukotriene (e.g., [3H]-LTD4), and varying concentrations of REV 5901 in a suitable assay buffer.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of REV 5901 that inhibits 50% of the specific binding of the radioligand (IC50 value). This can be used to calculate the inhibitory constant (Ki).[1]
In Vitro 5-Lipoxygenase Inhibition Assay
This protocol provides a general method for assessing the inhibitory effect of REV 5901 on 5-lipoxygenase activity.[3][4]
Methodology:
-
Enzyme Source: Obtain a source of 5-lipoxygenase, such as purified recombinant enzyme or a cell lysate from cells known to express the enzyme (e.g., leukocytes).[4]
-
Reaction Mixture: In a suitable reaction vessel, combine the 5-lipoxygenase enzyme source, a buffer solution, and varying concentrations of REV 5901.
-
Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to interact with the enzyme.
-
Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
-
Termination: Stop the reaction, for example, by adding a quenching solution.
-
Product Quantification: Measure the amount of leukotriene product formed using a suitable analytical method, such as enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).
-
Data Analysis: Calculate the percentage of inhibition of 5-lipoxygenase activity for each concentration of REV 5901 and determine the IC50 value.
Signaling Pathway Diagrams
Caption: Leukotriene receptor signaling pathway and the inhibitory action of REV 5901.
Caption: The 5-Lipoxygenase pathway for leukotriene synthesis and its inhibition by REV 5901.
References
- 1. REV 5901: an orally effective peptidoleukotriene antagonist, detailed biochemical/pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Inhibition by REV-5901 of leukotriene release from guinea-pig and human lung tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of a 5-lipoxygenase inhibitor, REV-5901, on leukotriene and histamine release from human lung tissue in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
